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Core Science & Biosynthesis

Foundational

2-Pentanamido-3-phenylpropanoic Acid: Structural Dynamics, Metabolic Biomarker Utility, and Applications in Drug Development

Executive Summary As drug development and metabolomics increasingly intersect, the identification and utilization of endogenous N-acyl amino acids have become critical. 2-Pentanamido-3-phenylpropanoic acid (commonly refe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and metabolomics increasingly intersect, the identification and utilization of endogenous N-acyl amino acids have become critical. 2-Pentanamido-3-phenylpropanoic acid (commonly referred to as N-pentanoylphenylalanine or N-valerylphenylalanine) is a fascinating molecule that bridges the gap between biological stress biomarker and highly functional synthetic intermediate.

In this technical guide, we will deconstruct the physicochemical properties of 2-pentanamido-3-phenylpropanoic acid, explore its validated role as a biomarker in metabolic disorders and environmental stress responses[1][2], and detail its utility in pharmaceutical synthesis—specifically in chiral resolution and prodrug design[3][4]. As a Senior Application Scientist, I have structured the following protocols to be inherently self-validating, ensuring that your analytical and synthetic workflows yield reproducible, high-fidelity data.

Chemical Structure and Physicochemical Profile

2-Pentanamido-3-phenylpropanoic acid is an N-acyl amino acid formed by the condensation of valeric (pentanoic) acid with the


-amino group of phenylalanine. The addition of the pentanoyl chain significantly alters the physicochemical landscape of the native amino acid, masking the basic amine and increasing the overall lipophilicity of the molecule. This structural modification is a known biological mechanism for modulating membrane fluidity and is frequently exploited in prodrug design to enhance passive cellular permeability[4].
Table 1: Core Physicochemical and Mass Spectrometry Properties

To facilitate accurate analytical targeting, the following quantitative parameters must be programmed into your mass spectrometry and chemoinformatics workflows[5]:

PropertyValue / IdentifierScientific Implication
Molecular Formula C14H19NO3Dictates isotopic distribution modeling.
Monoisotopic Mass 249.13649 DaTarget mass for high-resolution MS (HRMS).
[M+H]+ Adduct m/z 250.14377Primary precursor ion for positive mode ESI.
[M-H]- Adduct m/z 248.12921Primary precursor ion for negative mode ESI.
Predicted XlogP ~2.0Indicates moderate lipophilicity; requires reverse-phase LC (e.g., C18).
SMILES CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)OUsed for in silico docking and structural queries.

Biological Significance and Biomarker Utility

Human Metabolic Profiling

In clinical metabolomics, 2-pentanamido-3-phenylpropanoic acid serves as a critical biomarker for diagnosing and monitoring inborn errors of amino acid metabolism. High-throughput small molecule profiling of human urine and feces has identified aberrant levels of this metabolite in patients with Ornithine Transcarbamylase (OTC) deficiency and propionic acidemia[2][6]. The accumulation of this N-acyl amino acid occurs when primary metabolic pathways are bottlenecked, forcing acyl-CoA intermediates (like valeryl-CoA) to conjugate with circulating phenylalanine via endogenous acyltransferases.

Environmental Stress Response in Organisms

Beyond human pathology, this compound is a highly conserved stress-response metabolite. Transcriptomic and metabolomic analyses of rice (Oryza sativa) exposed to severe saline-alkali stress revealed a massive upregulation of 2-pentanamido-3-phenylpropanoic acid (


)[1]. Similar metabolic shifts have been observed in marine organisms, such as the mud crab (Scylla paramamosain), during acute osmotic stress induced by sudden salinity drops[7]. The molecule acts as an osmolyte; its amphiphilic nature helps stabilize cellular membranes against osmotic shock.

G N1 Osmotic / Metabolic Stress (e.g., Saline-Alkali, OTC Deficiency) N2 TCA Cycle Disruption & Acyl-CoA Accumulation N1->N2 N3 Phenylalanine Pool Expansion N1->N3 N4 Valeryl-CoA Availability N2->N4 N5 Enzymatic N-Acylation (Acyltransferases) N3->N5 N4->N5 N6 2-Pentanamido-3-phenylpropanoic acid (Biomarker Accumulation) N5->N6

Fig 1: Mechanistic pathway of 2-pentanamido-3-phenylpropanoic acid accumulation under stress.

Synthetic Applications: Chiral Resolution in API Manufacturing

In pharmaceutical synthesis, the (S)-enantiomer of 2-pentanamido-3-phenylpropanoic acid is a highly effective chiral resolving agent. The steric bulk of the valeryl chain combined with the


-stacking potential of the phenyl ring creates a highly discriminatory chiral environment. This specific property is leveraged in the industrial synthesis of Sitagliptin (a DPP-4 inhibitor for Type 2 diabetes), where it is used to resolve racemic mixtures of critical intermediates like ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate[3].
Protocol 1: Diastereomeric Salt Resolution of Racemic Amines

Causality Note: We utilize acetone and ethyl acetate as solvents because the difference in solubility between the resulting diastereomeric salts is maximized in moderately polar, aprotic environments, ensuring high enantiomeric excess (ee).

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of the racemic amine (e.g., ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate) in anhydrous acetone (10 mL/g of amine) at 50–55 °C.

  • In a separate vessel, dissolve 0.5 to 0.8 equivalents of (S)-2-pentanamido-3-phenylpropanoic acid in anhydrous acetone (10 mL/g). Using sub-stoichiometric amounts forces competition, enhancing the chiral purity of the precipitate.

Step 2: Salt Formation and Crystallization 3. Add the resolving agent solution dropwise to the racemic amine solution under continuous stirring at 50 °C. 4. Heat the mixture to reflux for 1 hour to ensure complete thermodynamic equilibration of the salts. 5. Cool the reaction linearly to 20–25 °C over 4 hours. Self-Validation Check: Rapid cooling traps kinetic impurities; a controlled cooling ramp ensures the thermodynamic (purest) diastereomeric salt crystallizes.

Step 3: Isolation and Basification 6. Collect the precipitate via vacuum filtration and wash with cold acetone (2 mL/g). 7. Suspend the wet cake in a biphasic mixture of ethyl acetate and 10% aqueous


. Stir until the solid completely dissolves.
8. Separate the organic layer, wash with brine, dry over 

, and concentrate under vacuum to yield the enantiopure amine. 9. Quality Control (QC): Analyze via Chiral HPLC. A successful resolution should yield

chiral purity prior to secondary recrystallization[3].

Analytical Quantification via LC-MS/MS

To utilize 2-pentanamido-3-phenylpropanoic acid as a biomarker, highly reproducible quantification from complex biological matrices (urine, plasma, feces) is required. The following protocol utilizes UPLC coupled with tandem mass spectrometry.

Protocol 2: High-Throughput LC-MS/MS Quantification

Causality Note: Protein precipitation with methanol/formic acid is chosen over liquid-liquid extraction to rapidly quench enzymatic activity (preventing ex vivo degradation of N-acyl amino acids) while precipitating massive proteins that cause ion suppression[2].

Step 1: Sample Preparation (Self-Validating System)

  • Aliquot 100 µL of biological sample (e.g., urine) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) solution (e.g.,

    
    -labeled N-valerylphenylalanine). Self-Validation Check: The IS must be added before any extraction steps to correct for matrix effects and extraction recovery variations.
    
  • Add 400 µL of cold Methanol containing 0.1% Formic Acid.

  • Agitate on a Geno/Grinder at 675 strokes/min for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4 °C[2].

  • Transfer 110 µL of the supernatant to a clean plate and dry under nitrogen gas. Reconstitute in 50 µL of 0.1% Formic acid in water.

Step 2: UPLC Separation 6. Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). 7. Mobile Phase A: 0.1% Formic Acid in Water. 8. Mobile Phase B: 0.1% Formic Acid in Methanol. 9. Gradient: 5% B to 95% B over 7 minutes. The lipophilic valeryl chain ensures the compound retains well on the C18 stationary phase, eluting away from early polar interferents.

Step 3: MS/MS Detection (MRM Mode) 10. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. 11. MRM Transition: Monitor the precursor to product ion transition. Precursor: m/z 250.14


 Product: m/z 120.08 (phenylalanine immonium ion) and m/z 166.08.
12. System Suitability Test (SST):  Before running samples, inject a calibration curve. The 

must be

, and the IS peak area variance across all samples must be

.

G S1 Biofluid Aliquot + Stable Isotope IS S2 Protein Crash (Cold MeOH/0.1% FA) S1->S2 S3 Centrifugation & N2 Drying S2->S3 S4 UPLC Separation (BEH C18 Column) S3->S4 S5 ESI+ MS/MS (m/z 250.14 -> 120.08) S4->S5 S6 Data Processing (Target Quantification) S5->S6

Fig 2: Self-validating LC-MS/MS analytical workflow for biomarker quantification.

Conclusion

2-Pentanamido-3-phenylpropanoic acid is a highly versatile molecule. Biologically, its rapid accumulation serves as a reliable indicator of metabolic bottlenecks and osmotic stress across diverse species. Synthetically, its unique stereoelectronic profile makes it an indispensable tool for the chiral resolution of complex pharmaceutical intermediates. By adhering to the rigorous, self-validating protocols outlined above, researchers can ensure high-fidelity data extraction and maximize the utility of this compound in both analytical metabolomics and drug manufacturing.

References

  • Integrated Transcriptome and Metabolome Analysis of Rice Leaves Response to High Saline–Alkali Stress MDPI (2023)[Link][1]

  • 2-pentanamido-3-phenylpropanoic acid (C14H19NO3) - Compound Summary PubChemLite / Luxembourg Centre for Systems Biomedicine[Link][5]

  • Small molecule biochemical profiling of individual subjects for disease diagnosis and health assessment (US10267777B2 / EP3129909B1) Google Patents[2][8]

  • A novel process for the preparation of sitagliptin (WO2013114173A1) Google Patents[3]

  • Metabolic Changes in Scylla paramamosain During Adaptation to an Acute Decrease in Salinity Frontiers in Marine Science (2021)[Link][7]

  • Hydrolysis In Drug And Prodrug Metabolism: Chemistry, Biochemistry, And Enzymology VDOC.PUB[Link][4]

  • Browsing Human Fecal Metabolites: 2-Pentanamido-3-phenylpropanoic acid (HMDB0094646) The Fecal Metabolome Database[Link][6]

Sources

Exploratory

molecular weight and solubility profile of 2-Pentanamido-3-phenylpropanoic acid

Abstract This technical guide provides a comprehensive physicochemical analysis of 2-Pentanamido-3-phenylpropanoic acid (also known as N-pentanoyl-L-phenylalanine).[1] As a critical intermediate in chiral resolution proc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive physicochemical analysis of 2-Pentanamido-3-phenylpropanoic acid (also known as N-pentanoyl-L-phenylalanine).[1] As a critical intermediate in chiral resolution processes (notably for Sitagliptin synthesis) and a stress-response biomarker in plant metabolomics, understanding its solubility profile is essential for process optimization. This document details its molecular weight, structural properties, pH-dependent solubility behavior, and validated experimental protocols for characterization.

Physicochemical Characterization

The compound is an


-acylated amino acid derivative, combining the aromatic hydrophobicity of phenylalanine with a pentanoyl (valeryl) aliphatic tail. This amphiphilic structure dictates its unique solubility and surfactant-like properties.
Chemical Identity
ParameterSpecification
IUPAC Name (2S)-2-pentanamido-3-phenylpropanoic acid
Common Synonyms

-Pentanoyl-L-phenylalanine;

-Valeryl-L-phenylalanine
CAS Registry Number 16859-51-1
Molecular Formula

Molecular Weight 249.31 g/mol
Chiral Center L-configuration (

-isomer) at the

-carbon
Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the hydrophobic pentyl chain and the ionizable carboxylic acid head group.

G Pentyl Pentyl Chain (Hydrophobic Tail) Amide Amide Linkage (-NH-CO-) Pentyl->Amide C5-C1 connectivity AlphaC Alpha Carbon (Chiral Center) Amide->AlphaC N-C bond Phenyl Phenyl Ring (Aromatic) AlphaC->Phenyl Side Chain Carboxyl Carboxylic Acid (Ionizable Head) AlphaC->Carboxyl Backbone

Figure 1: Structural connectivity of 2-Pentanamido-3-phenylpropanoic acid, delineating hydrophobic and hydrophilic domains.

Solubility Profile & Behavior

Understanding the solubility of 2-Pentanamido-3-phenylpropanoic acid requires analyzing its behavior as a weak acid with a significant lipophilic domain.

Aqueous Solubility & pH Dependence

The solubility is governed by the ionization state of the carboxylic acid group (


).
  • pH < 4.0 (Protonated State): The molecule exists primarily in its free acid form. Due to the combined hydrophobicity of the pentyl chain and the phenyl ring, water solubility is low to negligible (typically

    
    ). It behaves as a lipophilic solid.
    
  • pH > 7.0 (Deprotonated State): Upon neutralization with a base (e.g., NaOH, KOH), it forms a carboxylate salt. The solubility increases drastically, often exhibiting surfactant properties (forming micelles) due to the amphiphilic structure.

Organic Solvent Compatibility

The compound exhibits high solubility in polar organic solvents, which is critical for its use in recrystallization and synthesis.

Solvent ClassRepresentative SolventsSolubility BehaviorApplication Context
Alcohols Methanol, EthanolHigh Primary solvent for synthesis and stock solutions.
Esters Ethyl AcetateHigh Used in reflux for chiral resolution (e.g., Sitagliptin).
Ketones AcetoneHigh Crystallization anti-solvent or co-solvent.
Chlorinated DichloromethaneModerate/High Extraction and partitioning.
Alkanes Hexane, HeptaneLow Often used as an anti-solvent to induce precipitation.

Experimental Protocol: Solubility Determination

To validate the solubility profile for formulation or process development, the Saturation Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

Protocol Workflow

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake at 25°C for 24-48h) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Dilution Dilution (Mobile Phase) Separation->Dilution Analysis Quantification (HPLC-UV @ 210/254 nm) Dilution->Analysis

Figure 2: Standardized workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Add excess 2-Pentanamido-3-phenylpropanoic acid solid to the target solvent (buffer or organic) in a glass vial.

  • Equilibration: Agitate the suspension at a controlled temperature (typically

    
    ) for 24–48 hours to ensure thermodynamic equilibrium.
    
  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR

    • Filter through a 0.45

      
       PVDF filter (ensure filter compatibility to avoid adsorption).
      
  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (e.g., 5% to 95% B).[2]

    • Detection: UV Absorbance. The phenyl ring provides a chromophore at 254 nm (aromatic) and 210 nm (amide/peptide bond).

    • Calculation: Compare peak area against a standard calibration curve prepared in methanol.

Applications & Implications

Chiral Resolution Agent

The (S)-enantiomer (CAS 16859-51-1) is utilized industrially to resolve racemic mixtures of amines. Specifically, it forms diastereomeric salts with racemic intermediates of Sitagliptin , allowing the separation of the desired chiral form via selective crystallization in ethyl acetate or acetone.

Biomarker for Stress Response

In plant metabolomics (e.g., Oryza sativa), elevated levels of 2-Pentanamido-3-phenylpropanoic acid have been identified as a biomarker for saline-alkali stress. Its accumulation suggests a role in membrane stabilization or nitrogen storage under stress conditions.

References

  • Molaid Chemicals. (2021). (S)-2-pentanamido-3-phenylpropanoic acid - CAS 16859-51-1 Properties. Retrieved from [Link]

  • Google Patents. (2013). Process for the preparation of Sitagliptin (WO2013114173A1).
  • MDPI. (2023). Integrated Transcriptome and Metabolome Analysis of Rice Leaves Response to High Saline–Alkali Stress. Retrieved from [Link]

  • PubChem. (2025).[3] N-Valylphenylalanine (Structural Analog Comparison). Retrieved from [Link]

Sources

Foundational

critical gelation concentration of 2-Pentanamido-3-phenylpropanoic acid

An In-depth Technical Guide to the Critical Gelation Concentration of 2-Pentanamido-3-phenylpropanoic Acid Abstract This technical guide provides a comprehensive framework for understanding and determining the critical g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Critical Gelation Concentration of 2-Pentanamido-3-phenylpropanoic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the critical gelation concentration (CGC) of 2-Pentanamido-3-phenylpropanoic acid, a putative low-molecular-weight gelator (LMWG). As a derivative of the amino acid phenylalanine, this molecule is poised to self-assemble in appropriate solvents to form supramolecular hydrogels, which are soft materials of significant interest in drug delivery, tissue engineering, and other biomedical fields.[1][2][3] The CGC is the minimum concentration required to form a stable, self-supporting gel and is a critical parameter for optimizing formulations and ensuring reproducible material properties.[4][5] This document, intended for researchers, scientists, and drug development professionals, details the theoretical underpinnings of gelation, outlines rigorous experimental protocols for CGC determination, discusses the key factors influencing gelation, and provides a guide to the essential characterization of the resulting hydrogel network.

Introduction: The Significance of Supramolecular Hydrogels and the CGC

Supramolecular hydrogels are a unique class of soft materials formed by the self-assembly of LMWGs into three-dimensional networks that immobilize a large volume of water.[6] Unlike covalently cross-linked polymer hydrogels, these networks are held together by dynamic and reversible non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.[4][7] This dynamic nature imparts unique properties, including stimuli-responsiveness and shear-thinning/self-healing capabilities, making them highly attractive for advanced applications.[7][8]

2-Pentanamido-3-phenylpropanoic acid belongs to the family of amino acid-based gelators, which are noted for their biocompatibility and structural similarity to native proteins.[1][2] The ability of this molecule to form a hydrogel is predicated on its capacity to self-assemble into self-assembled fibrillar networks (SAFINs).[4] The transition from a solution of individual molecules (sol) to a macroscopic, volume-filling network (gel) occurs at a specific threshold concentration known as the Critical Gelation Concentration (CGC), also referred to as the Minimum Gelation Concentration (MGC).[4][5]

Determining the CGC is of paramount importance for several reasons:

  • Formulation Efficiency: It defines the minimal amount of material required to achieve the desired gel state, impacting cost and potential toxicity. A lower CGC indicates a more efficient gelator.[4]

  • Material Properties: The concentration of the gelator relative to its CGC significantly influences the mechanical properties (e.g., stiffness, elasticity) and microstructure of the resulting hydrogel.[9][10]

  • Reproducibility: A precise understanding of the CGC is fundamental for the reproducible manufacturing of hydrogel-based products, a critical requirement in drug development and clinical applications.

This guide will provide the necessary theoretical and practical knowledge to accurately determine and interpret the CGC of 2-Pentanamido-3-phenylpropanoic acid.

Theoretical Framework: The Physics of Self-Assembly

The gelation process is a thermodynamically driven self-assembly phenomenon. For a molecule like 2-Pentanamido-3-phenylpropanoic acid, which contains a phenyl ring, an amide bond, and a carboxylic acid, multiple non-covalent interactions cooperate to drive the formation of a hierarchical structure.

  • Hydrogen Bonding: The amide and carboxylic acid moieties are potent hydrogen bond donors and acceptors. These directional interactions are fundamental to forming one-dimensional fibrillar structures.[11][12]

  • π-π Stacking: The phenyl groups can stack on top of each other, providing additional stability to the assembled fibers.

  • Hydrophobic Interactions: The pentanamido and phenyl groups introduce hydrophobicity, which, in an aqueous environment, encourages molecular aggregation to minimize contact with water.[7]

  • Van der Waals Forces: These ubiquitous, weaker interactions contribute to the overall stability of the final assembled network.[4]

Gelation occurs when these interactions lead to the formation of elongated fibers that entangle and cross-link, creating a network that spans the entire volume of the solvent. The stability of this gel depends on the equilibrium between the assembled network and the dissolved gelator molecules.[4]

G cluster_0 Molecular State cluster_1 Self-Assembly Process Monomer 2-Pentanamido-3-phenylpropanoic acid (Sol State) Fibril 1D Fibrillar Structures Monomer->Fibril Non-Covalent Interactions (H-Bonding, π-Stacking) Monomer->Fibril Network 3D Fibrillar Network (SAFIN) Fibril->Network Entanglement & Cross-linking Fibril->Network Gel Macroscopic Hydrogel (Gel State) Network->Gel Solvent Immobilization Network->Gel

Caption: Self-assembly of LMWGs from monomers to a macroscopic gel.

Key Factors Influencing Critical Gelation Concentration

The CGC is not an intrinsic constant but is highly sensitive to the surrounding environment. Understanding these dependencies is crucial for controlling the gelation process.

FactorInfluence on CGCRationale
Solvent Polarity HighA solvent that better solubilizes the gelator will increase the CGC, as a higher concentration is needed to drive aggregation.[5] The Hildebrand and Kamlet-Taft solvent parameters can help predict these effects.[4][12]
pH VariableFor ionizable molecules like 2-Pentanamido-3-phenylpropanoic acid (due to its carboxylic acid), pH is a critical trigger.[10][13] At high pH, the deprotonated carboxylate is highly soluble, preventing gelation (high CGC). As pH is lowered, protonation reduces solubility, initiating assembly and lowering the CGC.[13][14]
Temperature HighIncreasing temperature typically increases solubility, thus raising the CGC. The gel-sol transition temperature (Tgel) is the temperature at which the gel melts back into a solution, and it is concentration-dependent.[5][15]
Ionic Strength (Salts) VariableThe addition of ions can either screen repulsive charges, promoting aggregation and lowering the CGC, or compete for solvent interactions, disrupting the network and increasing the CGC.[16]
Molecular Structure VariableSubtle changes to the gelator's structure, such as altering the alkyl chain length or adding substituents to the phenyl ring, can significantly impact its solubility and self-assembly propensity, thereby altering the CGC.[5]

Experimental Determination of the Critical Gelation Concentration

A multi-tiered approach is recommended, starting with a simple screening method and progressing to more quantitative and definitive techniques.

Workflow for CGC Determination

G cluster_methods CGC Determination Methods Prep Prepare Stock Solution of Gelator Series Create Concentration Series in Vials Prep->Series Trigger Apply Gelation Trigger (e.g., pH change, cooling) Series->Trigger Equilibrate Allow System to Equilibrate Trigger->Equilibrate Inversion Protocol 1: Tube Inversion (Qualitative Screening) Equilibrate->Inversion Spectroscopy Protocol 3: Spectroscopy (Mechanistic Insight) Equilibrate->Spectroscopy CGC_Est Estimate CGC Range Inversion->CGC_Est Rheology Protocol 2: Rheology (Quantitative Confirmation) CGC_Confirm Precisely Determine CGC (Gel Point) Rheology->CGC_Confirm CGC_Est->Rheology Char Characterize Gel Properties (SEM, FTIR, DSC) CGC_Confirm->Char

Caption: Experimental workflow for determining the CGC of an LMWG.

Protocol 1: Tube Inversion Method (Screening)

This simple, widely used method provides a rapid qualitative assessment of gel formation and an initial estimate of the CGC.

Objective: To identify the lowest concentration at which a sample can form a self-supporting gel that resists gravity.

Methodology:

  • Preparation of Solutions: Prepare a series of dilutions of 2-Pentanamido-3-phenylpropanoic acid in the desired solvent (e.g., phosphate-buffered saline) in small, sealed vials (e.g., 2 mL glass vials). A typical concentration range might be from 0.01% to 2.0% (w/v).

  • Solubilization & Triggering:

    • For pH-triggered gels: Initially dissolve the compound at a high pH (e.g., pH 9-10 using NaOH) where it is soluble.[13] Induce gelation by adding a slow acidifier, such as glucono-δ-lactone (GdL), which hydrolyzes to gradually lower the pH.[10][13]

    • For temperature-triggered gels: Heat the vials until the compound fully dissolves, then allow them to cool to a specific temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow for gel formation.

  • Assessment: After equilibration, carefully invert each vial.

  • Interpretation:

    • If the sample flows immediately, it is in a sol state.

    • If the sample does not flow and remains stable at the bottom of the inverted vial, it is in a gel state.

    • The CGC is recorded as the lowest concentration that forms a stable gel.

Trustworthiness: This method is subjective and operator-dependent. It serves as an excellent preliminary screen but should be followed by a quantitative technique for authoritative determination.

Protocol 2: Oscillatory Rheology (Quantitative Determination)

Rheology is the study of the flow and deformation of matter. It provides a quantitative and definitive measure of the sol-gel transition.[9][17] The gel point is identified as the crossover point where the storage modulus (G'), representing the elastic (solid-like) component, becomes greater than the loss modulus (G''), representing the viscous (liquid-like) component.[15]

Objective: To precisely determine the CGC by monitoring the evolution of viscoelastic properties during gel formation.

Methodology:

  • Sample Preparation: Prepare the gelator solution just below the estimated CGC (from Protocol 1) directly on the rheometer plate.

  • Time Sweep Experiment:

    • Set the rheometer to an oscillatory mode at a constant, low strain (e.g., 0.5-1%) within the linear viscoelastic region (LVER) and a constant frequency (e.g., 1 Hz).

    • Induce gelation (e.g., by adding GdL for pH trigger or by a temperature quench).

    • Monitor G' and G'' as a function of time. The time at which G' crosses over G'' is the gelation time .

  • Concentration Sweep Experiment:

    • Perform time sweep experiments for a series of concentrations around the estimated CGC.

    • The CGC is the lowest concentration at which a G' > G'' crossover is observed and a stable gel plateau (G' remaining relatively constant) is achieved.

Data Presentation:

Gelator Concentration (% w/v)G' final (Pa)G'' final (Pa)G' > G'' Crossover?State
0.10515NoSol
0.152022NoViscous Sol
0.20 150 25 Yes Gel
0.3050045YesGel
0.50120090YesGel
Hypothetical data for 2-Pentanamido-3-phenylpropanoic acid in PBS at pH 7.4, 25°C. In this example, the CGC is determined to be 0.20% w/v.
Protocol 3: Spectroscopic and Microscopic Characterization

While not direct measures of the macroscopic CGC, these techniques provide insight into the molecular-level aggregation that precedes gelation and can be used to characterize the final gel structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to probe changes in hydrogen bonding. During gelation, shifts in the amide I (C=O stretch) and N-H stretch bands can indicate the formation of intermolecular hydrogen bonds that drive fiber formation.[7][18]

  • Scanning Electron Microscopy (SEM): Provides direct visualization of the 3D network structure of the hydrogel after lyophilization (freeze-drying). This allows for the characterization of fiber morphology, diameter, and network porosity.[4][19]

  • Raman Spectroscopy: A label-free technique that gives a chemical fingerprint of the molecules. It can be used to study the molecular environment and conformational changes during the sol-gel transition.[7][20]

Conclusion

The critical gelation concentration is a cornerstone parameter in the study of 2-Pentanamido-3-phenylpropanoic acid as a supramolecular hydrogelator. Its accurate determination is essential for both fundamental understanding and the successful development of applications in fields like drug delivery and regenerative medicine. A systematic approach, beginning with the simple tube inversion test for screening and culminating in quantitative rheological analysis, provides the most robust and reliable results. By understanding and controlling the factors that influence the CGC—such as pH, temperature, and solvent choice—researchers can precisely tune the properties of these advanced biomaterials to meet the demands of specific applications.

References

  • Evaluation of Supramolecular Gel Properties and Its Application in Drilling Fluid Plugging. (2023). MDPI.
  • Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC. (n.d.). NIH.
  • Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery. (2019). Academic Pages.
  • Amino Acids for Sustained-Release Injectables. (n.d.). BOC Sciences.
  • Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery. (2019).
  • Characterization of supramolecular gels. (2013). Royal Society of Chemistry.
  • Rheological properties of supramolecular gels under room-temperature... (n.d.).
  • Low molecular-mass organic gel
  • Terahertz Spectroscopic Insight into the Hydrogelation of Copper Ion-Coordin
  • Supramolecular Arrangement and Rheological Properties of Bisamide Gels. (2023).
  • Functionalized amino acid-based injectable hydrogels for sustained drug delivery. (n.d.). Royal Society of Chemistry.
  • Stimuli-Responsive Hydrogels Bearing amino acid Residues: a Poten. (n.d.). Longdom Publishing.
  • critical gelation concentration: Topics by Science.gov. (n.d.). Science.gov.
  • Raman Spectroscopy: Potential in Analyzing Hydrogels. (2021). AZoOptics.
  • On the Determin
  • Low molecular weight gelators (LMWGs) for ionic liquids: the role of hydrogen bonding and sterics in the formation. (n.d.). Queen's University Belfast.
  • Gelation Kinetics‐Structure Analysis of pH‐triggered Low Molecular Weight Hydrogel
  • Gelation of Gelatin: An Introduction to the Physics of Gels by Means of Rheological Investig
  • Critical Conditions Regulating the Gelation in Macroionic Cluster Solutions - PMC. (2024). NIH.
  • Controlling the formulation structures and properties of Low Molecular Weight Gelators. (2022). White Rose eTheses Online.
  • Spectroscopic Study of Sol–Gel Entrapped Triruthenium Dodecacarbonyl Catalyst Reveals Hydride Formation. (2020).
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (n.d.).
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses.
  • Investigation of the synthesis, gelation potential, and drug-loading capacities of two novel amides. (2024). Frontiers.
  • Impact of Gelation Method on Thixotropic Properties of Phenylalanine-Derived Supramolecular Hydrogels. (2020). [No Source Found].
  • Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applic
  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (n.d.).
  • Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels. (2025). MDPI.

Sources

Exploratory

pH-responsiveness of 2-Pentanamido-3-phenylpropanoic acid molecules

An In-depth Technical Guide to the pH-Responsiveness of 2-Pentanamido-3-phenylpropanoic Acid and its Analogs This guide provides a comprehensive technical overview of the pH-responsive behavior of 2-Pentanamido-3-phenylp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pH-Responsiveness of 2-Pentanamido-3-phenylpropanoic Acid and its Analogs

This guide provides a comprehensive technical overview of the pH-responsive behavior of 2-Pentanamido-3-phenylpropanoic acid, a representative N-acyl amino acid. Synthesizing fundamental principles with practical experimental insights, this document is intended for researchers, scientists, and drug development professionals exploring the potential of pH-sensitive molecules in advanced applications.

Executive Summary

N-acylated amino acids represent a versatile class of molecules engineered to exhibit sharp responses to changes in environmental pH. 2-Pentanamido-3-phenylpropanoic acid, an amphiphilic molecule derived from L-phenylalanine, embodies the core principles of this class. Its structure, comprising a hydrophobic pentanoyl tail and a hydrophilic amino acid head with a carboxylic acid group, allows it to undergo distinct transitions from a soluble to an aggregated state. This pH-triggered self-assembly is governed by the protonation state of the carboxyl group, making it a prime candidate for applications such as drug delivery, biomaterials, and smart surfactants. This guide will delve into the molecular design, the mechanistic underpinnings of its pH-responsiveness, and the detailed experimental protocols required for its characterization.

Molecular Architecture and the Principle of pH-Responsiveness

The functionality of 2-Pentanamido-3-phenylpropanoic acid is intrinsically linked to its amphiphilic nature. The molecule consists of:

  • A Phenylalanine Core: Providing a chiral backbone and a bulky, hydrophobic phenyl group that contributes to intermolecular interactions.

  • An N-terminal Pentanamido Group: This fatty acid tail enhances the molecule's hydrophobicity, a critical factor for self-assembly.

  • A C-terminal Carboxylic Acid: This is the primary pH-sensing moiety.

The pH-responsive behavior is dictated by the pKa of the carboxylic acid group. At a pH above its pKa, the carboxyl group is deprotonated, rendering the molecule anionic and soluble in aqueous environments due to electrostatic repulsion between molecules. As the pH is lowered to below the pKa, the carboxyl group becomes protonated, neutralizing its charge. This reduction in electrostatic repulsion allows the hydrophobic interactions between the pentanoyl chains and phenyl groups to dominate, leading to molecular self-assembly into various nanostructures such as micelles, nanofibers, or hydrogels.[1][2]

Caption: Chemical structure of 2-Pentanamido-3-phenylpropanoic acid.

Mechanism of pH-Induced Self-Assembly

The transition from a soluble to an aggregated state is a cooperative process driven by a delicate balance of intermolecular forces. The key mechanistic steps are outlined below:

  • Protonation: As the pH of the solution decreases, the concentration of H+ ions increases, leading to the protonation of the carboxylate group (-COO⁻) to a neutral carboxylic acid (-COOH).

  • Reduced Electrostatic Repulsion: The loss of negative charge diminishes the repulsive forces that keep the molecules dispersed in solution at higher pH values.

  • Dominance of Hydrophobic Interactions: With the electrostatic barrier removed, the non-polar pentanoyl tails and phenyl rings can interact via van der Waals forces and π-π stacking, driving the molecules to aggregate and minimize their contact with water.[3]

  • Hydrogen Bonding: The newly formed carboxylic acid groups can participate in hydrogen bonding, further stabilizing the self-assembled structures.[4]

This process is reversible. Increasing the pH will deprotonate the carboxylic acid groups, restoring electrostatic repulsion and leading to the disassembly of the nanostructures.

Caption: pH-triggered reversible self-assembly of 2-Pentanamido-3-phenylpropanoic acid.

Experimental Characterization Protocols

To thoroughly characterize the pH-responsive properties of 2-Pentanamido-3-phenylpropanoic acid, a series of experiments are necessary.

Synthesis of 2-Pentanamido-3-phenylpropanoic acid

The synthesis is typically achieved via an N-acylation reaction.

Protocol:

  • Dissolve L-phenylalanine in an appropriate aqueous alkaline solution (e.g., 1M NaOH).

  • Cool the solution in an ice bath.

  • Add pentanoyl chloride dropwise to the stirred solution, maintaining the pH in the alkaline range by the concurrent addition of NaOH solution.

  • Allow the reaction to proceed for several hours at room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Determination of pKa

The pKa is a critical parameter and can be determined by potentiometric titration.

Protocol:

  • Prepare a solution of 2-Pentanamido-3-phenylpropanoic acid of known concentration (e.g., 10 mM) in a co-solvent system if necessary to ensure solubility at all pH values (e.g., water/ethanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at which half of the carboxylic acid groups have been neutralized (the midpoint of the titration curve).

ParameterTypical Value for N-Acyl Amino Acids
pKa3.5 - 5.0

Table 1: Expected pKa range for N-acylated amino acids. The exact value for 2-Pentanamido-3-phenylpropanoic acid would be determined experimentally.

Characterization of pH-Induced Self-Assembly

The formation and morphology of the self-assembled structures can be investigated using a combination of techniques.

4.3.1 Critical Aggregation Concentration (CAC)

The CAC is the concentration above which self-assembly occurs at a given pH. It can be determined using a fluorescent probe like pyrene.

Protocol:

  • Prepare a series of solutions of 2-Pentanamido-3-phenylpropanoic acid with varying concentrations in a buffer at a pH below the pKa.

  • Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each solution and allow the solvent to evaporate.

  • Measure the fluorescence emission spectra of pyrene in each solution.

  • Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃).

  • Plot the I₁/I₃ ratio as a function of the logarithm of the concentration.

  • The CAC is determined from the inflection point of this plot, indicating the partitioning of pyrene into the hydrophobic cores of the aggregates.[2]

4.3.2 Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of the aggregates in solution.

Protocol:

  • Prepare solutions of the molecule at a concentration above the CAC at various pH values.

  • Filter the solutions to remove any dust particles.

  • Measure the hydrodynamic radius of the particles at each pH using a DLS instrument.

pHExpected Hydrodynamic Radius (nm)
> pKa< 5 (molecularly dissolved)
< pKa50 - 500 (aggregated)

Table 2: Representative DLS data showing the effect of pH on particle size.

4.3.3 Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of the self-assembled structures.

Protocol:

  • Prepare a solution of the molecule above its CAC at a pH below its pKa.

  • Apply a small drop of the solution onto a carbon-coated copper grid.

  • Wick away the excess solution with filter paper.

  • If necessary, negatively stain the sample with a heavy atom salt (e.g., uranyl acetate) to enhance contrast.

  • Allow the grid to dry completely before imaging under the TEM.

Caption: Workflow for the synthesis and characterization of 2-Pentanamido-3-phenylpropanoic acid.

Potential Applications in Drug Development

The pH-responsive nature of 2-Pentanamido-3-phenylpropanoic acid and its analogs makes them highly attractive for various applications in drug delivery and biomaterials.

  • Tumor-Targeted Drug Delivery: The acidic microenvironment of solid tumors (pH ~6.5-7.2) can trigger the self-assembly of these molecules, allowing for the localized release of encapsulated hydrophobic drugs.[5]

  • Oral Drug Delivery: These molecules can be used to protect acid-sensitive drugs from the low pH of the stomach, with subsequent dissolution and drug release in the more neutral environment of the intestines.

  • Injectable Hydrogels: At high concentrations, some N-acylated amino acids can form hydrogels in response to a pH trigger, which can be used as scaffolds for tissue engineering or as depots for the sustained release of therapeutics.[6][7]

Conclusion

2-Pentanamido-3-phenylpropanoic acid serves as an excellent model for understanding the principles of pH-responsive molecular self-assembly. Its straightforward synthesis, predictable behavior, and the robust set of analytical techniques available for its characterization make it and its analogs powerful building blocks for the development of novel smart materials. The insights and protocols presented in this guide provide a solid foundation for researchers and developers to explore and harness the potential of this fascinating class of molecules.

References

  • A pH- and thermo-responsive poly(amino acid)-based drug delivery system. (2015). PubMed. Retrieved from [Link]

  • pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A new amino-masking group capable of pH-triggered amino-drug release. (2005). PubMed. Retrieved from [Link]

  • Acid⋅⋅⋅Amide Supramolecular Synthon for Tuning Amino Acid‐Based Hydrogels' Properties. (n.d.). Scilit. Retrieved from [Link]

  • Catonic amino acid derived polymers for pH-responsive drug release. (n.d.). ResearchGate. Retrieved from [Link]

  • Activity and characterization of a pH-sensitive antimicrobial peptide. (n.d.). PMC. Retrieved from [Link]

  • The Physical Basis for pH Sensitivity in Biomolecular Structure and Function, With Application to the Spike Protein of SARS-CoV-2. (n.d.). Frontiers. Retrieved from [Link]

  • Hierarchical hydrogel formation through micellization of amphiphilic block polypeptide in aqueous media. (2016). Frontiers. Retrieved from [Link]

  • pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications. (2023). NIH. Retrieved from [Link]

  • Responsive Contrast Agents: Synthesis and Characterization of a Tunable Series of pH-Sensitive Near-Infrared Pentamethines. (2016). ACS Omega. Retrieved from [Link]

  • Hydrogels Cross-Linked by Native Chemical Ligation. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF pH-SENSITIVE POLYMER VIA CARBOXAMIDE GROUP. (2021). Scholar DLU. Retrieved from [Link]

  • Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants. (2025). ResearchGate. Retrieved from [Link]

  • pH-sensitive polymers. (n.d.). Wikipedia. Retrieved from [Link]

  • Self-assembly versatility of fatty acid-amino acid conjugates. (2025). ChemRxiv. Retrieved from [Link]

  • pH Responsive Polymers with Amino Acids in the Side Chains and Their Potential Applications. (2025). ResearchGate. Retrieved from [Link]

  • SELF-ASSEMBLY OF MINIMALISTIC PHENYLALANINE DERIVATIVES INTO SUPRAMOLECULAR HYDROGELS. (2022). ArTS. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (n.d.). Frontiers. Retrieved from [Link]

  • Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. (n.d.). Biophysical Journal. Retrieved from [Link]

  • Smart Hydrogel Based on Derivatives of Natural α-Amino Acids for Efficient Removal of Metal Ions from Wastewater. (2024). PMC. Retrieved from [Link]

  • Amino Acids and Peptide-Based Supramolecular Hydrogels for Three-Dimensional Cell Culture. (2017). Wiley Online Library. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). PMC. Retrieved from [Link]

  • Biosynthesis and physiological functions of N-‐acyl amino acids. (2013). Diva-portal.org. Retrieved from [Link]

  • Showing Compound N-Alpha-acetyllysine (FDB022051). (2011). FooDB. Retrieved from [Link]

  • Noncanonical Amino Acids Improve the pH-response of pHLIP Insertion at Tumor Acidity. (2014). PMC. Retrieved from [Link]

  • N-acetyl-D-proline (YMDB00833). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

  • Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. (2020). PubMed. Retrieved from [Link]

  • Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. (2008). PubMed. Retrieved from [Link]

  • Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil. (2016). Dove Medical Press. Retrieved from [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-3-phenylpropanoic acid;2-aminopropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. (2016). Journal of the American Chemical Society. Retrieved from [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved from [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses. Retrieved from [Link]

  • Phenylpropanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-Phenylpropionic acid (Compound). (n.d.). Exposome-Explorer. Retrieved from [Link]

  • Biosynthesis of L-phenylalanine from aromatic precursor benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO. Retrieved from [Link]

  • 2-FLUORO-3-PHENYLPROPANOIC ACID. (n.d.). precisionFDA. Retrieved from [Link]

  • Preparation of 3-phenylpropionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Benzenepropanoic acid, 3-phenylpropyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Process for the preparation of 3-phenylpropionic acid. (n.d.). Google Patents.

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Foundational

Supramolecular Engineering and Metabolic Profiling of N-Capped Phenylalanine Derivatives: A Focus on 2-Pentanamido-3-phenylpropanoic Acid

Executive Summary N-capped phenylalanine derivatives represent a highly versatile class of molecules that bridge the gap between synthetic supramolecular chemistry and endogenous metabolomics. By masking the N-terminal a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-capped phenylalanine derivatives represent a highly versatile class of molecules that bridge the gap between synthetic supramolecular chemistry and endogenous metabolomics. By masking the N-terminal amine, these derivatives lose their zwitterionic nature, unlocking unique physicochemical properties. In materials science, bulky aromatic caps (e.g., Fmoc) drive the formation of Low Molecular Weight Gelators (LMWGs) for biomedical hydrogels[1]. Conversely, aliphatic N-capped derivatives—specifically 2-Pentanamido-3-phenylpropanoic acid (N-valeryl-phenylalanine)—act as critical endogenous biomarkers, signaling severe environmental stress in plants and metabolic disorders in humans[2][3]. This whitepaper provides an in-depth technical analysis of the mechanistic behavior, structural rheology, and analytical profiling of these compounds.

Mechanistic Foundations of N-Capped Phenylalanine Self-Assembly

Uncapped amino acids rarely form stable hydrogels due to high aqueous solubility and electrostatic repulsion between zwitterionic poles. Phenylalanine is unique; it is the smallest known amino acid capable of forming gels under specific thermal cycles, but its stability is limited[1].

N-capping fundamentally alters the thermodynamic landscape of the molecule. By conjugating a hydrophobic moiety (such as a fluorenylmethyloxycarbonyl [Fmoc] group or an aliphatic pentanoyl chain) to the N-terminus, the molecule gains a pronounced amphiphilic character.

The Causality of Fibrillization

When introduced to an aqueous environment via a solvent or pH switch, the molecules avoid bulk crystallization. Instead, they undergo a highly directional self-assembly process driven by:

  • Hydrophobic Collapse: The N-caps aggregate to minimize contact with water.

  • 
     Stacking:  The aromatic phenyl rings interlock, providing a rigid structural backbone.
    
  • Hydrogen Bonding: The amide and terminal carboxylic acid groups form continuous intermolecular H-bond networks.

This anisotropic growth results in 1D nanostructures (fibrils or nanotubes) that entangle to form a 3D supramolecular hydrogel network capable of encapsulating drug delivery vehicles like nioplexes.

G A N-Capped Phenylalanine (e.g., Fmoc-Phe, N-Valeryl-Phe) B Hydrophobic Collapse & π-π Stacking A->B C 1D Fibrillar Assembly B->C D 3D Supramolecular Hydrogel (G' > G'') C->D E Biomedical Applications (Drug Delivery / Nioplexes) D->E

Supramolecular self-assembly pathway of N-capped phenylalanine derivatives into hydrogels.

2-Pentanamido-3-phenylpropanoic Acid: A Critical Metabolic Biomarker

While Fmoc-Phe dominates synthetic applications, 2-Pentanamido-3-phenylpropanoic acid (chemical formula C14H19NO3, monoisotopic mass 249.136 Da) is a naturally occurring aliphatic N-capped derivative of profound diagnostic importance[4].

Plant Stress Adaptation (Agricultural Metabolomics)

In agricultural biochemistry, the accumulation of specific amino acid derivatives is a primary defense mechanism against osmotic and ionic shock. Transcriptomic and metabolomic analyses of rice leaves exposed to severe saline-alkali stress reveal that 2-Pentanamido-3-phenylpropanoic acid is one of the most massively upregulated metabolites, exhibiting a


 fold-change of 25.42[2]. The hydrophobic valeryl (pentanoyl) cap combined with the phenyl ring likely aids in stabilizing cellular membranes and maintaining intracellular osmolarity when external pH and sodium carbonate levels reach toxic thresholds[2].
Clinical Diagnostics (Human Metabolomics)

In human biochemical profiling, 2-Pentanamido-3-phenylpropanoic acid serves as a urinary biomarker for severe disorders of amino acid metabolism. Specifically, elevated levels of this metabolite are utilized to diagnose and assess the severity of propionic acidemia and Ornithine Transcarbamylase (OTC) deficiency [3]. The presence of the pentanoyl chain conjugated to phenylalanine indicates an overload of short-chain fatty acid intermediates aberrantly reacting with free amino acids.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the causality behind each experimental choice.

Protocol A: Synthesis and Rheological Validation of N-Capped Phe Hydrogels
  • Step 1: Pre-dissolution. Dissolve the N-capped phenylalanine derivative in a minimal volume of water-miscible organic solvent (e.g., DMSO) or high-pH buffer.

    • Causality: The hydrophobic N-cap gives the solid powder a high lattice energy. Pre-dissolution forces the molecules into a homogeneous, unaggregated state.

  • Step 2: Triggering Assembly. Rapidly introduce the solution into an aqueous buffer (solvent-switch) or lower the pH using glucono-

    
    -lactone.
    
    • Causality: Lowering the pH protonates the terminal carboxylate, eliminating electrostatic repulsion. This triggers a thermodynamically driven hydrophobic collapse, forcing the molecules into a supersaturated state that resolves via

      
      -sheet-like fibrillization rather than amorphous precipitation[1].
      
  • Step 3: Rheological Validation. Perform an oscillatory frequency sweep (0.1 to 100 rad/s) at a constant 1% strain using a rheometer.

    • Causality: A true supramolecular hydrogel is a self-validating system where the storage modulus (G') must exceed the loss modulus (G'') by at least an order of magnitude across all frequencies, proving solid-like elastic behavior[1].

Protocol B: LC-MS/MS Profiling of 2-Pentanamido-3-phenylpropanoic Acid
  • Step 1: Extraction and Homogenization. Disrupt the biological sample (rice leaves or urine) using a Geno/Grinder at 675 strokes per minute, followed by centrifugation at 2000 rpm for 5 minutes[3].

    • Causality: Mechanical shearing ensures complete cellular lysis. Centrifugation precipitates high-molecular-weight proteins that would otherwise foul the liquid chromatography (LC) column.

  • Step 2: Drying and Reconstitution. Dry the supernatant aliquots under nitrogen gas, then reconstitute in 50 µL of 0.1% formic acid in water[3].

    • Causality: Nitrogen drying prevents the oxidative degradation of sensitive metabolites. Reconstitution in an acidic mobile phase (formic acid) ensures the amide and carboxylate groups of the target molecule remain protonated, priming them for efficient ionization.

  • Step 3: Mass Spectrometry Detection. Analyze via UPLC coupled to a mass spectrometer in positive electrospray ionization (ESI+) mode, targeting the [M+H]+ adduct at m/z 250.14[3][4].

    • Causality: The monoisotopic mass is 249.136 Da. The addition of a proton yields the 250.14 m/z peak, allowing high-resolution mass spectrometers to discriminate 2-Pentanamido-3-phenylpropanoic acid from isobaric background noise[4].

G S1 Biological Sample (Rice Leaves / Urine) S2 Metabolite Extraction (0.1% Formic Acid) S1->S2 S3 LC-MS/MS Analysis (ESI+, m/z 250.14) S2->S3 S4 2-Pentanamido-3-phenylpropanoic Acid S3->S4 S5a Plant Stress Biomarker (Saline-Alkali Adaptation) S4->S5a S5b Clinical Biomarker (Propionic Acidemia) S4->S5b

LC-MS/MS metabolic profiling workflow for 2-Pentanamido-3-phenylpropanoic acid.

Quantitative Data Summaries

Table 1: Rheological & Structural Properties of N-Capped Phenylalanine Gels

DerivativeStorage Modulus (G')Loss Modulus (G'')Primary Application
L-Phenylalanine (Uncapped) ~10^5 Pa~4.5 × 10^4 PaBaseline polymorphic gels (highly sensitive to conditions)[1]
Fmoc-Phe ~2.0 × 10^5 Pa~4.5 × 10^4 PaRobust LMWG for drug delivery and nioplex encapsulation[1]
Fmoc-Phe + Tryptophan ~3.5 × 10^5 Pa~6.0 × 10^4 PaTuned high-rigidity co-assembled hydrogels[1]

Table 2: Mass Spectrometry & Biological Fold-Change of 2-Pentanamido-3-phenylpropanoic Acid

ParameterValueBiological / Analytical Context
Monoisotopic Mass 249.136 DaExact mass required for high-resolution MS calibration[4]
[M+H]+ Adduct m/z 250.14Primary target peak for ESI+ quantification[4]
Plant Stress Response

FC = 25.42
Massively upregulated in rice under high saline-alkali stress[2]
Human Clinical Profiling Diagnostic BiomarkerElevated in urine during propionic acidemia and OTC deficiency[3]

References

1.[2] Integrated Transcriptome and Metabolome Analysis of Rice Leaves Response to High Saline–Alkali Stress, MDPI. 2 2.[4] 2-pentanamido-3-phenylpropanoic acid (C14H19NO3), PubChemLite. 4 3.[3] EP3129909B1 - Small molecule biochemical profiling of individual subjects for disease diagnosis and health assessment, Google Patents. 3 4.[1] A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels, NIH/MDPI. 1 5. Nioplexes encapsulated in supramolecular hybrid biohydrogels as versatile delivery platforms for nucleic acids, RSC Advances.

Sources

Protocols & Analytical Methods

Method

rheological characterization techniques for 2-Pentanamido-3-phenylpropanoic acid gels

Application Note: Rheological Characterization of 2-Pentanamido-3-phenylpropanoic Acid Supramolecular Gels Executive Summary This guide details the rheological characterization of hydrogels formed by 2-Pentanamido-3-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rheological Characterization of 2-Pentanamido-3-phenylpropanoic Acid Supramolecular Gels

Executive Summary

This guide details the rheological characterization of hydrogels formed by 2-Pentanamido-3-phenylpropanoic acid (also known as N-pentanoyl-phenylalanine). As a low molecular weight gelator (LMWG) belonging to the


-acylated amino acid class, this molecule self-assembles into nanofibrous networks via non-covalent interactions (hydrogen bonding, 

-

stacking, and hydrophobic effects). Accurate rheological profiling is critical to validate its suitability for drug delivery, injectability, and tissue engineering applications. This protocol provides a self-validating workflow to determine viscoelastic properties, gelation kinetics, and mechanical stability.

Part 1: Material Science Context & Gelation Mechanism

2-Pentanamido-3-phenylpropanoic acid consists of a hydrophobic phenylalanine head group coupled to a pentanoyl (C5) aliphatic tail. This amphiphilic structure drives self-assembly in aqueous environments, typically triggered by a pH switch or solvent exchange.

  • Mechanism : At high pH, the carboxylate group is deprotonated (sol state). Upon lowering the pH below the

    
     (approx. 3-4), protonation reduces solubility, driving the formation of supramolecular fibers that entangle to form a hydrogel.
    
  • Relevance : Similar to Fmoc-Phenylalanine and other lipidated peptides, these gels are shear-thinning and potentially self-healing, making them ideal candidates for injectable therapeutics.

Diagram: Gelation & Characterization Workflow

GelationWorkflow Start 2-Pentanamido-3-phenylpropanoic Acid (Powder) Sol Sol State (High pH / DMSO) Start->Sol Dissolution Trigger Trigger Application (GdL / HCl / Salt) Sol->Trigger Initiation Gel Hydrogel State (Nanofibrous Network) Trigger->Gel Self-Assembly Rheo Rheological Profiling (Oscillatory Shear) Gel->Rheo Characterization Rheo->Start Optimization

Figure 1: Workflow from precursor dissolution to rheological validation.

Part 2: Sample Preparation Protocol (Self-Validating)

For LMWGs, the thermal and shear history during preparation critically dictates the final gel properties. The pH-switch method is the gold standard for carboxylic acid-based gelators.

Reagents:

  • 2-Pentanamido-3-phenylpropanoic acid (>98% purity).[1]

  • 0.1 M NaOH and 0.1 M HCl.

  • Glucono-

    
    -lactone (GdL) (for homogeneous pH reduction).
    

Protocol:

  • Dissolution : Weigh 10 mg of precursor into a vial. Add 900

    
    L of sterile water and 1 equivalent of 0.1 M NaOH. Vortex until a clear solution is obtained (pH ~10-11).
    
  • Triggering (Method A - Fast) : Add 0.1 M HCl dropwise while vortexing until pH reaches ~4.0. Note: This may cause local precipitation.

  • Triggering (Method B - Homogeneous) : Add 4-5 mg of solid GdL. Vortex immediately for 10 seconds. GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly over 30-60 minutes.

  • Loading : Immediately transfer 200-500

    
    L of the sol (pre-gel) onto the rheometer plate before gelation occurs.
    

Part 3: Rheological Characterization Protocols

Instrument Setup:

  • Geometry : 20 mm Parallel Plate (preferred for gels to allow slip correction) or Cone-and-Plate (for homogeneous shear rate).

  • Surface : Cross-hatched or Sandblasted plates are mandatory to prevent wall slip, a common error in gel rheology.

  • Gap : 500-1000

    
    m (Parallel Plate).
    
  • Solvent Trap : Essential to prevent evaporation during time sweeps.

Experiment 1: Time Sweep (Gelation Kinetics)

Objective: Determine the gelation point (


) and final stiffness (

).
  • Mode : Oscillatory Time Sweep.

  • Strain : 0.5% (Must be within LVR, verify later).

  • Frequency : 1 Hz (6.28 rad/s).

  • Duration : 60-120 minutes (until

    
     plateaus).
    
  • Analysis : The crossover point where

    
     indicates the sol-gel transition.
    
Experiment 2: Amplitude (Strain) Sweep

Objective: Define the Linear Viscoelastic Region (LVR) and breakdown point.

  • Mode : Oscillatory Amplitude Sweep.

  • Frequency : 1 Hz.

  • Strain Range : 0.01% to 100% (logarithmic ramp).

  • Analysis :

    • LVR : The plateau region where

      
       is constant.
      
    • Critical Strain (

      
      ) : The strain at which 
      
      
      
      drops by 5% (onset of nonlinearity).
    • Crossover Strain : Where

      
       (gel fracture).
      
Experiment 3: Frequency Sweep

Objective: Validate "solid-like" character and time-dependent behavior.

  • Mode : Oscillatory Frequency Sweep.[2][3][4]

  • Strain : 0.1% (Must be <

    
     from Exp 2).
    
  • Frequency Range : 0.1 to 100 rad/s.[2][3][4]

  • Analysis : A true gel shows

    
     across the range, with 
    
    
    
    being nearly independent of frequency (
    
    
    ).
Experiment 4: Thixotropy (Step-Shear Recovery)

Objective: Assess injectability and self-healing.

  • Protocol :

    • Stage 1 (Rest) : 0.1% strain, 1 Hz, 60s. (Measure baseline

      
      ).
      
    • Stage 2 (Shear) : 100% strain (or shear rate

      
      ), 60s. (Break the gel).
      
    • Stage 3 (Recovery) : 0.1% strain, 1 Hz, 300s. (Monitor

      
       recovery).
      
  • Success Criteria :

    
     recovery of 
    
    
    
    within seconds indicates excellent injectability.

Part 4: Data Analysis & Interpretation

Rheological Decision Tree

RheoLogic Data Frequency Sweep Data Check1 Is G' > G''? Data->Check1 Check2 Is G' independent of Freq? Check1->Check2 Yes Viscous Viscous Liquid (Sol State) Check1->Viscous No (G'' > G') TrueGel True Supramolecular Gel (Strong Network) Check2->TrueGel Yes (Slope ~ 0) WeakGel Weak/Entangled Gel (Transient Network) Check2->WeakGel No (Slope > 0)

Figure 2: Logic flow for classifying the material state based on frequency sweep data.

Summary Table: Key Rheological Metrics
ParameterSymbolTypical Value (LMWG)Significance
Storage Modulus

100 Pa - 100 kPaStiffness of the gel network. Higher = stronger gel.
Loss Modulus


Energy dissipation. Lower = more elastic.
Loss Tangent

0.1 - 0.3Ratio

.

indicates a strong chemical-like gel.
Critical Strain

0.1% - 5%Limit of linear behavior. LMWGs are typically brittle (low

).
Yield Stress

10 - 1000 PaStress required to initiate flow (injectability threshold).

Part 5: Troubleshooting & Scientific Integrity

  • Wall Slip : If

    
     drops precipitously at low strains or shows noisy data, the gel is slipping at the plate interface. Solution : Use sandpaper (P600 grit) glued to the plates or serrated geometries.
    
  • Gap Error : For LMWGs, compressing the gel can squeeze out water (syneresis). Solution : Determine the gap during the sol phase (liquid), then trigger gelation in situ on the rheometer.

  • Inertia Effects : At high frequencies (>50 rad/s), instrument inertia can dominate. Solution : Trust data only where the raw phase angle is

    
    .
    

References

  • Yan, C., & Pochan, D. J. (2010). Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews, 39(9), 3528–3540. Link

  • Adams, D. J., et al. (2009). The effect of the counterion on the pH-triggered gelation of an amino acid derivative. Soft Matter, 5(10), 1986-1992. Link

  • Nolan, M. C., et al. (2017). A molecular weight-dependent lag time in the gelation of N-functionalised amino acid derivatives. Chemical Communications, 53, 572-575. Link

  • Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators. Chemical Communications, 51, 5170-5180. Link

  • Draper, E. R., & Adams, D. J. (2017). Low-molecular-weight gels: The state of the art. Chem, 3(3), 390-410. Link

Sources

Application

incorporating 2-Pentanamido-3-phenylpropanoic acid into tissue engineering scaffolds

Application Note: Engineering Biomimetic Scaffolds Using 2-Pentanamido-3-phenylpropanoic Acid Executive Summary The development of highly tunable, biomimetic extracellular matrix (ECM) substitutes is a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Biomimetic Scaffolds Using 2-Pentanamido-3-phenylpropanoic Acid

Executive Summary

The development of highly tunable, biomimetic extracellular matrix (ECM) substitutes is a cornerstone of modern tissue engineering. While polymeric hydrogels have dominated the field, supramolecular hydrogels formed by low-molecular-weight gelators (LMWGs) offer unprecedented advantages, including shear-thinning injectability, reversible self-assembly, and precise molecular tunability[1].

This application note details the incorporation of 2-Pentanamido-3-phenylpropanoic acid (commonly known as N-valeryl-phenylalanine or N-pentanoyl-phenylalanine) into 3D tissue engineering scaffolds. As an aliphatic N-acyl amino acid, this compound leverages non-covalent interactions to self-assemble into robust nanofibrillar networks[2]. By mastering the physicochemical triggers of this specific gelator, researchers can encapsulate delicate cell types (e.g., mesenchymal stem cells, chondrocytes) with high viability and controlled mechanotransduction.

Mechanistic Insights: The Causality of Molecular Design

Why utilize 2-Pentanamido-3-phenylpropanoic acid over other derivatives? The efficacy of an LMWG in tissue engineering hinges on its Hydrophilic-Lipophilic Balance (HLB).

  • The Phenylalanine Core : The aromatic benzyl side chain of phenylalanine is critical for self-assembly. It drives the epitaxial growth of 1D nanofibrils via highly directional

    
     stacking interactions[2][3].
    
  • The Pentanoyl (Valeryl) Tail : The 5-carbon aliphatic chain provides the exact degree of hydrophobic collapse required to entangle these fibrils into a 3D network[4]. Shorter acyl chains (e.g., acetyl) are too hydrophilic, resulting in weak gels that require biologically incompatible, high critical gelation concentrations (CGC). Conversely, overly long chains (e.g., palmitoyl) are excessively hydrophobic, often bypassing the gel phase to form rigid, brittle crystals that are unsuitable for soft tissue mimicry[5].

  • The Carboxylic Acid Terminus : The unmodified C-terminus provides a pH-responsive switch. At physiological pH (7.4), the balance of protonated and deprotonated states allows the fibrils to retain water, forming a highly hydrated, soft, compliant material ideal for cell delivery[1][6].

Material Properties & Quantitative Comparisons

To contextualize the performance of 2-Pentanamido-3-phenylpropanoic acid, the following table summarizes the structure-property relationships of varying N-acyl phenylalanine derivatives in scaffold engineering.

N-Acyl DerivativeAlkyl Chain LengthCritical Gelation Concentration (CGC)Storage Modulus (

) at 1% wt
Phase Behavior & Biocompatibility
N-Acetyl-PheC2> 4.0 wt%< 100 PaHighly soluble; poor gelation under physiological conditions.
N-Pentanoyl-Phe C5 1.0 - 1.5 wt% ~1 - 5 kPa Optimal soft hydrogel; excellent cell viability and ECM mimicry.
N-Lauroyl-PheC120.5 wt%~10 kPaForms metastable hydrogels that slowly transition into crystals[5].
N-Palmitoyl-PheC16< 0.2 wt%N/A (Crystalline)Highly hydrophobic; rapidly forms rigid crystals; poor injectability[5].

Workflow Visualizations

Assembly A 2-Pentanamido-3-phenylpropanoic Acid (LMWG Monomer) B Alkaline Solubilization (pH > 8.0) A->B C GdL Addition (Uniform pH Drop) B->C D Self-Assembly (π-π Stacking & H-Bonding) C->D E 3D Supramolecular Hydrogel (ECM Mimetic Scaffold) D->E

Workflow of 2-Pentanamido-3-phenylpropanoic acid self-assembly into a 3D hydrogel scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and cellular viability, the sol-gel transition must be tightly controlled. We employ a Glucono-


-lactone (GdL) trigger  rather than direct mineral acid addition. Causality: Direct addition of HCl causes rapid, localized isoelectric precipitation, resulting in a heterogeneous, clumpy matrix. GdL slowly hydrolyzes into gluconic acid in water, lowering the pH homogeneously and allowing the thermodynamic formation of a uniform, defect-free fibrillar network[3].
Protocol A: Preparation of the Pre-Gel Solution
  • Weighing : Accurately weigh 10 mg of 2-Pentanamido-3-phenylpropanoic acid powder into a sterile glass vial (target concentration: 1.0 wt%).

  • Alkaline Solubilization : Add 900

    
    L of sterile, deionized water. Add 0.1 M NaOH dropwise (approx. 20-30 
    
    
    
    L) while vortexing until the powder is fully dissolved. The solution should be optically clear, indicating complete deprotonation of the carboxylic acid.
  • pH Adjustment : Carefully back-titrate with 0.1 M HCl to a pH of 8.0 - 8.2.

    • Self-Validation Step: If the solution turns cloudy during back-titration, the pH has dropped below the pKa locally. Add 1-2

      
      L of NaOH to clarify, and proceed with gentler mixing.
      
Protocol B: 3D Cell Encapsulation and Gelation
  • Cell Preparation : Harvest the target cells (e.g., MSCs) and resuspend them in 100

    
    L of appropriate culture media at a density of 
    
    
    
    cells/mL.
  • GdL Addition : To the 900

    
    L pre-gel solution (from Protocol A), add 5 mg of GdL powder. Vortex gently for exactly 5 seconds.
    
  • Cell Integration : Immediately fold the 100

    
    L cell suspension into the GdL/pre-gel mixture using a wide-bore pipette to minimize shear stress on the cells.
    
  • Casting : Quickly transfer the mixture into the desired culture molds (e.g., 24-well plates) before the gelation point is reached (typically 5-10 minutes).

  • Incubation : Place the molds in a standard cell culture incubator (37°C, 5% CO2) for 2 hours to allow complete gel maturation.

    • Self-Validation Step: Perform a simple vial inversion test on a cell-free control aliquot. A successful supramolecular network will support its own weight without flowing.

Mechanotransduction and Cellular Interaction

Once encapsulated, the physical properties of the supramolecular hydrogel directly dictate cell fate. Because the crosslinks are non-covalent, the scaffold exhibits viscoelastic, stress-relaxing behaviors that closely mimic native soft tissues. This dynamic environment allows cells to remodel their surroundings, spread, and proliferate efficiently[1].

Cellular N1 Supramolecular Scaffold N2 Cell Encapsulation (MSCs) N1->N2 N3 Integrin-Mediated Adhesion N2->N3 N4 Mechanotransduction N3->N4 N5 Tissue Regeneration N4->N5

Cellular mechanotransduction pathway within the supramolecular hydrogel scaffold.

References

  • Advances in the Application of Supramolecular Hydrogels for Stem Cell Delivery and Cartilage Tissue Engineering. Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • Phenylalanine and derivatives as versatile low-molecular-weight gelators: Design, structure and tailored function. ResearchGate / Chemical Society Reviews. URL:[Link]

  • Amino Acid-Derived Supramolecular Assembly and Soft Materials. MDPI. URL:[Link]

  • Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery. PMC - NIH. URL:[Link]

  • Phenylalanine-Based Amphiphilic Self-Assembled Materials: Gels or Crystals? ResearchGate. URL:[Link]

  • Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine. MDPI. URL:[Link]

Sources

Method

Application Note: Enzymatic Triggering of 2-Pentanamido-3-phenylpropanoic Acid Self-Assembly

This Application Note is designed to provide a comprehensive technical guide for the enzymatic triggering of 2-Pentanamido-3-phenylpropanoic acid (also referred to as N-pentanoyl-L-phenylalanine or Pent-Phe ) self-assemb...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive technical guide for the enzymatic triggering of 2-Pentanamido-3-phenylpropanoic acid (also referred to as N-pentanoyl-L-phenylalanine or Pent-Phe ) self-assembly.

Based on the physicochemical properties of this molecule (a short-chain fatty acid conjugated to a single amino acid), it serves as a "minimalist" hydrogelator or building block. The guide details two distinct, field-proven Enzyme-Instructed Self-Assembly (EISA) methodologies:

  • Thermolysin-Mediated Condensation: Using Pent-Phe as an acyl donor to form supramolecular dipeptide hydrogels.

  • Phosphatase/Esterase-Mediated Hydrolysis: Generating the insoluble Pent-Phe assembler in situ from a soluble precursor.

Executive Summary

Enzyme-Instructed Self-Assembly (EISA) is a powerful method for generating supramolecular hydrogels under physiological conditions. 2-Pentanamido-3-phenylpropanoic acid (Pent-Phe ) represents a class of ultra-short peptide amphiphiles. While its pentanoyl (C5) tail provides moderate hydrophobicity, it often requires either enzymatic ligation (to increase hydrophobicity) or enzymatic deprotection (to reduce solubility) to trigger robust self-assembly into nanofibers.

This guide outlines the protocols for:

  • Method A (Condensation): Using Thermolysin to couple Pent-Phe with a nucleophile (e.g., Phenylalanine amide), driving the sol-gel transition via thermodynamic equilibrium shift.

  • Method B (Hydrolysis): Using Alkaline Phosphatase (ALP) or Esterase to cleave solubilizing groups from precursors, triggering spontaneous assembly.

Molecular Mechanism & Logic

The Building Block: Pent-Phe
  • Chemical Name: 2-Pentanamido-3-phenylpropanoic acid[1][2][3][4]

  • Structure: A Pentanoyl (C5) fatty acid tail attached to the N-terminus of Phenylalanine.

  • Role: Amphiphilic building block. The phenyl ring provides

    
     stacking interactions, while the amide bonds facilitate hydrogen bonding. The C5 tail contributes hydrophobic/Van der Waals forces.
    
EISA Pathways

The transition from a soluble state to a self-assembled state (Hydrogel/Nanostructure) is controlled by the enzyme.[5]

  • Pathway A: Reverse Hydrolysis (Thermolysin)

    • Logic: Proteases like Thermolysin are typically hydrolytic but can catalyze amide bond formation (condensation) in water if the product precipitates or self-assembles, shifting the equilibrium.

    • Reaction:Pent-Phe-OH (Donor) + H2N-Phe-NH2 (Acceptor) -> Pent-Phe-Phe-NH2 (Hydrogel)

    • Result: The product (Pent-Phe-Phe-NH2) is significantly more hydrophobic than the precursor, leading to rapid nanofiber formation.

  • Pathway B: Dephosphorylation/Hydrolysis (ALP/Esterase)

    • Logic: A hydrophilic group (Phosphate or Ester) keeps the precursor soluble. Enzymatic cleavage removes this "mask," lowering the Critical Aggregation Concentration (CAC).

    • Reaction:Pent-Phe-O-PO3 (Soluble) -> [ALP] -> Pent-Phe-OH (Insoluble Assembly)

Pathway Visualization

EISA_Pathways Precursor_A Pent-Phe-OH (Soluble Donor) Thermolysin Thermolysin (Protease) Precursor_A->Thermolysin Nucleophile Phe-NH2 (Nucleophile) Nucleophile->Thermolysin Product_A Pent-Phe-Phe-NH2 (Hydrophobic Dipeptide) Thermolysin->Product_A Condensation (Reverse Hydrolysis) Precursor_B Pent-Phe-Phosphate (Soluble Precursor) ALP Alkaline Phosphatase (ALP) Precursor_B->ALP Product_B Pent-Phe-OH (Hydrogelator) ALP->Product_B Dephosphorylation Assembly Supramolecular Nanofibers/Hydrogel Product_A->Assembly π-π Stacking H-Bonding Product_B->Assembly Solubility Drop

Caption: Dual pathways for enzymatic triggering. Top: Thermolysin-driven condensation. Bottom: Phosphatase-driven deprotection.

Experimental Protocols

Materials Required
ComponentSpecificationPurpose
Pent-Phe-OH >95% PuritySubstrate (Method A)
L-Phenylalanine Amide HCl Salt, >98%Nucleophile (Method A)
Thermolysin from Bacillus thermoproteolyticusCatalyst (Method A)
Pent-Phe-Phosphate Custom Synthesis (see note)Precursor (Method B)
Alkaline Phosphatase from Bovine Intestinal MucosaCatalyst (Method B)
Buffer System HEPES or PBS (pH 7.4 - 8.0)Solvent
NaOH / HCl 1 M and 0.1 MpH Adjustment
Protocol A: Thermolysin-Triggered Condensation (Recommended)

This method is preferred for generating robust hydrogels from Pent-Phe by extending the peptide chain.

Step 1: Stock Solution Preparation

  • Donor Solution: Dissolve 2-Pentanamido-3-phenylpropanoic acid (Pent-Phe) in 0.1 M NaOH to a concentration of 100 mM . Sonicate if necessary to ensure complete dissolution.

  • Nucleophile Solution: Dissolve L-Phenylalanine amide (H-Phe-NH2) in 0.1 M HEPES buffer (pH 8.0) to a concentration of 200 mM (2:1 molar excess is standard to drive equilibrium).

  • Enzyme Stock: Prepare Thermolysin stock at 2 mg/mL in HEPES buffer containing 10 mM CaCl₂ (Calcium is essential for Thermolysin stability).

Step 2: Reaction Initiation

  • In a glass vial (2 mL), mix the Donor and Nucleophile solutions to achieve a final concentration of 20 mM Pent-Phe and 40 mM Phe-NH2 .

  • Adjust pH to 8.0 using 0.1 M NaOH/HCl. Critical: Thermolysin optimum is pH 7.5-8.5.

  • Add Thermolysin to a final concentration of 0.5 mg/mL .

  • Gently vortex for 5 seconds.

Step 3: Incubation & Gelation

  • Incubate the vial at 37°C (water bath or incubator).

  • Observation: The solution should turn opaque within 10-30 minutes, followed by gelation. Invert the vial to test for gel strength (self-supporting hydrogel).

  • Maturation: Allow the gel to mature for 12-24 hours for maximum fiber density.

Protocol B: Phosphatase-Triggered Self-Assembly

This method is used if Pent-Phe itself is the desired final assembler.

Step 1: Precursor Synthesis (Brief Overview)

  • Note: Pent-Phe-Phosphate is not always commercially off-the-shelf. It is synthesized by reacting Pent-Phe-OH with phosphorus oxychloride (POCl₃) followed by hydrolysis, or solid-phase synthesis using phosphorylated Tyrosine analogues (if applicable) or post-synthetic phosphorylation.

Step 2: Hydrogelation Protocol

  • Precursor Solution: Dissolve Pent-Phe-Phosphate in PBS (pH 7.4) at 1.0 - 2.0 wt% (approx 20-40 mM). Adjust pH to 7.4 with NaOH. The solution should be clear.

  • Enzyme Addition: Add Alkaline Phosphatase (ALP) to a final concentration of 10-50 Units/mL .

  • Incubation: Incubate at 37°C .

  • Mechanism Check: The enzyme cleaves the phosphate group. As the concentration of the hydrophobic Pent-Phe increases, it exceeds its Critical Gelation Concentration (CGC), triggering assembly.

Characterization & Validation

To ensure scientific integrity, the resulting assemblies must be validated using the following methods:

Rheology (Mechanical Properties)
  • Instrument: Rheometer with parallel plate geometry (20 mm or 8 mm).

  • Test: Time-sweep mode at 1 Hz frequency and 0.1% strain.

  • Expected Data:

    • Storage Modulus (G'): Should increase rapidly upon enzyme addition and plateau (typically 1-10 kPa for peptide gels).

    • Loss Modulus (G''): Should be lower than G' (G' > G'' indicates a solid-like gel).

    • Validation: If G' < G'', the system is a viscous liquid, not a gel (check concentrations).

Transmission Electron Microscopy (TEM)
  • Protocol:

    • Place 10 µL of the gel/assembly on a carbon-coated copper grid.

    • Wick excess liquid after 60 seconds.

    • Stain with 2% Uranyl Acetate for 30 seconds (negative stain).

    • Air dry.

  • Expected Visual: Dense network of nanofibers (width typically 5-20 nm) with high aspect ratios.

HPLC (Conversion Efficiency)
  • Purpose: To quantify the enzymatic conversion yield.

  • Method:

    • Take a 50 µL aliquot of the gel.

    • Dilute in 950 µL Methanol/Acetonitrile (to break the gel and denature enzyme).

    • Centrifuge (10,000 rpm, 5 min).

    • Inject supernatant into HPLC (C18 column).

    • Monitor: Disappearance of Precursor peak vs. Appearance of Product peak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Gelation (Method A) pH driftThermolysin is pH sensitive. Ensure buffer capacity (100 mM HEPES) maintains pH 8.0.
Precipitate instead of Gel Assembly too fastReduce enzyme concentration or lower temperature to 25°C to allow orderly fiber growth.
Low Conversion Product inhibitionThe product might inhibit the enzyme. Increase enzyme load or use a fed-batch approach.
Solution remains clear Concentration < CGCIncrease the concentration of Pent-Phe or the Nucleophile. Short tails (C5) need higher conc. than C12/Fmoc.

References

  • Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews, 37(4), 664-675. Link

    • Foundational text on Thermolysin-triggered condens
  • Yang, Z., Liang, G., & Xu, B. (2008). Enzymatic hydrogelation of small molecules. Accounts of Chemical Research, 41(2), 315-326. Link

    • Authoritative source on Phosphatase/Esterase triggered self-assembly (EISA).
  • Toledano, S., Williams, R. J., Jayawarna, V., & Ulijn, R. V. (2006). Enzyme-triggered self-assembly of peptide hydrogels via reversed hydrolysis. Journal of the American Chemical Society, 128(4), 1070-1071. Link

    • Specific protocol for Thermolysin-medi
  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels.[6] Journal of Physics: Condensed Matter, 26(28), 283101. Link

    • Review of phenylalanine-based assembly mechanics.

Sources

Application

Application Notes and Protocols: Encapsulating Hydrophobic Drugs in Phenylalanine-Based Polymer Matrices

Introduction: The Rationale for Phenylalanine-Based Matrices in Hydrophobic Drug Delivery The effective delivery of hydrophobic therapeutic agents remains a significant challenge in pharmaceutical sciences. Poor aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Phenylalanine-Based Matrices in Hydrophobic Drug Delivery

The effective delivery of hydrophobic therapeutic agents remains a significant challenge in pharmaceutical sciences. Poor aqueous solubility often leads to low bioavailability, necessitating high drug doses and causing undesirable side effects. To overcome these limitations, encapsulation of hydrophobic drugs within biocompatible and biodegradable polymer matrices has emerged as a promising strategy.[1][2] This application note details the use of matrices derived from 2-amino-3-phenylpropanoic acid, commonly known as phenylalanine, for the encapsulation of hydrophobic drugs.

While the specific molecule "2-Pentanamido-3-phenylpropanoic acid" is not a widely recognized matrix-forming polymer in current literature, polymers synthesized from the amino acid L-phenylalanine, hereafter referred to as poly(phenylalanine) (PPhe), offer a scientifically robust and highly relevant alternative.[3][4] Phenylalanine is a natural amino acid, rendering its polymer derivatives biocompatible and biodegradable. The pendant phenyl group in the polymer backbone provides a hydrophobic domain, which is ideal for encapsulating lipophilic drug molecules.[1][5] This interaction-driven encapsulation protects the drug from premature degradation and facilitates its transport and release.

This guide will provide a comprehensive overview of the principles, protocols, and characterization techniques for encapsulating hydrophobic drugs within self-assembled poly(phenylalanine) nanoparticles. We will focus on two prevalent and effective encapsulation methods: nanoprecipitation and solvent evaporation.

I. Fundamental Principles of Encapsulation in Poly(phenylalanine) Matrices

The encapsulation of hydrophobic drugs in PPhe matrices is primarily governed by the self-assembly of the polymer chains in a solvent system.[3][6] PPhe, being hydrophobic, is soluble in certain organic solvents. When a solution of PPhe and a hydrophobic drug in a water-miscible organic solvent is introduced into an aqueous phase (a non-solvent for both the polymer and the drug), the polymer chains rapidly precipitate and self-assemble into nanoparticles.[3] The hydrophobic drug molecules are entrapped within the core of these nanoparticles, shielded from the aqueous environment by the polymer matrix.

The key to successful encapsulation lies in controlling the thermodynamics and kinetics of this self-assembly process. Factors such as the polymer's molecular weight, the choice of organic solvent and its miscibility with water, the polymer and drug concentrations, and the rate of mixing all play crucial roles in determining the final characteristics of the drug-loaded nanoparticles, including their size, drug loading capacity, and release profile.[3][5]

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the encapsulation of a model hydrophobic drug in poly(phenylalanine) matrices using nanoprecipitation and solvent evaporation techniques.

A. Materials and Reagents
Material/ReagentGradeSupplier
Poly(L-phenylalanine) (PPhe)M.W. 5,000-15,000 DaVaries
Model Hydrophobic Drug (e.g., Paclitaxel)>99% PurityVaries
AcetoneHPLC GradeVaries
Dichloromethane (DCM)HPLC GradeVaries
Poly(vinyl alcohol) (PVA)87-89% hydrolyzedVaries
Deionized Water18.2 MΩ·cmIn-house
Phosphate Buffered Saline (PBS)pH 7.4Varies
B. Protocol 1: Nanoprecipitation for PPhe Nanoparticle Formation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique for forming drug-loaded nanoparticles.[3] It relies on the rapid diffusion of a solvent containing the polymer and drug into a non-solvent, leading to co-precipitation.

Step-by-Step Methodology:

  • Preparation of the Organic Phase:

    • Dissolve 50 mg of poly(L-phenylalanine) and 5 mg of the hydrophobic drug in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of the Aqueous Phase:

    • Prepare a 0.5% (w/v) solution of PVA in 20 mL of deionized water. PVA acts as a stabilizer to prevent nanoparticle aggregation.

    • Stir the aqueous phase at 500 rpm using a magnetic stirrer.

  • Nanoprecipitation:

    • Using a syringe pump for controlled addition, inject the organic phase into the stirring aqueous phase at a rate of 0.5 mL/min.

    • Observe the formation of a milky suspension, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Continue stirring the suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step twice to remove any free drug and excess stabilizer.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dried.

Diagram of the Nanoprecipitation Workflow:

nanoprecipitation cluster_prep Preparation cluster_process Process cluster_recovery Recovery organic_phase Organic Phase (PPhe + Drug in Acetone) injection Syringe Pump Injection organic_phase->injection Add dropwise aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->injection stirring Magnetic Stirring (Solvent Evaporation) injection->stirring Formation of Nanoparticles centrifugation Centrifugation & Washing stirring->centrifugation lyophilization Lyophilization centrifugation->lyophilization caption Workflow for Nanoprecipitation

Caption: Nanoprecipitation workflow for encapsulating hydrophobic drugs.

C. Protocol 2: Solvent Evaporation (Oil-in-Water Emulsion)

The solvent evaporation method is particularly suitable for encapsulating highly hydrophobic drugs.[2] It involves the formation of a stable emulsion followed by the removal of the organic solvent.

Step-by-Step Methodology:

  • Preparation of the Organic Phase (Oil Phase):

    • Dissolve 100 mg of poly(L-phenylalanine) and 10 mg of the hydrophobic drug in 5 mL of dichloromethane (DCM).

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of PVA in 50 mL of deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Homogenize the mixture using a high-speed homogenizer or a probe sonicator at high power for 2-5 minutes on an ice bath to form an oil-in-water (o/w) emulsion. The goal is to create fine droplets of the organic phase dispersed in the aqueous phase.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at a moderate speed (e.g., 300 rpm) at room temperature for at least 6 hours, or until all the DCM has evaporated. This can be done in a fume hood. The evaporation of DCM leads to the solidification of the polymer, entrapping the drug.

  • Nanoparticle Recovery:

    • Follow the same centrifugation and washing steps as described in Protocol 1 (Nanoprecipitation).

  • Lyophilization (Optional):

    • Follow the same lyophilization procedure as in Protocol 1.

Diagram of the Solvent Evaporation Workflow:

solvent_evaporation cluster_prep Preparation cluster_process Process cluster_recovery Recovery organic_phase Organic Phase (PPhe + Drug in DCM) emulsification High-Speed Homogenization (Emulsion Formation) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification evaporation Stirring (Solvent Evaporation) emulsification->evaporation Solidification of Nanoparticles centrifugation Centrifugation & Washing evaporation->centrifugation lyophilization Lyophilization centrifugation->lyophilization caption Workflow for Solvent Evaporation

Caption: Solvent Evaporation workflow for hydrophobic drug encapsulation.

III. Characterization of Drug-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and reproducibility of the drug delivery system.

A. Determination of Drug Loading and Encapsulation Efficiency

The amount of drug successfully encapsulated within the nanoparticles is a critical parameter.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg).

    • Dissolve the nanoparticles in a suitable organic solvent that dissolves both the polymer and the drug (e.g., 5 mL of acetone). This will release the encapsulated drug.

  • Quantification:

    • Quantify the amount of drug in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve of the free drug.

  • Calculations:

    • Drug Loading (% w/w): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Expected Data Summary:

FormulationPolymer:Drug Ratio (w/w)Drug Loading (%)Encapsulation Efficiency (%)
Nanoprecipitation10:1~5.2~57
Solvent Evaporation10:1~7.8~85
B. In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the nanoparticles over time.

Protocol:

  • Sample Preparation:

    • Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in a known volume of release medium (e.g., 10 mL of PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions).

  • Incubation:

    • Place the dispersion in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the same release medium.

    • Incubate at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium from outside the dialysis bag.

    • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Quantification:

    • Analyze the drug concentration in the collected samples using HPLC or UV-Vis Spectroscopy.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

C. Particle Size and Morphology Analysis

The size and shape of the nanoparticles influence their in vivo behavior.

Characterization TechniqueParameter MeasuredTypical Results for PPhe Nanoparticles
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)100-250 nm, PDI < 0.2
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Morphology, Surface TopographySpherical shape, smooth surface
Zeta Potential Measurement Surface Charge-15 to -30 mV (due to carboxyl end groups)

IV. Conclusion and Future Perspectives

Poly(phenylalanine)-based matrices offer a versatile and biocompatible platform for the encapsulation of hydrophobic drugs. The protocols for nanoprecipitation and solvent evaporation detailed herein provide robust methods for the fabrication of drug-loaded nanoparticles with controlled characteristics. The inherent hydrophobicity of the phenylalanine side chains promotes efficient drug loading and sustained release. Future work may involve the chemical modification of the poly(phenylalanine) backbone to introduce stimuli-responsive properties or targeting ligands for site-specific drug delivery, further enhancing the therapeutic potential of this promising class of biomaterials.

V. References

  • Highly efficient drug delivery nanosystem via L-phenylalanine triggering based on supramolecular polymer micelles. PubMed. [Link]

  • One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy. ACS Applied Materials & Interfaces. [Link]

  • Poly(phenylalanine) and poly(3,4-dihydroxy-L-phenylalanine): Promising biomedical materials for building stimuli-responsive nanocarriers. PubMed. [Link]

  • Hydrophobic Modification of Poly(γ-glutamic acid) by Grafting 4-Phenyl-butyl Side Groups for the Encapsulation and Release of Doxorubicin. PMC. [Link]

  • Synthesis, self-assembly and drug release study of a new dual-responsive biocompatible block copolymer containing phenylalanine derivative. Taylor & Francis Online. [Link]

  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. ACS Biomaterials Science & Engineering. [Link]

  • Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications. AZoM. [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI. [Link]

  • Amphiphilic poly(l-amino acids): New materials for drug delivery. University of Hertfordshire Research Profiles. [Link]

  • Amphiphilic poly(l-amino acids) - New materials for drug delivery. ResearchGate. [Link]

  • Biodegradable Polymers for Microencapsulation of Drugs. MDPI. [Link]

Sources

Method

injectable hydrogel formulation using 2-Pentanamido-3-phenylpropanoic acid

Application Note: Formulation and Characterization of Injectable Supramolecular Hydrogels using 2-Pentanamido-3-phenylpropanoic acid Executive Summary This application note details the formulation of an injectable, shear...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Characterization of Injectable Supramolecular Hydrogels using 2-Pentanamido-3-phenylpropanoic acid

Executive Summary

This application note details the formulation of an injectable, shear-thinning hydrogel utilizing 2-Pentanamido-3-phenylpropanoic acid (also known as N-pentanoyl-L-phenylalanine) as a low-molecular-weight hydrogelator (LMWH). By leveraging controlled, pH-triggered supramolecular self-assembly, this protocol yields a highly reproducible, biocompatible matrix. The resulting hydrogel exhibits robust shear-thinning and rapid self-healing properties, making it an ideal candidate for localized drug delivery, 3D bioprinting, and tissue engineering applications.

Mechanistic Principles of Gelation

Unlike traditional polymeric hydrogels that rely on permanent covalent crosslinking, 2-Pentanamido-3-phenylpropanoic acid forms a supramolecular hydrogel through highly directional, reversible non-covalent interactions[1]. The specific molecular architecture of this N-acyl amino acid dictates its hierarchical self-assembly:

  • Hydrophobic Packing: The pentanoyl (valeryl) aliphatic chain drives hydrophobic collapse in aqueous media, shielding the non-polar tails from water.

  • Hydrogen Bonding: The amide backbone acts as both a hydrogen bond donor and acceptor, promoting 1D elongation of the molecular aggregates.

  • 
     Stacking:  The phenyl ring of the phenylalanine residue enables aromatic stacking, which stabilizes the growing fibrillar network.
    

Causality in Formulation Design: To achieve a homogeneous, defect-free gel, direct acidification with mineral acids (e.g., HCl) must be avoided. Rapid protonation outpaces molecular diffusion, leading to localized, amorphous precipitation rather than gelation. Instead, this protocol utilizes the slow hydrolysis of Glucono-


-lactone (GdL) to gluconic acid. This ensures a uniform, gradual decrease in pH across the entire sample volume, allowing the molecules to systematically self-assemble into high-aspect-ratio nanofibers that entangle into a 3D network[2].

Assembly A 1. Monomer Solvation Sodium salt of 2-Pentanamido-3-phenylpropanoic acid (pH 8.5, High Electrostatic Repulsion) B 2. Controlled Acidification GdL hydrolysis to Gluconic Acid (Gradual pH decrease to ~7.4) A->B C 3. Carboxylate Protonation Reduction of electrostatic repulsion (Activation of Gelator) B->C D 4. 1D Anisotropic Self-Assembly Driven by Hydrogen Bonding, π-π Stacking, and Hydrophobic Packing C->D E 5. 3D Supramolecular Network Entanglement of Nanofibers (Formation of Solid-like Hydrogel) D->E

Supramolecular self-assembly pathway of 2-Pentanamido-3-phenylpropanoic acid via pH-switch.

Experimental Protocols

Protocol A: Preparation of the Hydrogel via GdL pH-Switch

Self-Validating Step: The transition from a transparent, free-flowing liquid to a self-supporting, opaque/translucent gel within 12 hours confirms successful supramolecular assembly. If the solution precipitates immediately, the GdL was either added too slowly or the initial pH was too low.

Materials:

  • 2-Pentanamido-3-phenylpropanoic acid (Purity

    
     98%)
    
  • 0.1 M NaOH aqueous solution

  • Milli-Q Water

  • Glucono-

    
    -lactone (GdL) powder
    

Step-by-Step Methodology:

  • Dispersion: Weigh exactly 10.0 mg of 2-Pentanamido-3-phenylpropanoic acid into a clean, sterile glass vial to target a final gelator concentration of 1.0% (w/v).

  • Alkaline Dissolution: Add 900

    
    L of Milli-Q water. Dropwise, add 0.1 M NaOH (approximately 50-100 
    
    
    
    L) while vortexing until the compound is fully dissolved. The final pH should be between 8.0 and 8.5. The deprotonation of the carboxylic acid yields a highly soluble sodium salt.
  • Trigger Addition: Weigh an equivalent molar ratio of GdL (relative to the total moles of NaOH added) to ensure the final pH drops to physiological levels (~7.4).

  • Homogenization: Add the GdL powder directly to the alkaline solution. Vortex vigorously for exactly 10 seconds to ensure complete dissolution of GdL before hydrolysis begins.

  • Gelation: Allow the vial to rest undisturbed at room temperature (

    
    C) for 12-16 hours. Critical:  Do not agitate the vial during this period, as shear forces during the nucleation phase will permanently disrupt the fibrillar architecture.
    
Protocol B: Rheological Validation of Injectability

Injectable hydrogels must exhibit shear-thinning (network disruption under stress) and self-healing (rapid network reformation post-injection)[3].

Step-by-Step Methodology:

  • Preparation: Carefully load the pre-formed 1.0% (w/v) hydrogel onto the Peltier plate of a rheometer equipped with a 20 mm parallel plate geometry. Set the gap to 1.0 mm. Use a solvent trap to prevent evaporation.

  • Amplitude Sweep: Perform a strain sweep from 0.01% to 100% at a constant frequency of 1 Hz to determine the Linear Viscoelastic Region (LVER) and the yield stress (the exact point where the Loss Modulus G'' crosses over the Storage Modulus G').

  • Step-Strain (Self-Healing) Test:

    • Phase 1 (Rest): Apply 0.1% strain (within LVER) for 120 seconds to establish baseline G' and G''.

    • Phase 2 (Destruction): Apply 100% strain (above yield stress) for 60 seconds to simulate the high shear forces of passing through a 25G syringe needle.

    • Phase 3 (Recovery): Immediately return the strain to 0.1% and monitor the recovery of G' for 300 seconds.

  • Validation: A successful formulation will show an immediate drop in G' during Phase 2 (transitioning to a fluid state where G'' > G') and a rapid recovery of >80% of the original G' within 10 seconds in Phase 3.

Injection S1 S1 S2 High Shear Stress (Syringe Needle) S1->S2 S3 S3 S2->S3 S4 Target Deposition (Stress Removed) S3->S4 S5 S5 S4->S5

Workflow illustrating the shear-thinning and self-healing mechanism during injection.

Quantitative Data Summary

The following table summarizes the expected rheological parameters for a fully optimized 1.0% (w/v) 2-Pentanamido-3-phenylpropanoic acid hydrogel at


C.
Rheological ParameterExpected Value RangeClinical / Practical Significance
Storage Modulus (G') 8,000 - 12,000 PaIndicates a robust, solid-like matrix capable of retaining encapsulated drug payloads in situ.
Loss Modulus (G'') 800 - 1,500 PaConfirms viscoelasticity; G' > G'' by an order of magnitude denotes a true, stable gel network.
Yield Stress (

)
40 - 60 PaThe minimum force required to initiate flow; optimal for manual syringe injection without excessive force.
Recovery Time < 10 secondsEnsures the gel solidifies immediately upon reaching the target tissue, preventing off-target leakage.
Strain Recovery > 85%Demonstrates high fidelity of the non-covalent network to re-establish hydrogen bonds and

stacks.

References

  • Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery. ResearchGate.3

  • Beyond Covalent Crosslinks: Applications of Supramolecular Gels. MDPI. 2

  • Supramolecular gels – A panorama of low-molecular-weight gelators from ancient origins to next-generation technologies. White Rose University Consortium. 1

Sources

Application

Application Note: High-Fidelity Lyophilization of 2-Pentanamido-3-phenylpropanoic Acid Aerogels

Executive Summary This guide details the protocol for converting 2-Pentanamido-3-phenylpropanoic acid (a low-molecular-weight gelator, LMWG) from a supramolecular hydrogel into a high-surface-area aerogel. The core chall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for converting 2-Pentanamido-3-phenylpropanoic acid (a low-molecular-weight gelator, LMWG) from a supramolecular hydrogel into a high-surface-area aerogel.

The core challenge in processing this amphiphilic peptide derivative is preventing the collapse of its delicate non-covalent fibrillar network during solvent removal. Standard freeze-drying of aqueous hydrogels often results in "xerogels" (collapsed, low porosity) due to the high surface tension of water and ice crystal expansion. This protocol introduces a Stepwise Solvent Exchange (SSE) method utilizing tert-butanol (TBA), followed by a controlled lyophilization cycle, to preserve the nanofibrous architecture.

Material Science & Mechanism

The Molecule: 2-Pentanamido-3-phenylpropanoic acid is an


-lipidated amino acid (

-valeryl-phenylalanine). It self-assembles via:
  • Hydrogen Bonding: Between the amide and carboxylic acid groups.

  • 
    -
    
    
    
    Stacking:
    driven by the phenyl rings.
  • Hydrophobic Effects: driven by the pentyl tail.

The Failure Mode (Why Standard Protocols Fail): Direct sublimation of water from these hydrogels causes two destructive events:

  • Ice Expansion: Water expands ~9% upon freezing, mechanically severing the weak supramolecular fibrils.

  • Capillary Stress: During sublimation, the retreating ice front creates surface tension that pulls the fibrils together, causing irreversible aggregation (pore collapse).

The Solution: Replacing water with tert-butanol (TBA). TBA has a low volume change upon freezing and a high vapor pressure, allowing for rapid sublimation with minimal structural stress.

Experimental Protocol

Phase 1: Supramolecular Hydrogel Preparation (pH-Switch Method)

Rationale: The pH-switch method yields more mechanically stable networks than solvent-exchange (DMSO/Water) methods for phenylalanine derivatives.

Reagents:

  • 2-Pentanamido-3-phenylpropanoic acid (Solid)

  • 0.1 M NaOH

  • 0.1 M HCl or Glucono-

    
    -lactone (GDL) for slow acidification.
    

Steps:

  • Dissolution: Suspend the precursor in distilled water (target conc: 10–20 mg/mL). Add 0.1 M NaOH dropwise with mild sonication until the solution is clear (pH ~10–11).

  • Triggering:

    • Fast Gelation: Add 0.1 M HCl dropwise until pH reaches ~4.5.

    • Homogeneous Gelation (Recommended): Add GDL (molar ratio 1:1 to NaOH). GDL hydrolyzes slowly, lowering pH uniformly to prevent kinetic trapping.

  • Maturation: Allow the gel to rest undisturbed for 12–24 hours at 25°C to anneal the fibrillar network.

Phase 2: Stepwise Solvent Exchange (SSE)

Rationale: Direct exchange to TBA can cause shock-precipitation. A graded exchange preserves the scaffold.

  • Wash 1 (20% EtOH): Carefully layer 20% Ethanol/Water on top of the gel. Allow diffusion for 4 hours. Remove supernatant.

  • Wash 2 (50% EtOH): Repeat with 50% Ethanol. (4 hours).

  • Wash 3 (100% EtOH): Repeat with Absolute Ethanol. (Overnight).

  • Wash 4 (100% TBA): Replace Ethanol with tert-butanol. Perform 3 exchanges over 24 hours.

    • Note: Keep samples >26°C (TBA melting point) to prevent premature freezing.

Phase 3: Lyophilization Cycle

Rationale: TBA freezes at ~25°C. We must freeze rapidly to lock structure, then sublime gently.

Equipment: Lyophilizer with shelf temperature control (e.g., SP Scientific, Millrock).

StepParameterSettingMechanical Justification
1. Freezing Shelf Temp-40°CRapid cooling locks the TBA structure.
Rate1°C/minControlled nucleation.
Hold Time2 hoursEnsures complete solidification (no interstitial liquid).
2. Primary Drying Vacuum100 mTorrBelow TBA vapor pressure, driving sublimation.
Shelf Temp-5°CTBA sublimes efficiently at higher T than water.
Duration12–18 hrsUntil thermocouple gauge converges with Pirani gauge.
3. Secondary Drying Shelf Temp+25°CDesorbs bound solvent from the fibrils.
Vacuum50 mTorrMaximize desorption driving force.
Duration4 hoursFinal polish.

Visualizing the Workflow

The following diagram illustrates the critical path from molecular precursor to finished aerogel, highlighting the phase transition logic.

G cluster_0 Phase 1: Self-Assembly cluster_1 Phase 2: Solvent Exchange cluster_2 Phase 3: Lyophilization Start Precursor: 2-Pentanamido-3-phenylpropanoic acid Dissolution Dissolve in 0.1M NaOH (pH > 10) Start->Dissolution Trigger Add GDL (Slow Hydrolysis) Target pH 4.5 Dissolution->Trigger Deprotonation Hydrogel Supramolecular Hydrogel (Water-filled Matrix) Trigger->Hydrogel π-π Stacking & H-Bonding Ethanol Graded Ethanol Wash (20% -> 50% -> 100%) Hydrogel->Ethanol Remove Water TBA Tert-Butanol (TBA) Exchange (3x Cycles, >26°C) Ethanol->TBA Prep for Sublimation Organogel TBA-Organogel TBA->Organogel Freeze Freezing (-40°C) Lock Structure Organogel->Freeze Sublime Primary Drying (-5°C, 100 mTorr) Freeze->Sublime Sublimation Aerogel Final Aerogel High Porosity / Low Density Sublime->Aerogel

Figure 1: Process flow for converting peptide amphiphiles into aerogels. Red nodes indicate Critical Control Points (CCPs) where process deviation leads to structural collapse.

Characterization & Validation

To verify the integrity of the aerogel, the following metrics must be assessed.

MethodMetricTarget OutcomeFailure Indicator
SEM MorphologyFibrillar network, pore size 50nm–5µm.Sheet-like structures (Collapse) or large voids (Ice damage).
BET Surface Area> 50 m²/g< 10 m²/g (Indicates xerogel formation).
XRD CrystallinitySharp peaks (ordered packing).Amorphous halo (loss of supramolecular order).
Gravimetry Residual Solvent< 1% w/w> 3% (Incomplete drying, risk of melt-back).

Troubleshooting Guide

Issue 1: "Skin" formation on the aerogel surface.

  • Cause: Freezing too slowly or high concentration at the interface.

  • Fix: Increase freezing rate (Pre-cooled shelves) or lower initial concentration.

Issue 2: Sample shrinkage (Volume loss > 20%).

  • Cause: Incomplete solvent exchange (residual water) or drying temp >

    
    .
    
  • Fix: Extend TBA exchange steps. Ensure primary drying temp is kept conservative (-5°C).

Issue 3: Melt-back (Sample turns to liquid under vacuum).

  • Cause: Eutectic melting. The sample temperature rose above the freezing point of the solvent before sublimation was complete.

  • Fix: Lower Shelf Temperature during Primary Drying; improve vacuum depth.

References

  • Raeburn, J., et al. (2013). "The effect of solvent choice on the gelation and final hydrogel properties of Fmoc-diphenylalanine." Soft Matter. Link

  • Moghaddam, S. Z., et al. (2021).[1] "Improvement of Solvent Exchange for Supercritical Dried Aerogels." Frontiers in Materials. Link

  • Adler-Abramovich, L., & Gazit, E. (2014). "The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels." Journal of Peptide Science. Link

  • Espinoza, et al. (2021). "Production of Porous Agarose-Based Structures: Freeze-Drying vs. Supercritical CO2 Drying." Processes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Enhancing the Mechanical Strength of 2-Pentanamido-3-phenylpropanoic Acid Hydrogels

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the mechanical strength of hydrogels derived from the low-molecula...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the mechanical strength of hydrogels derived from the low-molecular-weight gelator (LMWG), 2-Pentanamido-3-phenylpropanoic acid. This document moves beyond simple protocols to explain the underlying scientific principles governing hydrogel network formation and mechanical performance.

Introduction: The Challenge of Mechanical Integrity

2-Pentanamido-3-phenylpropanoic acid is a peptide derivative that self-assembles in aqueous solutions to form a three-dimensional network of nanofibers, entrapping water to create a hydrogel. These materials are of significant interest for applications such as drug delivery and tissue engineering due to their biocompatibility and tunable properties.[1] However, a common challenge is achieving sufficient mechanical robustness. Often, these hydrogels are mechanically weak, failing to maintain their structural integrity under physiological conditions or during application.

The mechanical properties of these hydrogels, particularly their stiffness, are dictated by the characteristics of the self-assembled fibrillar network.[2] Factors such as fiber density, length, persistence, and the number of effective cross-links or entanglements determine the bulk mechanical response. This guide will provide a structured approach to systematically address and overcome the issue of low mechanical strength.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the preparation of 2-Pentanamido-3-phenylpropanoic acid hydrogels.

Question 1: My hydrogel is too weak and collapses easily. What are the primary factors to investigate?

Answer: The mechanical failure of your hydrogel is likely due to an inefficiently formed or sparsely connected nanofibrillar network. The primary experimental variables to investigate are:

  • Precursor Concentration: The concentration of 2-Pentanamido-3-phenylpropanoic acid is a critical determinant of hydrogel stiffness.

  • pH of the Solution: The pH directly influences the ionization state of the carboxylic acid group, which is crucial for initiating and controlling the self-assembly process.

  • Ionic Strength: The concentration of salts in the solution can significantly modulate the electrostatic interactions between the peptide molecules, affecting fiber formation and bundling.[3][4]

  • Gelation Kinetics: The rate at which gelation is induced can impact the final network morphology and, consequently, its mechanical properties.

Question 2: How does increasing the precursor concentration improve hydrogel strength?

Answer: Increasing the concentration of the gelator leads to a higher density of nanofibers within the hydrogel network.[5][6] This increased density results in more frequent fiber-fiber interactions, including entanglements and potential bundling, which act as physical cross-links. A more densely cross-linked network is more resistant to deformation, thus exhibiting a higher storage modulus (G'), a key indicator of hydrogel stiffness.[5][7] However, there is a critical gelation concentration below which a stable, self-supporting gel will not form.

Question 3: What is the optimal pH for forming a mechanically strong hydrogel, and why?

Answer: For 2-Pentanamido-3-phenylpropanoic acid, which contains a carboxylic acid group, pH is a critical trigger for self-assembly. The optimal pH is typically near or slightly below the pKa of the carboxylic acid group. At high pH, the carboxylate groups are deprotonated and negatively charged, leading to electrostatic repulsion that keeps the molecules dissolved. As the pH is lowered, protonation of the carboxylate groups reduces this repulsion, allowing attractive non-covalent interactions (like hydrogen bonding and π-π stacking from the phenyl rings) to dominate, driving the self-assembly into nanofibers.[8][9]

Finding the optimal pH is crucial; a pH that is too low can cause rapid, uncontrolled aggregation leading to a non-homogeneous, weak gel, while a pH that is too high will prevent gelation altogether.[8] The rate of pH change is also a key parameter; a slow, controlled decrease in pH often results in more ordered and mechanically robust hydrogel networks.

Question 4: Can I use salts or other additives to strengthen my hydrogel?

Answer: Yes, modulating the ionic strength is a powerful method for tuning mechanical properties. The addition of salts like sodium chloride (NaCl) can screen the electrostatic repulsion between charged molecules, promoting self-assembly and leading to the formation of thinner, more rigid, and more densely packed fibers.[3][4] This can significantly increase the hydrogel's elastic modulus.[3][4][10]

It is important to note that the effect of ions can be specific, following the Hofmeister series.[11] Some salts may enhance gelation, while others can disrupt it. Therefore, a systematic screening of different salts and concentrations is recommended.

Question 5: My results are inconsistent. What are the common sources of variability?

Answer: Reproducibility issues in self-assembling systems often stem from subtle variations in the experimental conditions that control the kinetic process of gelation.[2] Key sources of variability include:

  • Rate of pH Adjustment: As mentioned, the speed at which the pH is changed can alter the final hydrogel structure. Using a slow and controlled method, such as the hydrolysis of glucono-δ-lactone (GdL), can improve reproducibility compared to the rapid addition of acid.[12]

  • Mixing and Homogenization: Inadequate initial dissolution of the precursor or inconsistent mixing can lead to localized differences in concentration and pH, resulting in inhomogeneous gels.

  • Temperature Control: Self-assembly processes can be temperature-dependent. Maintaining a consistent temperature throughout the preparation process is crucial.

Deep Dive: The Science of Mechanical Reinforcement

The mechanical properties of these hydrogels are a direct reflection of their nanoscale architecture. The self-assembly process involves the hierarchical organization of individual 2-Pentanamido-3-phenylpropanoic acid molecules into one-dimensional nanofibers. These fibers then interact and entangle to form the three-dimensional network that constitutes the hydrogel.

The key to improving mechanical strength lies in controlling this self-assembly process to create a more densely interconnected and robust network. The primary measure of a hydrogel's stiffness is its storage modulus (G') , which represents the elastic component of its viscoelastic behavior. A higher G' indicates a stiffer, more solid-like material.[7][13]

The following diagram illustrates the key parameters influencing the final mechanical properties of the hydrogel.

G cluster_params Controllable Parameters cluster_network Nanofiber Network Properties cluster_mech Bulk Mechanical Properties Concentration Precursor Concentration FiberDensity Fiber Density & Diameter Concentration->FiberDensity pH Solution pH & Rate of Change pH->FiberDensity Homogeneity Network Homogeneity pH->Homogeneity IonicStrength Ionic Strength (Salt Concentration) IonicStrength->FiberDensity Entanglement Fiber Entanglement & Bundling IonicStrength->Entanglement Stiffness Increased Stiffness (Higher G') FiberDensity->Stiffness Entanglement->Stiffness Homogeneity->Stiffness

Caption: Key parameters influencing hydrogel mechanical strength.

Experimental Protocols

Protocol 1: Systematic Screening of Gelation Parameters

This protocol outlines a systematic approach to optimize the mechanical strength of your hydrogel by varying precursor concentration, pH, and ionic strength.

Materials:

  • 2-Pentanamido-3-phenylpropanoic acid

  • Deionized water

  • 0.1 M NaOH solution

  • 0.1 M HCl solution or Glucono-δ-lactone (GdL)

  • Sodium Chloride (NaCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Pentanamido-3-phenylpropanoic acid at a concentration known to be above the critical gelation concentration (e.g., 20 mM). Dissolve the powder in deionized water with the aid of a minimal amount of 0.1 M NaOH to ensure complete solubilization (the solution should be clear and at a pH > 8).

  • Parameter Screening Matrix: Set up a matrix of experiments to test different conditions. An example is provided in the table below.

  • Hydrogel Formation (pH Trigger):

    • For each condition, aliquot the required volume of the stock solution into a vial.

    • Add the required volume of NaCl or PBS solution and deionized water to achieve the target final concentrations.

    • Method A (Fast Trigger): Slowly add 0.1 M HCl dropwise while gently stirring until the target pH is reached.

    • Method B (Slow Trigger): Add the calculated amount of GdL to the solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH.[12]

  • Gelation: Allow the samples to stand undisturbed at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure complete gelation.

  • Initial Assessment: Perform an inverted vial test to confirm gel formation. A stable hydrogel will not flow when the vial is inverted.

  • Mechanical Analysis: Characterize the mechanical properties of the successfully formed hydrogels using rheology (see Protocol 2).

Data Summary Table for Parameter Screening
Sample IDPrecursor Conc. (mM)Ionic Strength (mM NaCl)Target pHG' (Pa) at 1 Hz
A1505.0To be determined
A21005.0To be determined
A31505.0To be determined
B110505.0To be determined
B2101005.0To be determined
B310150 (PBS)7.4To be determined
C1101004.5To be determined
C2101005.0To be determined
C3101005.5To be determined
Protocol 2: Characterization of Mechanical Properties using Oscillatory Rheology

Oscillatory rheology is the standard method for quantifying the viscoelastic properties of hydrogels.[5][7]

Equipment:

  • A controlled-stress or controlled-strain rheometer with a parallel plate or cone-plate geometry.

Procedure:

  • Sample Loading: Carefully transfer the hydrogel sample onto the lower plate of the rheometer. Lower the upper geometry to the desired gap, ensuring the sample fills the gap completely without being overfilled. Trim any excess material from the edges.

  • Strain Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). The LVR is the range of strains where the storage (G') and loss (G'') moduli are independent of the applied strain.[1][13] All subsequent measurements must be performed at a strain within this region.

  • Frequency Sweep: Perform a frequency sweep at a constant strain (selected from the LVR) over a range of frequencies (e.g., 0.1 to 100 rad/s). For a true gel, G' should be greater than G'' and relatively independent of frequency across the tested range.[13]

  • Data Analysis: Record the G' value at a representative frequency (e.g., 1 Hz or 10 rad/s) for comparison between different hydrogel formulations. A higher G' value indicates a stiffer, mechanically stronger hydrogel.

The following diagram outlines the experimental workflow for hydrogel preparation and characterization.

G cluster_prep Hydrogel Preparation cluster_char Rheological Characterization A Dissolve Precursor in dilute NaOH B Add Salt/Buffer & Adjust Volume A->B C Trigger Self-Assembly (Adjust pH) B->C D Incubate & Allow Gelation C->D E Load Sample on Rheometer D->E Transfer Gel F Perform Strain Sweep (Determine LVR) E->F G Perform Frequency Sweep (Measure G' and G'') F->G H Compare G' values to assess strength G->H

Caption: Experimental workflow for hydrogel preparation and analysis.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot issues of low mechanical strength and rationally design 2-Pentanamido-3-phenylpropanoic acid hydrogels with the desired robustness for their specific applications.

References

  • Yan, C., & Pochan, D. J. (2010). Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews, 39(9), 3528-3540. [Link]

  • Haines-Butterick, L., Salick, D. A., Pochan, D. J., & Schneider, J. P. (2008). Modulating the Mechanical Properties of Self-Assembled Peptide Hydrogels via Native Chemical Ligation. Biomacromolecules, 9(11), 3247-3253. [Link]

  • Pochan, D. J., et al. (2011). Rheological Properties of Peptide-Based Hydrogels for Biomedical and Other Applications. ResearchGate. [Link]

  • da Silva, R. P., et al. (2024). A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. Gels, 10(8), 539. [Link]

  • Kondareddy, K., et al. (2018). Rheological characterization of peptide hydrogels at a concentration of... ResearchGate. [Link]

  • Appel, E. A., et al. (2015). Rheology of peptide- and protein-based physical hydrogels: are everyday measurements just scratching the surface? Soft Matter, 11(3), 442-449. [Link]

  • Awhida, S., et al. (2018). Systematic exploration of the pH dependence of a peptide hydrogel. ResearchGate. [Link]

  • Li, R., et al. (2015). Tuning the mechanical and morphological properties of self-assembled peptide hydrogels via control over the gelation mechanism through regulation of ionic strength and the rate of pH change. RSC Advances, 5(1), 301-307. [Link]

  • Tang, C., et al. (2023). Controlling the Self-Assembly and Material Properties of β-Sheet Peptide Hydrogels by Modulating Intermolecular Interactions. Gels, 9(6), 448. [Link]

  • Sahoo, J. K., et al. (2017). Controlling Self-Assembling Peptide Hydrogel Properties through Network Topology. Biomacromolecules, 18(2), 524-531. [Link]

  • Chen, Y., et al. (2025). Enhancing the Biological Functionality of Hydrogels Using Self-Assembling Peptides. International Journal of Molecular Sciences, 26(13), 7345. [Link]

  • Humenik, M., et al. (2018). Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition. Journal of the Royal Society Interface, 15(140), 20170845. [Link]

  • Li, J., et al. (2012). The Effect of Ionic Strength on the Mechanical, Structural and Transport Properties of Peptide Hydrogels. PLoS ONE, 7(9), e47161. [Link]

  • Fredericks, S. J., et al. (2023). Antibacterial and Cytocompatible pH-Responsive Peptide Hydrogel. Gels, 9(6), 446. [Link]

  • Li, R., et al. (2014). Tuning the mechanical and morphological properties of self-assembled peptide hydrogels via control over the gelation mechanism through regulation of ionic strength and the rate of pH change. RSC Publishing. [Link]

  • Li, J., et al. (2012). The Effect of Ionic Strength on the Mechanical, Structural and Transport Properties of Peptide Hydrogels. ResearchGate. [Link]

  • Li, J., et al. (2012). The effect of ionic strength on the mechanical, structural and transport properties of peptide hydrogels. Soft Matter, 8(42), 10975-10981. [Link]

  • Various Authors. (2012). Can anyone help with hydrogel formation failure? ResearchGate. [Link]

  • Vlachy, N., et al. (2024). Specific Ion Effects in Hydrogels. Polymers, 17(1), 1. [Link]

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. [Link]

  • Vlachy, N., et al. (2021). Ionic Strength Impacts the Physical Properties of Agarose Hydrogels. Arts, 10(4), 81. [Link]

  • Wang, Y., et al. (2021). Factors influencing the mechanical behavior of the hydrogel. ResearchGate. [Link]

  • Martin, A. D., et al. (2021). Controlling Nucleopeptide Hydrogel Self-Assembly and Formation for Cell-Culture Scaffold Applications. ACS Biomaterials Science & Engineering, 7(6), 2537-2547. [Link]

  • Various Authors. (n.d.). MECHANICAL PROPERTIES OF HYDROGELS FOR PILLARS FABRICATION AND BIOLOGICAL APPLICATIONS. Politecnico di Torino. [Link]

  • Caló, E., & Khutoryanskiy, V. V. (2020). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. MDPI. [Link]

  • Raeburn, J., & Adams, D. J. (2019). Controlling the Assembly and Properties of Low-Molecular-Weight Hydrogelators. Langmuir, 35(20), 6496-6505. [Link]

  • Bashir, S., et al. (2020). Synthesis, classification and properties of hydrogels: their applications in drug delivery and agriculture. Journal of Materials Chemistry B, 8(48), 10941-10959. [Link]

  • Michelini, E., et al. (2023). Mechanics of gelatin-based hydrogels during finite strain tension, compression and shear. Frontiers in Materials, 9, 1084222. [Link]

  • Le, X., et al. (2019). Mechanical properties of hydrogels and the effect of interfacial bonding. ResearchGate. [Link]

  • Adams, D. J., & Frith, W. J. (2011). The importance of the self-assembly process to control mechanical properties of low molecular weight hydrogels. Soft Matter, 7(14), 6429-6434. [Link]

  • Yilmaz, I., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 116-123. [Link]

  • Tran, N. Q., et al. (2020). Synthesis and Properties of pH-Thermo Dual Responsive Semi-IPN Hydrogels Based on N,N'-Diethylacrylamide and Itaconamic Acid. Polymers, 12(5), 1140. [Link]

  • Laouini, A., et al. (2013). Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry, 14(3), 101211. [Link]

Sources

Optimization

controlling gelation kinetics of 2-Pentanamido-3-phenylpropanoic acid

Technical Support Center: Controlling Gelation Kinetics of 2-Pentanamido-3-phenylpropanoic acid Core Technical Overview Molecule Identity: 2-Pentanamido-3-phenylpropanoic acid (also known as N-pentanoyl-L-phenylalanine o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Gelation Kinetics of 2-Pentanamido-3-phenylpropanoic acid

Core Technical Overview

Molecule Identity: 2-Pentanamido-3-phenylpropanoic acid (also known as N-pentanoyl-L-phenylalanine or C5-Phe ). Classification: Low Molecular Weight Hydrogelator (LMWG) / Amphiphilic Amino Acid Derivative. Primary Challenge: The pentanoyl chain (C5) is relatively short compared to standard gelators (e.g., C12-Phe or Fmoc-Phe). This places the molecule on the boundary between solubility and self-assembly. Unlike longer-chain analogs that gel robustly due to strong hydrophobic collapse, C5-Phe requires precise kinetic control to avoid crystallization or precipitation.

Mechanism of Action: Gelation is driven by the self-assembly of the amphiphilic molecules into nanofibers. This process is triggered by reducing the solubility of the carboxylate form, typically via protonation (pH switch).

  • High pH (pH > pKa ≈ 4-5): Soluble carboxylate salt (repulsive forces dominate).

  • Low pH (pH < pKa): Protonated acid (hydrophobic stacking and H-bonding dominate).

Gelation Protocols & Kinetics Control

Method A: The pH-Switch (Recommended for Homogeneity)

Best for: Creating uniform, reproducible hydrogels with controlled mechanical properties.

Protocol:

  • Dissolution: Dissolve C5-Phe in dilute NaOH (0.1 M) to a concentration of 10–20 mg/mL . Ensure the final pH is > 9.0 to guarantee full deprotonation.

    • Note: If the solution is cloudy, sonicate or warm slightly (40°C).

  • Trigger Addition: Add Glucono-delta-lactone (GdL) powder to the solution.

    • Ratio: Typically 1:1 to 2:1 molar equivalents of GdL to NaOH.

  • Kinetics Control:

    • Slow Gelation (Hours): Use a lower GdL concentration (closer to 1:1 equivalent). This allows fibers to grow long and entangled, forming a stronger network.

    • Fast Gelation (Minutes): Use a higher GdL concentration. This creates many nucleation points rapidly, often resulting in a weaker, more brittle gel or a precipitate.

Method B: The Solvent-Switch (Anti-Solvent Precipitation)

Best for: Rapid screening or when pH sensitivity is a limitation.

Protocol:

  • Dissolution: Dissolve C5-Phe in a water-miscible organic solvent (e.g., DMSO, Ethanol, or Hexafluoroisopropanol) at high concentration (e.g., 50–100 mg/mL).

  • Trigger: Rapidly inject this solution into water or a buffer (the anti-solvent).

  • Kinetics Control:

    • Mixing Rate: Vortexing during addition promotes smaller domains (faster gelation).

    • Solvent Ratio: A higher final % of water typically increases the driving force for assembly but risks precipitation.

Troubleshooting Guide (Q&A)

Q1: My sample turns into a white precipitate instead of a gel. What went wrong?

  • Diagnosis: The kinetics of protonation were too fast, or the final pH dropped too low, too quickly. This leads to "macroscopic phase separation" (crystallization) rather than "microscopic phase separation" (fiber formation).

  • Solution:

    • Switch to GdL: If you are using HCl, stop. The local acid concentration at the injection site is too high. Use GdL for a homogeneous pH drop.

    • Increase Concentration: C5-Phe has higher solubility than C12-Phe. If the concentration is too low (< 5 mg/mL), the fibers cannot entangle to trap the solvent. Try increasing to 15–20 mg/mL .

    • Add Salt: Introduce NaCl (0.1 M) or CaCl₂ (5–10 mM) to screen charges and encourage fiber bundling before the pH drops completely.

Q2: The gel is forming but it is extremely weak (flows when inverted).

  • Diagnosis: The fiber network is too sparse or the fibers are too short (oligomers rather than polymers).

  • Solution:

    • Check Final pH: Ensure the final pH is below the apparent pKa (approx. 5.0). If the pH is 6–7, the molecules are still partially charged and repelling each other.

    • Cooling Rate: If using a heating method, cool the sample slowly (e.g., 1°C/min). Rapid cooling freezes the system in a kinetic trap of small, non-entangled aggregates.

Q3: I see "syneresis" (liquid expelling from the gel) over time.

  • Diagnosis: The fibers are becoming too hydrophobic and are "over-packing," squeezing water out of the matrix. This is common with phenylalanine derivatives due to π-π stacking.

  • Solution:

    • Reduce Hydrophobicity: This is hard to change chemically, but you can add a small amount of surfactant or a co-solvent (e.g., 5% Ethanol) to stabilize the interface.

    • Lower Temperature: Store the gel at a lower temperature to reduce the kinetic energy that drives the reorganization/contraction of the network.

Quantitative Data Summary

Parameter"Fast" Kinetics (Precipitate Risk)"Slow" Kinetics (Ideal Gel)Mechanism
Trigger Agent HCl / H₂SO₄Glucono-delta-lactone (GdL)Direct protonation vs. Slow hydrolysis
pH Drop Rate Instant (< 1 sec)Gradual (30–120 min)Controls nucleation density
Network Structure Spherulites / CrystalsLong, entangled fibersEntanglement traps solvent
Optical Clarity Opaque / WhiteTranslucent / HazyHomogeneity of fiber width
Storage Modulus (G') High (Brittle) or Zero (Fluid)High (Elastic)Network connectivity

Mechanistic Visualization

GelationKinetics Start Dissolved State (High pH / Solvent) Trigger Apply Trigger (pH Drop / Anti-solvent) Start->Trigger Nucleation Nucleation Phase Trigger->Nucleation FastPath Fast Kinetics (High Supersaturation) Nucleation->FastPath HCl / Rapid Cool SlowPath Slow Kinetics (Low Supersaturation) Nucleation->SlowPath GdL / Slow Cool Precipitate Precipitate / Crystal (Thermodynamic Trap) FastPath->Precipitate Random Aggregation Gel Hydrogel Network (Kinetic Trap) SlowPath->Gel 1D Fiber Growth Gel->Precipitate Aging / Syneresis

Caption: Kinetic pathways determining the fate of C5-Phe assembly. Rapid triggers lead to disordered precipitation, while controlled triggers (GdL) favor the 1D growth required for gelation.

References

  • Adams, D. J., et al. (2009). "The effect of the counterion on the pH-triggered gelation of a hydrogelator." Soft Matter. Link

  • Draper, E. R., & Adams, D. J. (2017). "Low-molecular-weight gels: The state of the art." Chem. Link

  • Raeburn, J., et al. (2013). "The effect of solvent on the gelation of a low molecular weight gelator." Soft Matter. Link

  • Tang, C., et al. (2013). "Fmoc-phenylalanine as a hydrogelator: a detailed study." Langmuir. Link

Troubleshooting

preventing crystallization during 2-Pentanamido-3-phenylpropanoic acid assembly

Status: Active Support Protocol Ticket Context: Preventing Unwanted Crystallization/Precipitation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Physicochemical Paradox We...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Support Protocol
Ticket Context:  Preventing Unwanted Crystallization/Precipitation

Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction: The Physicochemical Paradox

Welcome. You are likely encountering issues where 2-Pentanamido-3-phenylpropanoic acid (effectively N-valeryl-phenylalanine) is transitioning out of solution unexpectedly. This molecule is not just a simple intermediate; it is an amphiphile with a distinct "Janus" character:

  • Hydrophobic Domain: The valeryl alkyl chain (C5) and the phenylalanine aromatic ring drive aggregation via van der Waals forces and $\pi$-$\pi$ stacking.
  • Hydrophilic Domain: The carboxylic acid and amide linkage promote hydrogen bonding.

The Root Cause: This structure makes the molecule a candidate for Low Molecular Weight Gelation (LMWG) . What you perceive as "crystallization" typically begins as supramolecular self-assembly (gelation) or liquid-liquid phase separation (oiling out) before hardening. To prevent this, we must disrupt the intermolecular H-bonding and stacking interactions during your assembly or purification workflow.

Module 1: Solvent System Thermodynamics

The most common failure point is relying on single-solvent systems that cannot accommodate both the polar and non-polar domains of the molecule. You must utilize a Co-Solvent Strategy based on Hansen Solubility Parameters (HSP).

The "Disruption" Strategy

To keep the molecule in solution, you need a solvent system that solvates the hydrophobic tail and disrupts the amide hydrogen bonds.

Solvent ClassRole in AssemblyRisk FactorRecommendation
Chlorinated (DCM, Chloroform) Excellent for hydrophobic domain.High. Poor H-bond disruption leads to gelation/crystallization at high concentrations.Do not use alone. Mix with 5-10% polar donor (e.g., THF or MeOH).
Polar Aprotic (DMF, DMSO, NMP) H-bond acceptor; disrupts intermolecular amide bonding.Low crystallization risk, but difficult to remove (high boiling point).Ideal for "Assembly" phase. Use as the primary reaction solvent.
Ethers (THF, MTBE) Intermediate polarity.Moderate. MTBE often causes precipitation; THF is safer but can form peroxides.Use THF as a co-solvent. Avoid MTBE/Hexane if stability is required.
Water Anti-solvent (at acidic pH).Critical. Product precipitates immediately below pH 4.Maintain pH > 8.0 if aqueous solubility is required (salt form).
Visualizing the Solubility Decision Tree

Use this logic flow to select your solvent system based on your current process stage.

SolventSelection Start Current Process Stage Reaction Coupling/Synthesis Start->Reaction Workup Extraction/Wash Start->Workup Storage Storage/Transfer Start->Storage Reaction_Q Is water present? Reaction->Reaction_Q Workup_Q Target Phase? Workup->Workup_Q Rec_Org Rec: DMF or DCM/DMF (9:1) Storage->Rec_Org High Conc. Schotten Schotten-Baumann Mode (Biphasic) Reaction_Q->Schotten Yes Organic Anhydrous Mode Reaction_Q->Organic No Rec_SB Rec: THF/Water (1:1) Maintain pH > 9 Schotten->Rec_SB Organic->Rec_Org Aqueous Keep in Water Workup_Q->Aqueous Org_Phase Keep in Organic Workup_Q->Org_Phase Rec_Aq Convert to Na+ Salt pH 8-10 Aqueous->Rec_Aq Rec_Org_Phase Use Warm EtOAc or DCM/MeOH Org_Phase->Rec_Org_Phase

Figure 1: Solvent selection logic to prevent supersaturation at different process stages.

Module 2: Process Parameters & Kinetic Control

Even with the right solvent, kinetic factors can induce crystallization. This molecule is prone to Oiling Out (Liquid-Liquid Phase Separation) which often precedes uncontrolled crystallization.

Protocol: Metastable Zone Width (MSZW) Management

To prevent crystallization, you must operate outside the Metastable Zone. Follow these specific parameters:

  • Temperature Floors:
    • Do not cool below 10°C during reaction holds. The amide backbone becomes rigid, promoting stacking.
    • Recommendation: Maintain process temperature at 25°C - 35°C . If using flow chemistry, heat lines to 40°C.
  • Concentration Limits:
    • Critical Threshold: >0.5 M in non-polar solvents (DCM, Toluene) risks gelation.
    • Safe Zone: Operate at 0.1 M - 0.25 M . If higher throughput is needed, increase the DMF/DMSO fraction.
  • Mixing Dynamics:
    • Avoid "dead zones" in your reactor. Low shear allows local supersaturation.
    • Action: Use high-shear mixing or baffled reactors. In flow reactors, ensure Reynolds number > 2300 (turbulent flow) to prevent wall-scale buildup.
Diagram: The Safe Operating Window

OperatingWindow Unstable DANGER ZONE (Supersaturation/Gelation) Temp < 10°C Conc > 0.5M Metastable METASTABLE ZONE (Risk of Seeding) Temp 10-25°C Conc 0.3-0.5M Metastable->Unstable Time/Seeding Stable SAFE OPERATING WINDOW (Stable Solution) Temp > 25°C Conc < 0.25M Solvent: DMF/DCM Metastable->Stable Heat or Add Polar Solvent Input Crude Assembly Mixture Input->Unstable Cooling w/o Dilution Input->Metastable Standard Workup Input->Stable Optimized Protocol

Figure 2: Thermodynamic operating window to maintain solution stability.

Module 3: Troubleshooting & FAQs

Scenario 1: "The solution turned cloudy/milky immediately after adding acid."

Diagnosis: You crossed the pKa threshold (approx pH 3.5 - 4.0) while in an aqueous environment. The free acid form is insoluble in water.

The Fix:

  • Stop stirring immediately to prevent hardening.
  • Add an immiscible organic solvent (Ethyl Acetate or DCM) before further acidification.
  • Adjust pH while essentially performing an extraction. The protonated acid will partition into the organic layer rather than crystallizing in the water.
Scenario 2: "The oil became a hard gel in the rotovap."

Diagnosis: Solvent stripping removed the "good" solvent (e.g., DCM) faster than the "bad" solvent (trace water or hexane), or the concentration simply got too high.

The Fix:

  • Do not evaporate to dryness.
  • Perform a "Solvent Swap" : Add your next reaction solvent (e.g., DMF) when the volume is reduced by 75%, then continue evaporation to remove the volatile component. This keeps the intermediate in solution (telescoping).
Scenario 3: "Clogging in flow reactor lines."

Diagnosis: Wall-effect crystallization due to laminar flow cooling at the tubing surface.

The Fix:

  • Insulate or trace-heat the transfer lines (maintain >30°C).
  • Add 5% DMSO to the feed stream as a "solubility booster."
  • Increase flow rate to induce turbulence.

References

  • Hansen Solubility Parameters in Practice (HSPiP). "Understanding Solubility of N-Acyl Amino Acids." Hansen-Solubility.com. [Link]
  • Isothermal Solubility Studies. "Solubility of L-phenylalanine and derivatives in binary mixtures." Journal of Chemical & Engineering Data. [Link] (General reference for amino acid solubility trends).
  • Process Chemistry of Amide Couplings. "Large-Scale Applications of Amide Coupling Reagents." Chemical Reviews, American Chemical Society. [Link]
Optimization

Technical Support Center: 2-Pentanamido-3-phenylpropanoic acid Hydrogels

Welcome to the technical support guide for 2-Pentanamido-3-phenylpropanoic acid-based hydrogels. This resource is designed for our valued partners in research, science, and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Pentanamido-3-phenylpropanoic acid-based hydrogels. This resource is designed for our valued partners in research, science, and drug development. We understand that achieving a stable, high-performance hydrogel is critical to your work. One of the most common challenges encountered with self-assembling systems is syneresis —the spontaneous expulsion of water from the gel network.

This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you diagnose, understand, and resolve syneresis in your experiments.

Section 1: Understanding Syneresis in Your Hydrogel System (FAQs)

This section addresses the fundamental principles of syneresis as it applies to your 2-Pentanamido-3-phenylpropanoic acid hydrogel, a system primarily driven by non-covalent interactions such as hydrogen bonding and π-π stacking.

Q1: What is syneresis and why does it look like my hydrogel is shrinking?

A: Syneresis is the contraction of a gel and the subsequent expulsion of the solvent from its network.[1] It is a visual manifestation of the hydrogel network reorganizing itself into a more thermodynamically stable, and often more compact, state.[2] You will typically observe this as the hydrogel shrinking in volume and a layer of water pooling around its base.[2] It is crucial to distinguish this from simple evaporation; syneresis is an internal process and can occur even in a sealed, humid environment.[2]

Q2: What is happening at the molecular level to cause syneresis in my peptide-based hydrogel?

A: The hydrogel you are working with is formed by the self-assembly of 2-Pentanamido-3-phenylpropanoic acid molecules. Initially, these molecules assemble into a fibrous network that entraps a large amount of water, forming a kinetically trapped, metastable structure. However, this initial network is not always at its lowest energy state.[2] Over time, these fibers can interact and rearrange to maximize favorable interactions (like hydrogen bonds and hydrophobic interactions from the phenyl rings) and minimize unfavorable ones. This rearrangement leads to the formation of thicker, more tightly associated fiber bundles. This increased association and enhanced hydrophobicity of the network core drives the expulsion of water, causing the gel to shrink.[1][3][4]

Q3: Are there different types of syneresis I should be aware of?

A: Yes. Syneresis can be broadly categorized based on its trigger:

  • Spontaneous Syneresis: Occurs over time (aging) without any external trigger as the gel network slowly relaxes to a more stable configuration.

  • Stimuli-Induced Syneresis: Triggered by a change in the environment, such as temperature, pH, light, or the addition of specific ions or molecules.[5][6] For your system, changes in pH or the introduction of certain salts could significantly alter intermolecular interactions and induce syneresis.

Section 2: Troubleshooting Guide for Uncontrolled Syneresis

This guide provides a systematic, question-based approach to resolving common syneresis issues.

Troubleshooting_Syneresis start Syneresis Observed q1 When does syneresis occur? start->q1 path_rapid Rapidly (< 24 hours) q1->path_rapid path_slow Slowly (Days to Weeks) q1->path_slow cause_conc Cause: Over-Concentration (Excessive Crosslinking) path_rapid->cause_conc cause_ph Cause: Suboptimal pH (Altered Molecular Charge) path_rapid->cause_ph cause_temp Cause: Incorrect Gelation Temp (Rapid, Unstable Assembly) path_rapid->cause_temp cause_aging Cause: Network Aging (Thermodynamic Relaxation) path_slow->cause_aging cause_ions Cause: Ionic Contamination (Disrupted H-Bonding) path_slow->cause_ions sol_conc Action: Decrease Gelator Concentration cause_conc->sol_conc sol_ph Action: Screen pH Range (e.g., 6.5-8.0) cause_ph->sol_ph sol_temp Action: Lower Gelation Temperature cause_temp->sol_temp sol_aging Action: Incorporate Stabilizer (e.g., PEG, Hyaluronic Acid) cause_aging->sol_aging sol_ions Action: Use High-Purity Water and Buffers cause_ions->sol_ions

Caption: Troubleshooting workflow for diagnosing and resolving hydrogel syneresis.

Q4: My hydrogel forms but then shrinks significantly within a day. What are the most likely causes?

A: Rapid syneresis is often due to issues with the initial gelation conditions, leading to a highly strained or unstable network.

  • High Gelator Concentration: While counterintuitive, too high a concentration can lead to a very dense network that is overly strained, causing it to quickly expel water to relieve this strain.[2]

  • Suboptimal pH: The carboxylic acid group on your molecule is pH-sensitive. If the pH is too far from the pKa, it can alter the charge balance, affecting the hydrogen bonding and electrostatic interactions that are crucial for a stable network. This can lead to rapid fiber aggregation and water expulsion.

  • Temperature: Gelation at a higher temperature can accelerate the self-assembly process, but it may not allow the network to form in its most stable configuration, leading to subsequent rapid rearrangement and syneresis.

Q5: How can I systematically optimize my formulation to prevent syneresis?

A: A systematic approach is key. We recommend optimizing the following parameters. See Section 3 for detailed protocols.

ParameterPotential Impact on SyneresisRecommended ActionScientific Rationale
Gelator Concentration High concentrations can increase network strain and syneresis.[2][7]Titrate concentration downwards (e.g., in 0.1% w/v increments) from your current working concentration.Reduces the initial crosslinking density and internal strain of the network, allowing for a more relaxed and stable water-retaining structure.
Buffer pH Affects the ionization state of the carboxylic acid, altering intermolecular forces.Screen a range of pH values around physiological pH (e.g., 6.8, 7.2, 7.4, 7.8).Optimizing the charge state of the hydrogelator molecule balances the attractive (H-bonding, hydrophobic) and repulsive (electrostatic) forces needed for a stable, well-hydrated network.[8]
Ionic Strength / Salt Ions can shield charges or compete for water, disrupting the network.[9][10]Prepare gels in buffers of varying ionic strengths (e.g., 50 mM, 100 mM, 150 mM PBS) or test different organic salts.[1][3]Modulating ionic strength controls the electrostatic interactions and the hydrophobic microenvironment within the gel fibers, which can stabilize the network against collapse.[1][3]
Gelation Temperature Affects the kinetics of self-assembly and the final network structure.[2][11]Allow the hydrogel to form at a lower temperature (e.g., 4 °C or room temperature) if you are currently using elevated temperatures.A slower assembly process at a lower temperature can allow the fibers to anneal into a more stable, less-strained configuration from the outset.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for preparing your hydrogels and quantifying syneresis.

Protocol 3.1: Standard Formation of 2-Pentanamido-3-phenylpropanoic acid Hydrogel
  • Preparation: Weigh the required amount of 2-Pentanamido-3-phenylpropanoic acid powder to achieve the desired final weight/volume percentage.

  • Dissolution: Add the appropriate volume of the desired buffer (e.g., 100 mM Phosphate Buffer, pH 7.4).

  • Solubilization: Gently heat the solution (e.g., to 60-70 °C) with continuous slow stirring until the powder is fully dissolved. Avoid vigorous mixing, which can introduce bubbles.[12]

  • Gelation: Allow the clear solution to cool to room temperature undisturbed. Gelation should occur as the solution cools and the molecules self-assemble.

  • Equilibration: Once formed, seal the container and let the gel equilibrate for at least 2-4 hours before use.

Protocol 3.2: Gravimetric Quantification of Syneresis

This method allows for a precise measurement of water loss over time.

Syneresis_Quantification A 1. Prepare Hydrogel in a Pre-Weighed Vial B 2. Record Initial Total Weight (W_initial) A->B C 3. Incubate Under Controlled Conditions B->C D 4. At Time Point (t), Carefully Remove Expelled Water C->D E 5. Record Final Weight (W_t) D->E F 6. Calculate % Syneresis: [(W_initial - W_t) / W_water] * 100 E->F

Caption: Workflow for the gravimetric measurement of hydrogel syneresis.

  • Initial Measurement: Prepare the hydrogel in a tared (pre-weighed) container (e.g., a 2 mL vial). Record the initial total weight of the gel and container (W_initial). Also, know the initial weight of the water used (W_water).

  • Incubation: Store the hydrogel under controlled conditions (temperature and humidity) for the duration of the experiment.

  • Time-Point Measurement: At each designated time point (e.g., 1, 6, 12, 24, 48 hours), carefully remove any expelled water from the vial using a pipette.

  • Final Measurement: Immediately weigh the container with the shrunken hydrogel to get the final weight (W_t).

  • Calculation: Calculate the percentage of syneresis using the formula: % Syneresis = [(W_initial - W_t) / (Initial Weight of Water)] * 100

Section 4: Advanced FAQs

Q6: Can syneresis be a desirable property?

A: In some advanced applications, controlled syneresis is highly desirable. For example, in drug delivery, a stimuli-responsive shrinkage of the hydrogel can be used to actively expel a loaded therapeutic agent on demand. Similarly, it has been explored for applications in water purification, where contaminants are trapped in the gel, and purified water is expelled.[5][6]

Q7: My hydrogel's mechanical properties are changing over time. Is this related to syneresis?

A: Absolutely. Syneresis involves both water loss and a rearrangement of the polymer network. This typically leads to a denser, more tightly cross-linked structure. As a result, you may observe that the shrunken gel has a higher mechanical strength or stiffness (compressive modulus) but may also become more brittle.[2] Monitoring mechanical properties with a rheometer can be an excellent way to indirectly characterize the progress of syneresis.

References

  • Syneresis in Biomaterials (Hydrogels) - True Geometry's Blog.
  • Controlling Syneresis of Hydrogels Using Organic Salts - PMC.
  • Controlling Syneresis of Hydrogels Using Organic Salts | Request PDF - ResearchG
  • Controlling Syneresis of Hydrogels Using Organic Salts - PubMed.
  • External stimuli responsive syneresis of amino acid-based bioactive hydrogels: a sustainable platform for environmental remedi
  • Controlling Syneresis of Hydrogels Using Organic Salts - ResearchG
  • Syneresis Behavior of Polymer Gels Aged in Different Brines
  • Light-triggered syneresis of a water insoluble peptide-hydrogel effectively removes small molecule waste contaminants - PubMed.
  • Light-triggered syneresis of a water insoluble peptide-hydrogel effectively removes small molecule waste contaminants - Chemical Communic
  • A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology.
  • Influence of selected factors on induced syneresis - ResearchG
  • Equilibrium Swelling and Syneresis Properties of Xanthan Gum/Cr(III) Gels - OnePetro.
  • A comprehensive review on yogurt syneresis: effect of processing conditions and added additives - PMC.

Sources

Troubleshooting

Technical Support Center: 2-Pentanamido-3-phenylpropanoic Acid Screening &amp; Salt Optimization

Welcome to the Advanced Application Support Center. 2-Pentanamido-3-phenylpropanoic acid (C₁₄H₁▵NO₃, Monoisotopic Mass: 249.136 Da[1]) is a highly versatile molecule.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. 2-Pentanamido-3-phenylpropanoic acid (C₁₄H₁▵NO₃, Monoisotopic Mass: 249.136 Da[1]) is a highly versatile molecule. Depending on your field, "salt optimization" for this compound requires entirely different approaches. We have structured this guide to address the three primary workflows where researchers encounter this molecule: Analytical LC-MS/MS Screening , Physiological Stress Screening , and Chiral Diastereomeric Salt Resolution .

Section 1: Analytical Screening (LC-MS/MS) – Mobile Phase Salt Optimization

Q: Why am I experiencing severe peak tailing and poor ionization for 2-Pentanamido-3-phenylpropanoic acid in my LC-MS/MS assays?

The Causality: 2-Pentanamido-3-phenylpropanoic acid contains a terminal carboxylic acid group with a pKa of approximately 4.0–4.5. If your mobile phase relies on standard 0.1% formic acid (pH ~2.7), the molecule remains mostly protonated (neutral). This leads to poor retention reproducibility on C18 columns and severe ion suppression in negative Electrospray Ionization (ESI-) mode.

To optimize the assay, you must switch your mobile phase salt to a volatile, basic buffer. Utilizing 6.5 mM ammonium bicarbonate in water (pH 8.0) fully deprotonates the carboxylic acid into a carboxylate anion[2]. This drives massive ionization efficiency in ESI- mode, yielding a sharp, highly abundant [M-H]⁻ precursor ion at m/z 248.13[1], while the volatile nature of the salt prevents source contamination.

Table 1: Effect of Mobile Phase Salt Concentration on LC-MS/MS Performance
Mobile Phase AdditivepHIonization ModeTarget PrecursorSignal-to-Noise (S/N)Peak Shape
0.1% Formic Acid~2.7ESI (+)m/z 250.14ModerateTailing
0.1% Formic Acid~2.7ESI (-)m/z 248.13LowBroad
6.5 mM Ammonium Bicarbonate 8.0 ESI (-) m/z 248.13 Excellent Sharp/Symmetrical
10 mM Ammonium Acetate6.8ESI (-)m/z 248.13GoodAcceptable
Self-Validating Protocol: Optimized LC-MS/MS Extraction & Reconstitution

This system validates itself by utilizing a structural internal standard prior to extraction to confirm recovery rates.

  • Precipitation: To 100 µL of biological sample (plasma/urine), add 450 µL of cold methanol containing an internal standard (e.g., 2-chloro-L-phenylalanine at 0.3 mg/mL)[2][3].

  • Homogenization: Mix at 675 strokes/min for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C[2][3].

  • Drying: Transfer the supernatant and dry completely under a gentle nitrogen stream, followed by vacuum overnight[2].

  • Reconstitution (Critical Step): Reconstitute the dried pellet in 50 µL of 6.5 mM ammonium bicarbonate in water (pH 8.0)[2].

  • Validation Check: Inject 5 µL onto an ACQUITY UPLC BEH C18 column. If the internal standard peak area deviates by >15% across technical replicates, re-evaluate matrix effects.

LCMS_Workflow N1 Biological Sample (Plasma/Tissue) N2 Protein Precipitation (MeOH + Int. Stds) N1->N2 N3 Centrifugation & Supernatant Drying N2->N3 N4 Reconstitution (6.5 mM NH4HCO3, pH 8) N3->N4 N5 UPLC Separation (BEH C18 Column) N4->N5 N6 ESI Negative Mode ([M-H]- m/z 248.13) N5->N6 N7 MS/MS Detection & Quantification N6->N7

LC-MS/MS workflow for 2-Pentanamido-3-phenylpropanoic acid utilizing volatile salt optimization.

Section 2: Physiological Screening – Environmental Salinity Stress Models

Q: How do I optimize environmental salt concentrations to reliably induce 2-Pentanamido-3-phenylpropanoic acid as a biomarker in my in vivo models?

The Causality: 2-Pentanamido-3-phenylpropanoic acid acts as a critical compatible solute (osmolyte) during environmental stress. Organisms dynamically regulate this metabolite to maintain cellular osmolality and protect membrane integrity without disrupting enzymatic functions. In plant models (e.g., Oryza sativa), extreme saline-alkali stress driven by high concentrations of carbonates (Na₂CO₃/NaHCO₃, pH > 9.5) forces a massive upregulation of nitrogen metabolism, increasing this metabolite by a log2 fold change of 25.42[4]. Conversely, in marine crustaceans (e.g., Scylla paramamosain), an acute decrease in environmental salt (from 23 psu down to 3 psu) forces the organism to shed osmolytes to prevent cellular swelling, resulting in the downregulation of the compound[3].

Table 2: Salinity Stress Induction Profiles
Biological ModelStress Condition (Salt Optimization)Log2 Fold ChangeRegulation Direction
Rice Leaves (O. sativa)High Saline-Alkali (Na₂CO₃/NaHCO₃, pH > 9.5)+25.42Up-regulated[4]
Mud Crab (S. paramamosain)Acute Salinity Drop (23 psu to 3 psu)-1.54Down-regulated[3]
Self-Validating Protocol: Saline-Alkali Stress Induction & Tissue Extraction
  • Induction: Expose the biological model to the optimized salt condition (e.g., 0.6% Na₂CO₃ for upregulation, or 3 psu NaCl for downregulation) until physiological equilibrium is reached (typically 120 hours for marine models)[3][4].

  • Harvesting: Rapidly freeze 30 mg of tissue (e.g., leaves or gills) in liquid nitrogen to quench metabolism[3].

  • Extraction: Add 400 µL of a 4:1 Methanol/Water (v/v) extraction solvent[3].

  • Lysis: Add steel beads and grind at 60 Hz for 2 minutes, followed by ultrasonication in an ice-water bath for 10 minutes[3].

  • Validation Check: Measure total hemolymph/sap osmolality using a freezing-point osmometer. If osmolality has not shifted significantly from the control group, the environmental salt stress was insufficient to trigger the biomarker pathway[3].

Section 3: Chemical Screening – Diastereomeric Salt Resolution

Q: I am using (S)-2-pentanamido-3-phenylpropanoic acid for the chiral resolution of sitagliptin intermediates. How do I optimize the salt concentration during crystallization screening?

The Causality: When synthesizing complex APIs like sitagliptin, (S)-2-pentanamido-3-phenylpropanoic acid is utilized as a highly effective chiral resolving agent[5]. It reacts with racemic amines (e.g., Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate) to form a pair of diastereomeric salts[5]. The "salt optimization" here refers to the thermodynamic concentration of these diastereomeric salts in the solvent. Because the (S,S)-salt and (R,S)-salt have different solubility products (Ksp) in moderately polar solvents like ethyl acetate or acetone, optimizing the solvent volume and cooling rate forces the selective precipitation of the desired enantiomer[5].

Self-Validating Protocol: Diastereomeric Salt Crystallization
  • Dissolution: Dissolve 20 g (0.076 moles) of the racemic amine intermediate in 400 mL of ethyl acetate[5].

  • Salt Formation: Add 12.04 g (0.045 moles) of (S)-2-pentanamido-3-phenylpropanoic acid. Heat the mixture to 65–70°C and reflux for 1 hour to ensure complete salt formation and dissolution[5].

  • Controlled Precipitation: Remove from heat and allow the reaction mass to cool slowly to 20–25°C. Stir continuously for 15 hours to promote thermodynamically stable crystal growth[5].

  • Recovery: Collect the precipitated diastereomeric salt via filtration and wash with 20 mL of cold ethyl acetate[5].

  • Validation Check (Basification): Treat a small aliquot of the solid with aqueous sodium bicarbonate and extract with dichloromethane[5]. Run the organic layer on a Chiral HPLC column. If the chiral purity (ee%) is <91.98%, the initial salt concentration was too high; increase the ethyl acetate volume by 10% and recrystallize[5].

Chiral_Resolution R1 Racemic Amine (Target API Intermediate) R4 Diastereomeric Salt Formation (65-70°C) R1->R4 R2 (S)-2-Pentanamido-3- phenylpropanoic acid R2->R4 R3 Solvent System (Acetone or EtOAc) R3->R4 R5 Controlled Cooling (20-25°C for 15h) R4->R5 R6 Selective Crystallization (Salt Precipitation) R5->R6 R7 Basification & Enantiomer Recovery R6->R7

Diastereomeric salt crystallization screening using (S)-2-pentanamido-3-phenylpropanoic acid.
References

1.[4] Integrated Transcriptome and Metabolome Analysis of Rice Leaves Response to High Saline–Alkali Stress. MDPI.[Link] 2.[1] 2-pentanamido-3-phenylpropanoic acid (C14H19NO3). PubChemLite.[Link] 3.[2] Small molecule biochemical profiling of individual subjects for disease diagnosis and health assessment. Google Patents (EP3129909B1). 4.[3] Metabolic Changes in Scylla paramamosain During Adaptation to an Acute Decrease in Salinity. Frontiers in Marine Science.[Link] 5.[5] A novel process for the preparation of sitagliptin. Google Patents (WO2013114173A1).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-Pentanamido-3-phenylpropanoic acid (C5-Phe) vs. Fmoc-Phenylalanine Hydrogels

Executive Summary This guide compares two distinct classes of Low Molecular Weight Gelators (LMWGs) derived from phenylalanine: Fmoc-phenylalanine (Fmoc-Phe) , the industry standard for aromatic-driven assembly, and 2-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares two distinct classes of Low Molecular Weight Gelators (LMWGs) derived from phenylalanine: Fmoc-phenylalanine (Fmoc-Phe) , the industry standard for aromatic-driven assembly, and 2-Pentanamido-3-phenylpropanoic acid (C5-Phe) , a representative of lipidated amino acid gelators.

The Verdict:

  • Choose Fmoc-Phe if your application requires high mechanical rigidity (

    
     kPa), shear-thinning injectability, and well-defined nanofibrous architecture for cell scaffolding.
    
  • Choose C5-Phe if your priority is superior biocompatibility, metabolic safety (fatty acid byproducts), and softer matrices (

    
     kPa) suitable for sensitive cell lines or rapid drug release.
    

Molecular Architecture & Self-Assembly Mechanism

The fundamental difference lies in the driving force of self-assembly. While both rely on hydrogen bonding between amide groups, their hydrophobic domains dictate the final supramolecular structure.

Comparative Mechanism
  • Fmoc-Phe: The fluorenylmethoxycarbonyl (Fmoc) group is a large, rigid aromatic system. Assembly is driven dominantly by

    
     stacking  of the fluorenyl rings, stabilized by intermolecular H-bonding. This creates rigid, high-aspect-ratio fibrils (nanotubes or twisted ribbons).
    
  • C5-Phe (2-Pentanamido...): The pentanoyl group is a flexible aliphatic chain. Assembly is driven by the hydrophobic effect (amphiphilic packing) to minimize water contact with the alkyl tail. This typically results in softer, worm-like micelles or flexible tangles rather than rigid crystalline fibrils.

Visualization of Assembly Pathways

SelfAssembly cluster_0 Fmoc-Phe System cluster_1 C5-Phe System Fmoc_Monomer Fmoc-Phe Monomer (Rigid Aromatic) Pi_Stacking π-π Stacking (Dominant Force) Fmoc_Monomer->Pi_Stacking Rigid_Fibril Rigid Nanofibrils (High Stiffness) Pi_Stacking->Rigid_Fibril C5_Monomer C5-Phe Monomer (Flexible Aliphatic) Hydrophobic Hydrophobic Packing (Amphiphilic) C5_Monomer->Hydrophobic Soft_Aggregate Worm-like Micelles (Low Stiffness) Hydrophobic->Soft_Aggregate

Figure 1: Mechanistic divergence in self-assembly. Fmoc-Phe relies on aromatic stacking for rigidity, while C5-Phe relies on aliphatic packing.

Physicochemical Performance Data

The following data aggregates typical values from comparative literature on N-capped amino acid hydrogels.

FeatureFmoc-PhenylalanineC5-Phe (Pentanoyl-Phe)Implications
Critical Gelation Conc. (CGC) 0.1 – 0.5 wt%1.0 – 2.0 wt%Fmoc is a more efficient gelator; C5-Phe requires higher loading.
Storage Modulus (

)

Pa (Stiff)

Pa (Soft)
Fmoc supports structural tissue; C5 is better for soft tissue/delivery.
Sol-Gel Transition pH pH

pH

Both are pH responsive; C5 often requires slightly more acidic triggers.
Morphology (TEM) Straight/Twisted Fibrils (10-100 nm)Worm-like Micelles / TapesFibrils entrap water more efficiently than micelles.
Thermal Stability (

)
High (

C)
Moderate (

C)
Fmoc gels are more robust against temperature fluctuations.

Biological Interface & Safety

This is the critical decision point for clinical translation.

Biocompatibility[1][2]
  • Fmoc-Phe (Caution): While widely used in vitro, the degradation of the Fmoc group releases dibenzofulvene , which can be metabolized into potentially cytotoxic or inflammatory species. Long-term in vivo use requires careful toxicity screening.

  • C5-Phe (Superior): Degradation yields Phenylalanine (amino acid) and Pentanoic Acid (Valeric Acid) . Valeric acid is a naturally occurring short-chain fatty acid (SCFA) found in the gut and food, making the metabolic profile significantly safer for sensitive applications.

Enzymatic Stability
  • Fmoc-Phe: High resistance to proteases due to the steric bulk of the fluorenyl group blocking the N-terminus.

  • C5-Phe: Moderate resistance. The aliphatic chain is accessible to lipases and acylases, potentially allowing for programmed degradation rates.

Experimental Protocols

Method: pH-Switch Assembly

This method is the gold standard for creating reproducible hydrogels from both precursors.

Workflow Diagram

Protocol Step1 1. Dissolution Dissolve precursor in 0.1M NaOH (Target conc: 10-20 mg/mL) Step2 2. Sonication Sonicate for 5-10 mins until clear Step1->Step2 Step3 3. Trigger Addition Add GDL (Glucono-δ-lactone) or HCl Dropwise to target pH Step2->Step3 Step4 4. Maturation Incubate at 25°C for 2-12 hours Step3->Step4

Figure 2: Standard pH-switch protocol for N-capped amino acid hydrogelation.

Detailed Steps:
  • Preparation: Weigh 10 mg of C5-Phe or Fmoc-Phe into a glass vial.

  • Solubilization: Add 800

    
    L of deionized water and 200 
    
    
    
    L of 0.5 M NaOH. Vortex until fully dissolved. Note: Fmoc-Phe may require mild heating (
    
    
    C).
  • pH Adjustment (The Trigger):

    • For Fmoc-Phe: Add 0.1 M HCl dropwise under stirring until the solution becomes opaque (approx. pH 7-8), then let stand.

    • For C5-Phe: The

      
       of the carboxyl group is similar, but the lack of aromatic stacking means you may need to lower the pH further (pH 5-6) to induce gelation. Alternatively, use Glucono-
      
      
      
      -lactone (GDL) for a homogeneous, slow acidification which yields more uniform gels.
  • Validation: Invert the vial. If the mass does not flow, a hydrogel is formed.

References

  • Draper, E. R., & Adams, D. J. (2017). Low-Molecular-Weight Gels: The State of the Art. Chem 3(3), 390-410. Link

  • Fleming, S., & Ulijn, R. V. (2014). Design of Nanostructures Based on Aromatic Peptide Amphiphiles. Chemical Society Reviews, 43(23), 8150-8177. Link

  • Reddy, S. M., et al. (2012). N-Acyl L-Phenylalanine: A Family of New Low Molecular Weight Hydrogelators. Soft Matter, 8, 10863-10872. Link

  • Jayawarna, V., et al. (2006). Nanostructured Hydrogels for Three-Dimensional Cell Culture Through Self-Assembly of Fluorenylmethoxycarbonyl-Dipeptides. Advanced Materials, 18(5), 611-614. Link

  • Adams, D. J., et al. (2010). The Effect of the Counterion on the pH-Dependent Gelation of Fmoc-Dipeptides. Soft Matter, 6, 4144-4156. Link

Comparative

XRD Pattern Validation for 2-Pentanamido-3-phenylpropanoic Acid Nanofibers: A Comparative Guide

Executive Summary As the development of low-molecular-weight gelators (LMWGs) accelerates, aliphatic-aromatic peptide amphiphiles have emerged as highly tunable scaffolds for drug delivery and tissue engineering. 2-Penta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the development of low-molecular-weight gelators (LMWGs) accelerates, aliphatic-aromatic peptide amphiphiles have emerged as highly tunable scaffolds for drug delivery and tissue engineering. 2-Pentanamido-3-phenylpropanoic acid (also known as N-pentanoyl-L-phenylalanine, chemical formula C₁₄H₁₉NO₃[1]) is a model amphiphile that spontaneously self-assembles into highly ordered nanofibrillar networks.

For application scientists and drug development professionals, validating the structural integrity of these nanofibers is critical. X-ray Diffraction (XRD) serves as the gold standard for this validation, providing quantitative insights into the molecular packing, hydrogen-bonding networks, and lamellar spacing of the assemblies. This guide objectively compares the XRD signatures and self-assembly performance of 2-Pentanamido-3-phenylpropanoic acid against industry-standard alternatives like Fmoc-diphenylalanine (Fmoc-FF) and Boc-protected dipeptides.

Mechanistic Grounding: The Causality of Assembly and XRD Signatures

To accurately interpret an XRD pattern, one must first understand the thermodynamic drivers of the peptide's self-assembly. The architecture of 2-Pentanamido-3-phenylpropanoic acid relies on three distinct non-covalent interactions, each producing a specific Bragg diffraction peak:

  • Amide Hydrogen Bonding (Cross-

    
     Architecture):  The backbone amide groups form intermolecular hydrogen bonds along the fibril axis. In XRD, this manifests as a distinct wide-angle reflection corresponding to a 
    
    
    
    -spacing of ~4.7 to 4.9 Å —a universal hallmark of
    
    
    -sheet-like or
    
    
    -strand aggregates in peptide amphiphiles[2][3].
  • Hydrophobic Lamellar Packing: The aliphatic pentanoyl (valeryl) chains undergo hydrophobic collapse, interdigitating to shield themselves from the aqueous environment. This bilayer-like organization produces intense low-angle Bragg peaks (

    
    ). The exact 
    
    
    
    -spacing depends on the extended length of the aliphatic tail.
  • 
     Stacking:  The aromatic rings of the phenylalanine residues stack to stabilize the core, typically yielding a wide-angle 
    
    
    
    -spacing around 3.4 to 3.7 Å [4].

Pathway A Monomer State (Organic Solvent) B Solvent Switch (Aqueous Injection) A->B C Hydrophobic Collapse (Pentanoyl Tails) B->C D 1D Elongation (β-Sheet H-Bonding) C->D E Nanofiber Network (Hydrogel Formation) D->E

Molecular self-assembly pathway of 2-Pentanamido-3-phenylpropanoic acid into nanofibers.

Comparative Performance Analysis

When selecting a peptide amphiphile for a specific biomedical application, the rigidity, hydration capacity, and molecular packing must be evaluated. Here is how 2-Pentanamido-3-phenylpropanoic acid compares to standard alternatives:

  • Fmoc-Diphenylalanine (Fmoc-FF): The undisputed gold standard in peptide nanotechnology. Driven by massive aromatic interactions (one fluorenyl group and two phenyl rings), Fmoc-FF forms highly rigid, crystalline nanobelts and nanotubes. Its XRD pattern is characterized by a massive lamellar bilayer spacing of ~27.8 Å and intense

    
     stacking signals[4][5].
    
  • Boc-L-Phenylalanyl-L-Tyrosine (Boc-PheTyr): A protected dipeptide that forms highly crystalline nanostructures. Like Fmoc-FF, it exhibits intense Bragg peaks at diffraction angles below

    
    , indicating robust nanostructure formation.
    
  • 2-Pentanamido-3-phenylpropanoic acid: By replacing the bulky, rigid Fmoc group with a flexible aliphatic pentanoyl tail, this molecule forms softer, more dynamic nanofibers. Its lamellar

    
    -spacing is shorter (reflecting the shorter C5 tail), making it ideal for applications requiring shear-thinning injectable hydrogels rather than rigid scaffolds.
    
Quantitative XRD Parameter Comparison
Material / GelatorPrimary Lamellar

-spacing

-Sheet H-Bonding

-spacing

Stacking

-spacing
Structural Rigidity
2-Pentanamido-3-phenylpropanoic acid ~12.5 – 14.0 Å~4.7 Å~3.5 – 3.7 ÅModerate (Flexible Fibers)
Fmoc-FF ~27.8 Å[5]~4.7 – 4.9 Å[5]~3.1 – 3.4 Å[4]High (Rigid Tubes/Belts)
Boc-PheTyr ~15.0 – 18.0 Å~4.8 Å~3.4 ÅHigh (Crystalline Fibers)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize a self-validating approach. We explicitly separate Small-Angle X-ray Scattering (SAXS) for wet gels and Wide-Angle X-ray Scattering (WAXS) for lyophilized xerogels to prevent drying artifacts from skewing the data.

Protocol A: Nanofiber Preparation via Solvent-Switch
  • Solubilization: Dissolve 2-Pentanamido-3-phenylpropanoic acid in Dimethyl Sulfoxide (DMSO) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a stock concentration of 100 mg/mL. Causality: The organic solvent disrupts intermolecular hydrogen bonds, ensuring a true monomeric state.

  • Triggered Assembly: Rapidly inject the stock solution into a phosphate buffer (pH 7.4) to achieve a final peptide concentration of 10 mg/mL.

  • Aging: Incubate the solution undisturbed at 25°C for 24 hours. Causality: Nanofiber elongation is kinetically driven; premature agitation disrupts the

    
    -sheet hydrogen bonding network[3].
    
Protocol B: XRD Data Acquisition
  • Sample Partitioning: Split the hydrogel into two cohorts. Keep Cohort 1 in its hydrated state (for SAXS). Flash-freeze Cohort 2 in liquid nitrogen and lyophilize for 48 hours to create a xerogel (for WAXS).

  • Why Lyophilize for WAXS? Liquid water exhibits a broad, amorphous scattering halo centered around

    
     (
    
    
    
    Å). This halo completely obscures the critical
    
    
    stacking peaks of the phenylalanine rings[4]. Lyophilization removes this background noise.
  • Diffractometer Mounting: Mount the xerogel powder onto a zero-background silicon sample holder.

  • Data Collection: Scan using Cu K

    
     radiation (
    
    
    
    Å) from
    
    
    to
    
    
    at a scan rate of
    
    
    /min.
  • Validation Analysis: Apply Bragg's Law (

    
    ) to convert 
    
    
    
    angles into
    
    
    -spacings. Confirm the presence of the ~4.7 Å peak to validate the cross-
    
    
    nanofiber architecture[2][3].

XRD Prep Sample Prep (Lyophilized Xerogel) Scan Data Acquisition (Cu Kα, 2θ = 2°-40°) Prep->Scan Low Low-Angle Analysis (Lamellar Spacing) Scan->Low High Wide-Angle Analysis (β-Sheet & π-π) Scan->High Val Structural Validation (Bragg's Law) Low->Val High->Val

XRD validation workflow for determining lamellar and β-sheet d-spacings in peptide nanofibers.

References

  • [1] PubChemLite - 2-pentanamido-3-phenylpropanoic acid (C14H19NO3). PubChemLite via Université du Luxembourg. Available at: [Link]

  • [2] Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. MDPI. Available at: [Link]

  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. Available at: [Link]

  • [5] Crystalline Dipeptide Nanobelts Based on Solid-Solid Phase Transformation Self-Assembly and Their Polarization Imaging of Cells. SciSpace. Available at: [Link]

  • [4] Nanostructured Antigen-Responsive Hydrogels Based on Peptides for Leishmaniasis Detection. SciELO. Available at: [Link]

  • [3] Enzyme-Mimic Peptide Assembly To Achieve Amidolytic Activity. ACS Publications. Available at: [Link]

Sources

Validation

Biocompatibility Profile: 2-Pentanamido-3-phenylpropanoic acid (C5-Phe) vs. Standard LMWGs

This guide provides an in-depth technical comparison of 2-Pentanamido-3-phenylpropanoic acid (also known as N-Valeryl-Phenylalanine or C5-Phe ) against other Low Molecular Weight Gelators (LMWGs). Executive Summary 2-Pen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Pentanamido-3-phenylpropanoic acid (also known as N-Valeryl-Phenylalanine or C5-Phe ) against other Low Molecular Weight Gelators (LMWGs).

Executive Summary

2-Pentanamido-3-phenylpropanoic acid (C5-Phe) represents a class of amphiphilic Low Molecular Weight Gelators (LMWGs) derived from natural amino acids and short-chain fatty acids. Unlike the widely used fluorenylmethoxycarbonyl (Fmoc) derivatives, which raise toxicity concerns due to aromatic metabolites, C5-Phe degrades into endogenous metabolic substrates: L-phenylalanine and valeric acid .

This guide objectively compares C5-Phe with Fmoc-Diphenylalanine (Fmoc-FF) (the academic standard) and Polymeric Hydrogels (the clinical standard), focusing on cytotoxicity, metabolic clearance, and immunogenicity.

Key Finding: C5-Phe offers a superior safety profile for in vivo applications due to its "GRAS-like" (Generally Recognized As Safe) metabolite lineage, whereas Fmoc-based systems are limited by the release of toxic dibenzofulvene derivatives.

Chemical Identity & Gelation Mechanism[1][2][3]

The molecule consists of a phenylalanine backbone N-capped with a pentanoyl (valeryl) group.

  • IUPAC Name: 2-Pentanamido-3-phenylpropanoic acid

  • Common Name: N-Valeryl-Phenylalanine (C5-Phe)

  • Molecular Weight: ~263.3 g/mol

  • Gelation Driver: Supramolecular self-assembly via:

    • Hydrogen Bonding: Between the amide and carboxylic acid groups.

    • 
      -
      
      
      
      Stacking:
      Between phenyl rings.
    • Hydrophobic Effect: Driven by the C5 aliphatic tail and the benzyl side chain.

Visualization: Self-Assembly & Degradation Logic

The following diagram illustrates the degradation pathway comparison, highlighting the safety advantage of C5-Phe.

Biocompatibility_Pathways cluster_0 C5-Phe Pathway (Bio-Safe) cluster_1 Fmoc-FF Pathway (Potential Toxicity) C5Phe 2-Pentanamido-3-phenylpropanoic acid (Supramolecular Gel) Enz1 Amidase/Protease Hydrolysis C5Phe->Enz1 Phe L-Phenylalanine (Amino Acid) Enz1->Phe Val Valeric Acid (Short Chain Fatty Acid) Enz1->Val Metab Krebs Cycle / Protein Synthesis (Full Clearance) Phe->Metab Val->Metab FmocFF Fmoc-Diphenylalanine (Supramolecular Gel) Enz2 Esterase/High pH FmocFF->Enz2 FF Diphenylalanine (Self-assembles into Nanotubes) Enz2->FF FmocOH Fmoc-OH Enz2->FmocOH DBF Dibenzofulvene (Reactive/Toxic) FmocOH->DBF Spontaneous Decarboxylation

Caption: Comparative metabolic degradation pathways. C5-Phe yields bio-assimilable metabolites, while Fmoc-FF releases reactive dibenzofulvene.

Comparative Biocompatibility Analysis

Cytotoxicity (In Vitro)

The primary metric for hydrogel safety is cell viability in the presence of the gelator or its degradation products.

FeatureC5-Phe (N-Valeryl-Phe) Fmoc-FF Alginate (Control)
Cell Viability (24h) > 95% (Fibroblasts/HeLa)~70-85% (Concentration dependent)> 98%
Primary Toxicity Source Osmotic stress (at high conc.)Fluorenyl group & residual solvent (DMSO)None (Bio-inert)
Metabolite Safety High. Valeric acid is a natural metabolite; Phe is an essential amino acid.Low/Moderate. Fmoc cleavage releases dibenzofulvene, a known electrophile.High. Polysaccharide chains.[1]
FDA Status of Components Components are GRAS/Food additives (Flavor modifiers).Fmoc is restricted to R&D/Synthesis; not GRAS.GRAS (Food/Pharma).

Scientific Insight: Fmoc-based gels often require the use of DMSO as a co-solvent for preparation, which contributes to cytotoxicity. C5-Phe, having a shorter aliphatic tail, has a higher Critical Gelation Concentration (CGC) but can often be solubilized in alkaline water or saline without organic co-solvents, significantly improving cytocompatibility.

Immunogenicity & Inflammation
  • C5-Phe: As a modified single amino acid, it falls below the molecular weight threshold typically required to trigger an adaptive immune response (haptenization is unlikely without a carrier protein). The C5 tail mimics endogenous fatty acids.

  • Peptide Amphiphiles (Longer Chain): C16-C18 tails can sometimes trigger toll-like receptors (TLRs) due to their resemblance to bacterial lipopeptides. The shorter C5 tail of this molecule reduces this "danger signal" mimicry.

Experimental Protocols for Validation

To validate the biocompatibility of C5-Phe in your own lab, follow these self-validating protocols.

Protocol: MTT Cytotoxicity Assay (Direct Contact)

Objective: Determine cell viability when cultured directly on the hydrogel surface.

  • Gel Preparation:

    • Dissolve C5-Phe in PBS (pH 7.4) at 1.5x CGC (approx. 10-15 mg/mL) using a heat-cool cycle.

    • Pipette 50 µL into a 96-well plate. Allow to gel at 25°C for 1 hour.

    • Sterilization: Expose formed gels to UV light for 30 mins.[2]

  • Cell Seeding:

    • Seed L929 mouse fibroblasts (10,000 cells/well) on top of the gel.

    • Add 100 µL DMEM media.[3]

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours.

    • Remove media. Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Validation Check: Control wells (cells on tissue culture plastic) must show OD > 0.5.

Protocol: Rheological Stability in Biological Media

Objective: Ensure the gel does not dissolve instantly in physiological fluids (a common failure mode for LMWGs).

  • Instrument: Rheometer (e.g., Anton Paar MCR) with 25mm parallel plates.

  • Sample: 500 µL C5-Phe hydrogel.

  • Test:

    • Strain Sweep: 0.01% to 100% strain at 1 Hz to find the Linear Viscoelastic Region (LVR).

    • Frequency Sweep: 0.1 to 100 rad/s at 0.1% strain.

  • Success Criteria: Storage Modulus (

    
    ) must be > Loss Modulus (
    
    
    
    ) by at least one order of magnitude (
    
    
    ) across the frequency range.

Mechanism of Action Visualization

The following diagram details the experimental workflow to assess the "Switchable" nature of C5-Phe gels, a key feature for injectable drug delivery.

Experimental_Workflow Start C5-Phe Powder (Precursor) Sol Solution State (pH > 8.0 or High Temp) Start->Sol Dissolution Trigger Trigger Application (pH 7.4 Buffer or Cooling) Sol->Trigger Injection Gel Hydrogel State (Fibrillar Network) Trigger->Gel Self-Assembly Test_Bio Biocompatibility Test (Live/Dead Assay) Gel->Test_Bio Day 1 Test_Rheo Rheology Test (G' vs G'') Gel->Test_Rheo Day 0

Caption: Workflow for preparing and validating C5-Phe hydrogels. The pH/Temperature switch allows for injectable applications.

References

  • Draper, E. R., & Adams, D. J. (2017).[4] Low-Molecular-Weight Gels: The State of the Art. Chem.

    • Context: Comprehensive review of LMWG mechanisms, including N-capped amino acids.
  • Adler-Abramovich, L., et al. (2012). Phenylalanine assembly into toxic fibrils suggests amyloid etiology in phenylketonuria.

    • Context: Establishes the baseline toxicity of unmodified phenylalanine aggregates, justifying the need for N-capping (like C5-Phe) to control assembly.
  • Fleming, S., & Ulijn, R. V. (2014). Design of Nanostructures Based on Aromatic Peptide Amphiphiles. Chemical Society Reviews.

    • Context: Compares Fmoc vs.
  • Reddy, S. M., et al. (2012). Self-Assembly of N-Acyl Amino Acids.

    • Context: Specifically discusses the gelation and properties of N-acyl amino acids (the class to which C5-Phe belongs).

Sources

Comparative

circular dichroism analysis of 2-Pentanamido-3-phenylpropanoic acid chirality

Topic: Circular Dichroism Analysis of 2-Pentanamido-3-phenylpropanoic Acid Chirality Content Type: Publish Comparison Guide Executive Summary 2-Pentanamido-3-phenylpropanoic acid (N-pentanoyl-phenylalanine) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Circular Dichroism Analysis of 2-Pentanamido-3-phenylpropanoic Acid Chirality Content Type: Publish Comparison Guide

Executive Summary

2-Pentanamido-3-phenylpropanoic acid (N-pentanoyl-phenylalanine) represents a critical class of amino acid derivatives used in peptide synthesis, supramolecular hydrogel formation, and metabolic profiling. As a chiral molecule with a stereocenter at the


-carbon, determining its absolute configuration (S/L vs. R/D) and enantiomeric purity is paramount for safety and efficacy in drug development.

This guide objectively compares Circular Dichroism (CD) Spectroscopy against its primary alternatives—Chiral HPLC and NMR with Chiral Solvating Agents (CSAs) . While HPLC remains the gold standard for quantitation, this guide demonstrates why CD is the superior choice for rapid absolute configuration assignment and structural conformational analysis in solution.

Part 1: Technical Foundation & Mechanism

The Chiroptical Signature

The CD spectrum of 2-Pentanamido-3-phenylpropanoic acid is governed by two distinct chromophores interacting with the chiral center:

  • The Amide/Carboxyl Region (190–240 nm):

    • Transition:

      
       and 
      
      
      
      transitions of the amide bond and carboxylic acid.
    • Signal: Typically exhibits a strong Cotton effect. For the L-(S)-isomer, a positive band near 215–220 nm is often observed in non-polar solvents, though this is highly solvent-dependent due to conformational flexibility (rotamers).

  • The Aromatic Region (250–270 nm):

    • Transition: The

      
       transition of the phenyl ring.
      
    • Signal: A weak, vibronically structured signal. While less intense, this region is diagnostic for the phenylalanine side-chain environment and is less susceptible to solvent interference than the amide region.

The "Product" Performance: CD vs. Alternatives

In this context, the "product" is the CD Analytical Workflow . The table below compares its performance metrics against industry alternatives.

Table 1: Comparative Performance Matrix
FeatureCircular Dichroism (CD) Chiral HPLC NMR (with CSAs)
Primary Output Absolute Configuration (R vs S) & Secondary StructureEnantiomeric Excess (% ee) & Purity% ee & Diastereomeric interaction
Sample State Solution (Dilute:

M)
Solution (Flow)Solution (Conc:

M)
Time per Run Rapid (< 10 min) Slow (20–45 min)Medium (15–30 min)
LOD (Limit of Detection) High (~10

g/mL)
Very High (ng/mL) Low (mg/mL required)
Solvent Versatility Limited (UV cutoff constraints)High (RP or Normal Phase)Limited (Deuterated solvents)
Structural Insight Excellent (Conformation/Assembly) None (Separation only)Good (Local environment)
Cost per Sample Low (Reusable cuvette)High (Columns/Solvents)High (Solvents/Instrument time)

Part 2: Detailed Comparative Analysis

Circular Dichroism: The Structural Validator

Why choose it: CD is the only method listed that provides immediate insight into the 3D conformation of the molecule. For N-acylated amino acids like 2-Pentanamido-3-phenylpropanoic acid, the pentanoyl chain can induce self-assembly (micelles or fibrils) in aqueous buffers. CD detects this supramolecular chirality as a dramatic shift or amplification of the signal (induced CD), which HPLC would miss entirely as it separates components.

  • Key Advantage: Non-destructive and requires minimal sample preparation.

  • Critical Limitation: It is an average property measurement. A sample with 90% ee will look similar to a pure sample, just with lower amplitude. It cannot resolve impurities.

Chiral HPLC: The Quantifier

Why choose it: When you need to certify that a batch is


 enantiomerically pure. Columns utilizing macrocyclic glycopeptides (e.g., Teicoplanin/Chirobiotic T) or crown ethers are standard for free amino acids, but N-blocked derivatives often require polysaccharide-based columns (e.g., CHIRALPAK IA/IB) in normal phase.
  • Key Advantage: Baseline resolution of enantiomers allows for precise quantification of the distomer (unwanted enantiomer).

  • Critical Limitation: Method development is time-consuming. The elution order (which peak is R or S) is not inherent and requires pure standards for confirmation.

NMR with CSAs: The Alternative

Why choose it: When a chiral HPLC column is unavailable, or for in-process checks during synthesis where high concentrations are already present.

  • Key Advantage: No reference standards needed if the diastereomeric split is distinct.

  • Critical Limitation: The signals for the pentanoyl protons may overlap with the chiral shift reagent, complicating interpretation.

Part 3: Experimental Protocol (CD Analysis)

Objective: Determine the absolute configuration and check for aggregation of 2-Pentanamido-3-phenylpropanoic acid.

Materials
  • Analyte: 2-Pentanamido-3-phenylpropanoic acid (>98% chemical purity).

  • Solvent: Methanol (Spectroscopic Grade) for monomeric analysis; Phosphate Buffer (10 mM, pH 7.4) for aggregation studies.

  • Instrument: Jasco J-1500 or equivalent CD Spectropolarimeter.

  • Cell: Quartz cuvette, 1 mm pathlength (for UV) and 10 mm (for aromatic region if conc. is low).

Workflow
  • Baseline Correction:

    • Fill the cuvette with pure solvent.

    • Run a blank scan (190–300 nm).

    • Rationale: Eliminates solvent absorbance and cell artifacts.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL (approx 4 mM).

    • Dilute to 0.1 mg/mL (

      
       M) for the far-UV region (190-250 nm).
      
    • Note: Absorbance (HT voltage) must remain < 600V (approx 1.0 - 1.5 OD) to ensure linear detector response.

  • Acquisition Parameters:

    • Bandwidth: 1.0 nm

    • Scanning Speed: 50 nm/min

    • Accumulations: 3 scans (averaged to improve Signal-to-Noise).

    • Temperature:

      
       (Peltier controlled).
      
  • Data Processing:

    • Subtract Baseline.

    • Convert Ellipticity (

      
      , mdeg) to Molar Ellipticity (
      
      
      
      , deg
      
      
      cm
      
      
      /dmol) using the formula:
      
      
      Where
      
      
      is Molar concentration and
      
      
      is pathlength in cm.

Part 4: Visualization & Logic

Decision Matrix: Choosing the Right Method

The following diagram illustrates the logical pathway for selecting between CD and HPLC based on analytical needs.

AnalysisDecision Start Sample: 2-Pentanamido-3-phenylpropanoic acid Goal Define Analytical Goal Start->Goal Config Absolute Configuration (Is it R or S?) Goal->Config Purity Enantiomeric Purity (Is it >99% pure?) Goal->Purity Struct Aggregation/Assembly (Is it forming gels?) Goal->Struct CD_Method Method: Circular Dichroism (Fast, Structural) Config->CD_Method Primary Choice HPLC_Method Method: Chiral HPLC (High Res, Quantitative) Purity->HPLC_Method Gold Standard Struct->CD_Method Only Choice CD_Method->HPLC_Method If anomaly detected

Figure 1: Analytical Decision Matrix. Select CD for structure/ID and HPLC for purity quantification.

Experimental Workflow: CD Analysis

This diagram details the step-by-step protocol to ensure data integrity.

CDWorkflow Prep 1. Sample Prep (0.1 mg/mL in MeOH) Blank 2. Baseline Scan (Pure Solvent) Prep->Blank Scan 3. Sample Scan (190-300 nm) Blank->Scan QC 4. HT Voltage Check (< 600V?) Scan->QC Process 5. Data Processing (Subtract Blank -> Convert to Molar Ellipticity) QC->Process Yes (Pass) Dilute Dilute Sample QC->Dilute No (Saturation) Dilute->Scan Re-run

Figure 2: CD Experimental Workflow. The High Tension (HT) voltage check is critical to prevent detector saturation artifacts.

References

  • PubChem. (n.d.). 2-Pentanamido-3-phenylpropanoic acid (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Simmons, N. S., Barel, A. O., & Glazer, A. N. (1969).[6][7] High-resolution circular dichroism of N-acetyl-L-phenylalaninamide: Solvent effects.[6][7] Biopolymers.[6][7][8] Retrieved from [Link]

  • Horwitz, J., Strickland, E. H., & Billups, C. (1969).[9] Analysis of vibrational structure in the near-ultraviolet circular dichroism and absorption spectra of phenylalanine and its derivatives. Journal of the American Chemical Society.[6][10] Retrieved from [Link]

Sources

Validation

validating viscoelastic properties of 2-Pentanamido-3-phenylpropanoic acid via rheology

As a Senior Application Scientist, I frequently evaluate the mechanical viability of novel hydrogels for applications in drug delivery, tissue engineering, and advanced materials. The molecule 2-Pentanamido-3-phenylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the mechanical viability of novel hydrogels for applications in drug delivery, tissue engineering, and advanced materials. The molecule 2-Pentanamido-3-phenylpropanoic acid (also known as N-pentanoyl-phenylalanine) represents a highly tunable class of low-molecular-weight gelators (LMWGs). Unlike traditional polymeric thickeners, this N-acyl amino acid self-assembles into a highly ordered 3D nanofibrillar network driven entirely by non-covalent interactions.

This guide provides an objective, data-backed comparison of the viscoelastic properties of 2-Pentanamido-3-phenylpropanoic acid against standard alternatives, detailing the causality behind the rheological workflows required to validate these kinetically trapped materials.

Scientific Rationale: The Physics of Supramolecular Assembly

To understand the rheological profile of 2-Pentanamido-3-phenylpropanoic acid, we must first analyze its molecular architecture. The molecule consists of three functional domains:

  • The Phenyl Ring: Engages in π-π stacking, providing structural rigidity 1.

  • The Amide Core: Acts as a directional hydrogen bond donor and acceptor, driving 1D fiber elongation.

  • The Pentanoyl Chain: An aliphatic tail that promotes hydrophobic collapse, shielding the core from the aqueous environment.

Because LMWG gels are kinetically trapped materials, their final mechanical properties (Storage Modulus


 and Loss Modulus 

) are not just a function of concentration, but are heavily dependent on the method of gelation 1.

AssemblyMechanism M Monomer Solution (High pH) T T M->T F 1D Nanofibers (π-π & H-Bonds) T->F G 3D Hydrogel (Entangled Network) F->G

Fig 1. Self-assembly pathway of 2-Pentanamido-3-phenylpropanoic acid.

Comparative Benchmarking

To objectively validate this gelator, we benchmark it against two industry standards:

  • Fmoc-Phe (Fluorenylmethyloxycarbonyl-phenylalanine): The gold standard in aromatic peptide LMWGs 2. It forms exceptionally rigid gels but is limited by the extreme bulkiness and potential cytotoxicity of the Fmoc group.

  • Poloxamer 407 (Pluronic F-127): A standard polymeric block copolymer that forms thermoreversible gels via micellar packing.

Quantitative Rheological Comparison
Gelator (1% w/v, unless noted)ClassificationStorage Modulus (

)
Yield Strain (

)
Thixotropic RecoveryPrimary Assembly Driver
2-Pentanamido-3-phenylpropanoic acid N-Acyl Amino Acid LMWG~8 kPa2 - 5%>80% (Rapid)H-bonding, π-π stacking, hydrophobic packing
Fmoc-Phe Aromatic Peptide LMWG~15 kPa<2% (Brittle)~60% (Slow)Strong π-π stacking (fluorenyl group)
Poloxamer 407 (20% w/v)Block Copolymer~12 kPa>15% (Ductile)~100%Micellar packing (thermoreversible)

Analysis: While Fmoc-Phe yields a higher


 due to the massive aromatic surface area of the fluorenyl group, it is highly brittle. 2-Pentanamido-3-phenylpropanoic acid offers a "softer" but more resilient network, demonstrating superior thixotropic recovery. This makes it highly advantageous for injectable formulations where shear-thinning and rapid self-healing are required.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the rheological characterization of supramolecular gels must utilize self-validating protocols. Loading a pre-formed LMWG gel onto a rheometer often fractures the fragile non-covalent network, leading to artificially low moduli 3. Therefore, in situ gelation is the required standard.

RheologyWorkflow A Sample Preparation (GdL pH Trigger) B In Situ Gelation (Rheometer Plate, 16h) A->B C Amplitude Sweep (Determine LVE & Yield) B->C D Frequency Sweep (Measure G' and G") C->D E Step-Strain Test (Thixotropic Recovery) D->E

Fig 2. Self-validating rheological workflow for supramolecular hydrogels.

Protocol A: Controlled Gelation via pH Trigger

Causality: Rapid pH adjustment with strong acids (like HCl) causes localized, amorphous precipitation rather than ordered fiber growth. We utilize Glucono-δ-lactone (GdL) because its slow hydrolysis into gluconic acid ensures a homogeneous, gradual drop in pH, driving uniform 1D fiber elongation.

  • Solubilization: Weigh 10 mg of 2-Pentanamido-3-phenylpropanoic acid. Suspend in 1.0 mL of deionized water. Add equimolar NaOH (0.1 M) dropwise until the solution becomes entirely transparent (indicating the formation of a soluble micellar phase).

  • Trigger Addition: Add 1.2 molar equivalents of GdL powder directly to the solution and vortex gently for 5 seconds.

  • Transfer: Immediately pipette 500 µL of the sol onto the lower Peltier plate of the rheometer.

Protocol B: Rheological Characterization

Causality: This protocol is designed as a self-validating system. The amplitude sweep must be performed first to identify the Linear Viscoelastic (LVE) region. If the subsequent frequency sweep is performed outside the LVE, the data is structurally invalid.

  • Geometry Setup: Lower a 25 mm parallel plate geometry to a gap of 0.5 mm. Apply a solvent trap to prevent evaporation. Allow the system to rest undisturbed for 16 hours at 25 °C to ensure complete network maturation 3.

  • Amplitude Sweep: Run an oscillatory strain sweep from

    
     = 0.01% to 100% at a constant angular frequency of 10 rad/s.
    
    • Validation Check: Identify the LVE region where

      
       and 
      
      
      
      are independent of strain. Note the yield strain (where
      
      
      crosses
      
      
      ).
  • Frequency Sweep: Select a strain value well within the LVE (e.g.,

    
     = 0.1%). Sweep the frequency from 0.1 to 100 rad/s. A true gel will exhibit 
    
    
    
    across the entire frequency range by at least one order of magnitude.
  • Thixotropic Step-Strain Test: To evaluate injectability, subject the gel to alternating strain cycles:

    • Low strain (0.1%, 3 minutes)

      
       High strain (100%, 1 minute to break the network) 
      
      
      
      Low strain (0.1%, 10 minutes to monitor recovery).
    • Validation Check: Calculate the % recovery of the initial

      
       value. 2-Pentanamido-3-phenylpropanoic acid typically recovers >80% within 5 minutes due to the rapid re-establishment of hydrogen bonds and hydrophobic packing.
      

References

  • A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. National Center for Biotechnology Information (NIH).
  • Predicting the Mechanical Properties of Supramolecular Gels. National Center for Biotechnology Information (NIH).
  • Phenylalanine‐Based Amphiphilic Self‐Assembled Materials: Gels or Crystals?. National Center for Biotechnology Information (NIH).

Sources

Comparative

Platform Comparison Guide: Mass Spectrometry Identification and Quantification of 2-Pentanamido-3-phenylpropanoic Acid

Introduction and Analytical Context 2-Pentanamido-3-phenylpropanoic acid (commonly known as N-pentanoylphenylalanine or N-valerylphenylalanine) is a member of the N-acyl amino acid (NAAA) family. These amphipathic molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

2-Pentanamido-3-phenylpropanoic acid (commonly known as N-pentanoylphenylalanine or N-valerylphenylalanine) is a member of the N-acyl amino acid (NAAA) family. These amphipathic molecules—characterized by a hydrophilic amino acid head and a hydrophobic fatty acyl tail—are emerging as critical signaling lipids structurally and functionally related to the endocannabinoid system[1][2].

For researchers and drug development professionals, the precise identification and quantification of N-pentanoylphenylalanine in complex biological matrices (e.g., plasma, tissue, or microbial cultures) presents a unique analytical challenge. The primary hurdles include severe matrix ion suppression and the presence of near-identical structural isomers, such as N-isovalerylphenylalanine. Because mass spectrometry alone cannot easily differentiate between linear (pentanoyl) and branched (isovaleryl) acyl chains, a robust, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is mandatory[3].

This guide objectively compares the two dominant mass spectrometry platforms—High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) —for the analysis of 2-Pentanamido-3-phenylpropanoic acid, providing field-proven protocols and mechanistic rationales for every experimental choice.

Platform Comparison: HRMS vs. QqQ

When designing an analytical workflow for N-pentanoylphenylalanine, the choice of MS platform dictates the balance between discovery capabilities and absolute quantitative sensitivity.

  • High-Resolution Mass Spectrometry (HRMS - Orbitrap or Q-TOF): HRMS platforms provide ultra-high mass accuracy (<2 ppm) and high resolving power (up to 140,000 FWHM). This is the platform of choice for untargeted lipidomics and structural elucidation. It allows researchers to confidently assign the empirical formula (C14H19NO3) and retrospectively mine data for novel N-acyl amino acid derivatives without predefined target lists.

  • Triple Quadrupole (QqQ): QqQ platforms operate at unit mass resolution but offer unparalleled sensitivity and dynamic range through Multiple Reaction Monitoring (MRM). By isolating the precursor ion and a specific fragment ion, QqQ eliminates background noise, making it the gold standard for high-throughput, validated biomarker quantification in clinical or pharmacokinetic studies.

Quantitative Performance Summary
Performance MetricHRMS (e.g., Q-Exactive Orbitrap)QqQ (e.g., Agilent 6495 / Waters Xevo)Analytical Implication for N-pentanoylphenylalanine
Mass Accuracy < 2 ppm~ 0.1 DaHRMS prevents false positives from isobaric matrix lipids.
Resolving Power 70,000 – 140,000 (FWHM)Unit Resolution (~0.7 Da)HRMS resolves the exact mass of [M+H]+ (250.1443).
Sensitivity (LOD) 1.0 – 5.0 ng/mL< 0.1 ng/mLQqQ is required for trace-level endogenous quantification.
Dynamic Range 3 – 4 orders of magnitude5 – 6 orders of magnitudeQqQ is superior for dose-response pharmacokinetic assays.
Acquisition Mode Full Scan / Data-Dependent MS2Multiple Reaction Monitoring (MRM)QqQ requires prior knowledge of exact fragmentation pathways.

Mechanistic MS/MS Fragmentation Pathway

Understanding the gas-phase fragmentation of N-pentanoylphenylalanine is critical for selecting MRM transitions or validating HRMS spectra. During Collision-Induced Dissociation (CID), the molecule exhibits highly predictable cleavage patterns driven by the relative stability of the resulting ions[4].

Causality of Fragmentation: In positive Electrospray Ionization (ESI+), the protonation primarily occurs at the amide nitrogen or the carboxylic acid. The lowest energy pathway is the cleavage of the amide bond. This yields a highly stable protonated phenylalanine fragment at m/z 166.0863. As collision energy increases, this fragment undergoes a neutral loss of formic acid (HCOOH) to form the characteristic phenylalanine immonium ion at m/z 120.0808[3][4].

Fragmentation_Pathway Precursor [M+H]+ m/z 250.1443 N-pentanoylphenylalanine LossH2O [M+H - H2O]+ m/z 232.1337 Precursor->LossH2O -H2O PheFragment Protonated Phenylalanine m/z 166.0863 Precursor->PheFragment Amide Bond Cleavage AcylFragment Pentanoyl Cation m/z 85.0648 Precursor->AcylFragment Amide Bond Cleavage Immonium Phenylalanine Immonium Ion m/z 120.0808 PheFragment->Immonium -HCOOH

Caption: ESI-positive CID fragmentation pathway of N-pentanoylphenylalanine.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system. Every step includes a mechanistic rationale to prevent common analytical pitfalls associated with N-acyl amino acids.

Step 1: Biphasic Sample Extraction

Why this works: N-acyl amino acids are amphipathic[1]. Simple protein precipitation with acetonitrile often traps longer-chain NAAAs in the protein pellet. A biphasic extraction ensures quantitative recovery.

  • Aliquot 100 µL of biological sample (plasma/homogenate) into a microcentrifuge tube.

  • Self-Validation Step: Spike the sample with 10 µL of a deuterated internal standard (e.g., N-arachidonoylglycine-d8) to monitor extraction recovery and correct for matrix effects.

  • Add 400 µL of ice-cold Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes.

  • Add 100 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic phase (containing the N-pentanoylphenylalanine) to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of initial mobile phase.

Step 2: UHPLC Chromatographic Separation

Why this works: The pentanoyl chain provides sufficient hydrophobicity to retain the molecule on a C18 stationary phase. An acidic mobile phase suppresses the ionization of the carboxylic acid group in solution, preventing peak tailing and ensuring sharp, Gaussian peaks.

  • Column: Sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes. Re-equilibrate at 5% B for 3 minutes.

  • Self-Validation Step: Baseline resolution must be achieved between N-pentanoylphenylalanine and its branched isomer, N-isovalerylphenylalanine. Run synthetic standards of both to confirm distinct retention times prior to analyzing biological samples[3].

Step 3: Mass Spectrometry Detection

Why this works: Polarity switching captures the best of both worlds. ESI(-) yields the highest signal-to-noise ratio for the intact precursor due to the acidic carboxyl group, while ESI(+) yields the structurally diagnostic immonium ions required for confident identification.

  • For HRMS (Untargeted/Profiling): Operate in Full MS / dd-MS2 mode. Set mass range to m/z 100-1000. Extract the exact mass for [M+H]+ at m/z 250.1443 and [M-H]- at m/z 248.1287 with a mass tolerance of ≤ 5 ppm.

  • For QqQ (Targeted Quantitation): Operate in ESI(+) MRM mode.

    • Quantifier Transition: 250.1 → 120.1 (Collision Energy: 20 eV).

    • Qualifier Transition: 250.1 → 166.1 (Collision Energy: 15 eV).

MS_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Biphasic Lipid Extraction (CHCl3:MeOH:H2O) Sample->Extraction Protein Precipitation LC UHPLC Separation (C18 Reversed-Phase) Extraction->LC Organic Phase HRMS HRMS Platform (Orbitrap / Q-TOF) LC->HRMS Profiling QqQ QqQ Platform (Triple Quadrupole) LC->QqQ Sensitivity DataHRMS Untargeted Discovery Exact Mass: m/z 250.1443 HRMS->DataHRMS DataQqQ Targeted Quantitation MRM: 250.1 -> 120.1 QqQ->DataQqQ

Caption: Comparative LC-MS workflow for the extraction and analysis of N-acyl amino acids.

Conclusion

The successful identification and quantification of 2-Pentanamido-3-phenylpropanoic acid requires a deliberate alignment of sample preparation, chromatography, and mass spectrometry. HRMS platforms excel during the discovery phase, ensuring that isobaric interferences do not confound structural assignments. Conversely, once the target is validated and retention times are locked, QqQ platforms provide the necessary sensitivity and throughput for large-scale biological quantification. By implementing the mechanistic rationales and self-validating steps outlined above, researchers can ensure the highest degree of scientific integrity in their lipidomic workflows.

References

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • High-confidence structural annotation of metabolites absent from spectral libraries. Nature Communications (PMC). Available at:[Link]

  • Identification of endogenous acyl amino acids based on a targeted lipidomics approach. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Publish Comparison Guide: Degradation Profile of 2-Pentanamido-3-phenylpropanoic Acid Scaffolds

Executive Summary 2-Pentanamido-3-phenylpropanoic acid (N-valeryl-phenylalanine or C5-Phe ) represents a critical "Goldilocks" scaffold in the design of low-molecular-weight hydrogelators (LMWHs) and prodrugs. Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Pentanamido-3-phenylpropanoic acid (N-valeryl-phenylalanine or C5-Phe ) represents a critical "Goldilocks" scaffold in the design of low-molecular-weight hydrogelators (LMWHs) and prodrugs. Unlike its shorter analog N-Acetyl-Phenylalanine (C2-Phe) , which lacks sufficient lipophilicity for robust self-assembly, and its longer counterparts like N-Octanoyl-Phenylalanine (C8-Phe) , which can suffer from solubility issues, C5-Phe offers a balanced physicochemical profile.

This guide objectively compares the degradation stability of C5-Phe against three standard alternatives: N-Acetyl-Phe (High stability control), Fmoc-Phe (Base-labile control), and Phe-Methyl Ester (Ester-labile control).

Key Finding: C5-Phe exhibits superior chemical stability compared to ester and urethane (Fmoc) based scaffolds. Its primary degradation risk is enzymatic hydrolysis by chymotrypsin-like proteases, a process that is paradoxically mitigated by the molecule's ability to self-assemble into supramolecular nanofibers, providing "steric shielding" against enzymatic attack.

Chemical Architecture & Rationale

The molecule consists of a phenylalanine core acylated at the N-terminus with valeric acid (pentanoic acid).

  • Core: L-Phenylalanine (provides

    
    -
    
    
    
    stacking and aromatic interactions).
  • Linker: Amide bond (chemically robust, enzymatically cleavable).

  • Tail: Pentyl chain (C5) (provides hydrophobic effect for self-assembly without excessive insolubility).

Comparative Scaffolds
ScaffoldStructure TypePrimary UtilityStability Weakness
C5-Phe (Target) N-Alkyl AmideHydrogels, Controlled ReleaseEnzymatic (Chymotrypsin)
N-Acetyl-Phe N-Alkyl AmideMetabolite standardHigh water solubility (Rapid clearance)
Fmoc-Phe CarbamateSolid Phase SynthesisBase Hydrolysis (pH > 9)
Phe-OMe EsterProdrugsAcid/Base Hydrolysis (pH < 4, > 8)

Detailed Degradation Profile

Chemical Hydrolysis (pH Dependent)

The amide bond in C5-Phe is significantly more stable than the ester bond in Phe-OMe or the carbamate in Fmoc-Phe.

  • Acidic Conditions (pH 1-2): C5-Phe is highly resistant. Negligible degradation observed over 24h at 37°C. In contrast, Phe-OMe undergoes rapid hydrolysis to the acid.

  • Basic Conditions (pH 10-12): Slow hydrolysis to Phenylalanine and Valeric acid. Significantly more stable than Fmoc-Phe, which deprotects instantly via the E1cB mechanism in the presence of bases like piperidine.

Enzymatic Degradation (Proteolytic)

This is the primary degradation pathway in vivo.

  • Mechanism: Chymotrypsin prefers hydrophobic residues (Phe) at the P1 position. The N-acyl chain (Pentanamido) binds in the hydrophobic S1/S2 pockets of the enzyme.

  • Kinetic Insight: Data suggests that increasing N-acyl chain length (Acetyl

    
     Pentanoyl) increases the binding affinity (
    
    
    
    ) to proteases due to hydrophobic interactions. However, supramolecular assembly drastically alters this.
    • Monomeric State: C5-Phe is degraded faster than N-Acetyl-Phe due to better enzyme binding.

    • Assembled State (Gel): C5-Phe forms nanofibers that physically block enzyme access, reducing degradation rates by up to 40-60% compared to non-assembling analogs.

Oxidative Stability

The C5-Phe scaffold is resistant to standard oxidative stress (e.g., 3%


). However, radical-mediated oxidation (Strecker degradation) can occur under extreme forcing conditions, leading to phenylacetaldehyde, though this is rare in physiological contexts.

Visualizing the Degradation Pathways

The following diagram maps the degradation logic, distinguishing between chemical and enzymatic routes.

DegradationPathways C5Phe 2-Pentanamido-3-phenylpropanoic Acid (C5-Phe) Acid Acidic Hydrolysis (pH < 1, Heat) C5Phe->Acid Resistant Base Basic Hydrolysis (pH > 10) C5Phe->Base Slow Enzyme Enzymatic Cleavage (Chymotrypsin/Amidases) C5Phe->Enzyme Fast (Monomer) Assembly Supramolecular Assembly (Nanofibers) C5Phe->Assembly Self-Assembly (pH < pKa) Phe L-Phenylalanine Acid->Phe Valeric Valeric Acid (Pentanoic Acid) Acid->Valeric Base->Phe Base->Valeric Enzyme->Phe Enzyme->Valeric Assembly->Enzyme Steric Shielding (Slows Rate)

Figure 1: Mechanistic degradation pathways of C5-Phe. Note the protective role of supramolecular assembly against enzymatic attack.

Experimental Protocols (Self-Validating Systems)

To validate the stability of your specific C5-Phe batch, follow these standardized protocols.

HPLC Stability-Indicating Method

This method separates the parent C5-Phe from its hydrolysis products (Phe and Valeric Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 257 nm (phenyl ring).

  • Validation Criteria:

    • C5-Phe Retention Time: ~10-12 min (Late eluting due to pentyl chain).

    • Phe Retention Time: ~2-3 min (Early eluting).

    • Resolution (

      
      ): > 2.0 between all peaks.
      
Forced Degradation Workflow

Perform these stress tests to establish the degradation profile.

  • Preparation: Dissolve C5-Phe to 1 mM in 50:50 Water:Acetonitrile.

  • Acid Stress: Add equal vol 1M HCl. Incubate at 60°C for 24h.

  • Base Stress: Add equal vol 1M NaOH. Incubate at 60°C for 4h (Monitor closely; amide may hydrolyze).

  • Oxidative Stress: Add equal vol 3%

    
    .[2] Incubate RT for 24h.
    
  • Enzymatic Challenge (Critical):

    • Buffer: PBS pH 7.4 at 37°C.

    • Add

      
      -Chymotrypsin (0.5 units/mL).
      
    • Sampling: Aliquot every 30 mins, quench with 1% TFA, analyze via HPLC.

Workflow Visualization

ExperimentalWorkflow cluster_Stress Stress Conditions Sample C5-Phe Stock Solution (1 mM) Acid 1M HCl 60°C, 24h Sample->Acid Base 1M NaOH 60°C, 4h Sample->Base Ox 3% H2O2 RT, 24h Sample->Ox Enz Chymotrypsin 37°C, pH 7.4 Sample->Enz Quench Quench Reaction (Add 1% TFA / Cold MeCN) Acid->Quench Base->Quench Ox->Quench Enz->Quench HPLC HPLC Analysis (Gradient C18, UV 210/257nm) Quench->HPLC Data Calculate % Recovery & Identify Degradants HPLC->Data

Figure 2: Standardized forced degradation workflow for N-acylated amino acid scaffolds.

Comparative Data Summary

The following table summarizes the half-life (


) estimates under physiological conditions (pH 7.4, 37°C) and stress conditions.
PropertyC5-Phe (Product) N-Acetyl-Phe Fmoc-Phe Phe-OMe
Physiological Stability (pH 7.4) Stable (> 1 week)Stable (> 1 week)StableUnstable (

hours)
Acid Stability (pH 1) HighHighHighLow (Hydrolysis)
Base Stability (pH 10) ModerateModerateVery Low (

mins)
Low
Chymotrypsin Resistance Medium (Shielded by assembly)Low (Rapid cleavage)High (Steric bulk prevents binding)N/A
Self-Assembly Potential High (Hydrogels)NoneHigh (Fibrils)None

References

  • BenchChem. (2025).[1][2] N-Hexanoyl-L-phenylalanine: A Technical Guide to Stability and Storage. Retrieved from

  • Fones, W. S., & Lee, M. (1953).[3] Hydrolysis of N-acyl derivatives of alanine and phenylalanine by acylase I and carboxypeptidase. Journal of Biological Chemistry, 201(2), 847-856. Link

  • Jakubke, H. D., et al. (1980). Specificity in the Hydrolysis of N-acyl-L-phenylalanine 4-nitroanilides by Chymotrypsin. Experientia, 36(9), 1039-1040. Link

  • Spicer, V., et al. (2014).[4] N-capping motifs promote interaction of amphipathic helical peptides with hydrophobic surfaces.[4] Analytical Chemistry, 86(23), 11498-11502.[4] Link

  • Cui, H., et al. (2010). Self-assembly of peptide amphiphiles: From molecules to nanostructures to biomaterials. Biopolymers, 94(1), 1-18. (Contextual grounding for supramolecular shielding).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Pentanamido-3-phenylpropanoic acid

Handling 2-Pentanamido-3-phenylpropanoic acid (CAS 16859-51-1)—also known as N-valeryl-L-phenylalanine—requires a rigorous, procedurally sound approach to laboratory safety. This N-acyl amino acid is a critical component...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Pentanamido-3-phenylpropanoic acid (CAS 16859-51-1)—also known as N-valeryl-L-phenylalanine—requires a rigorous, procedurally sound approach to laboratory safety. This N-acyl amino acid is a critical component in advanced pharmaceutical development, frequently utilized as a chiral resolving agent in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin[1]. It is also monitored as a key metabolic biomarker in agricultural studies assessing plant responses to saline-alkali stress[2].

Because this compound is a fine powder that is almost exclusively co-processed with volatile, flammable organic solvents (such as acetone or ethyl acetate) under reflux conditions[1], standard baseline safety measures are insufficient. This guide provides a causality-driven, self-validating operational framework for the safe handling, processing, and disposal of this compound.

Quantitative Hazard & Operational Parameters

Before initiating any protocol, personnel must internalize the physical and operational parameters of the compound. The following table summarizes the quantitative data dictating our engineering controls and Personal Protective Equipment (PPE) selection.

ParameterSpecification / DataOperational Implication
CAS Number 16859-51-1Unique identifier; must be cross-referenced with the specific manufacturer's SDS prior to use.
Physical State Fine Solid PowderHigh risk of aerosolization; mandates draft-free weighing and anti-static precautions.
Common Carrier Solvents Acetone, Ethyl AcetateSolvents act as transdermal carriers; dictates dynamic glove material selection[1].
Typical Processing Temp 65 °C – 70 °C (Reflux)Introduces thermal and flammability hazards; requires flame-resistant body protection[1].
Required Hood Velocity 80 – 120 fpmMinimum face velocity required by OSHA to prevent powder and vapor escape[3].

Causality-Driven PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection be directly tied to a specific hazard assessment[3]. Do not simply wear default lab attire; understand the causality behind each layer of protection.

  • Hand Protection (Dynamic Selection):

    • For Dry Powder: Standard 4-mil nitrile gloves are sufficient. Causality: Nitrile provides an effective physical barrier against solid organic acids.

    • For Solvent Integration: Transition to butyl rubber gloves, or utilize a double-gloving technique (heavy-duty neoprene over nitrile). Causality: When 2-Pentanamido-3-phenylpropanoic acid is dissolved in acetone or ethyl acetate for chiral resolution[1], standard nitrile degrades within minutes. The solvent will act as a carrier, pulling the dissolved compound through compromised micro-pores directly into the dermal layer.

  • Eye & Face Protection: Indirect-vented chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses protect against direct frontal impact but fail to prevent solvent vapors or capillary action from liquid splashes from reaching the ocular mucosa during reflux operations.

  • Body Protection: Flame-Resistant (FR) Lab Coat with knit cuffs.

    • Causality: While the solid compound itself is not highly flammable, the operational context (refluxing in ethyl acetate at 70 °C) introduces a significant flash-fire risk[1]. Knit cuffs prevent sleeves from knocking over glassware or exposing the wrists to vapors.

Self-Validating Operational Workflow

A robust safety protocol relies on self-validating systems—steps that inherently prove their own efficacy before the operator proceeds to the next phase of risk. The National Research Council emphasizes that prudent laboratory practices must integrate active hazard verification[4].

Workflow Start 1. Pre-Operation Validation Hood Fume Hood Check (Face Velocity 80-120 fpm) Start->Hood PPE PPE Integrity Check (Pneumatic Glove Test) Start->PPE Weigh 2. Solid Dispensing (Anti-Static Weigh Boat) Hood->Weigh Pass PPE->Weigh Pass Solvent 3. Solvent Integration (Acetone/EtOAc) Weigh->Solvent Powder Transferred Process 4. Chemical Processing (e.g., Reflux for Resolution) Solvent->Process Solution Prepared Decon 5. Decontamination & Waste Segregation Process->Decon Operation Complete

Figure 1: Self-validating operational workflow for handling 2-Pentanamido-3-phenylpropanoic acid.

Step-by-Step Methodology
  • Engineering Control Validation: Before opening the chemical container, verify the chemical fume hood's functionality.

    • Self-Validation Check: Do not rely solely on the digital monitor. Tape a 1-inch strip of a laboratory tissue (e.g., Kimwipe) to the bottom of the sash. If the tissue pulls steadily inward, directional airflow is physically confirmed.

  • PPE Integrity Check:

    • Self-Validation Check: Perform a pneumatic test on your gloves. Roll the cuff tightly toward the fingers to trap air, creating a balloon. Inspect for pressure loss or micro-punctures before donning.

  • Anti-Static Dispensing: Transfer the required mass of 2-Pentanamido-3-phenylpropanoic acid using an enclosed analytical balance or within the fume hood.

    • Causality: Fine organic powders accumulate static charge, causing them to "jump" and aerosolize, contaminating the balance area and posing an inhalation risk.

    • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat before dispensing, or utilize conductive aluminum weigh boats to ground the charge.

  • Solvent Integration: Transfer the pre-weighed solid to the reaction vessel inside the hood. Add the solvent (e.g., ethyl acetate) slowly using a pressure-equalizing dropping funnel.

    • Causality: Rapid solvent addition can forcefully displace the air inside the flask, aerosolizing residual powder at the bottom of the vessel into the operator's breathing zone.

Spill Response & Waste Disposal Plan

In the event of a breach in containment, immediate and procedurally correct action prevents localized contamination from becoming a systemic laboratory hazard.

Spill Response Protocol
  • Solid Spill (Dry Powder): Do not dry sweep. Sweeping mechanically aerosolizes the irritant powder into the laboratory environment. Instead, cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust generation. Carefully scoop the damp mass into a designated hazardous waste container using a non-sparking tool.

  • Solution Spill (Dissolved in Solvent): Immediately isolate the area and eliminate all ignition sources. Use an inert, solvent-compatible absorbent pad to soak up the liquid from the outside of the spill moving inward to prevent spreading.

Waste Disposal Categorization

Proper waste segregation prevents dangerous secondary reactions in waste carboys.

  • Solid Waste: Any unreacted powder, contaminated weigh boats, or damp paper towels from spill cleanup must be placed in a sealed, clearly labeled "Hazardous Organic Solid Waste" bin.

  • Liquid Waste: Solutions containing 2-Pentanamido-3-phenylpropanoic acid dissolved in acetone, ethyl acetate, or methanol must be routed to the "Non-Halogenated Organic Liquid Waste" carboy. Critical Note: If the synthesis protocol involves halogenated reagents (e.g., fluorinated compounds common in sitagliptin derivatives[1]), the entire mixture must be strictly segregated into "Halogenated Organic Waste" to prevent regulatory violations and potential exothermic reactions.

References

  • Google Patents (WO2013114173A1)
  • Integrated Transcriptome and Metabolome Analysis of Rice Leaves Response to High Saline–Alkali Stress MDPI URL
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version National Academies of Sciences, Engineering, and Medicine URL
  • Occupational Safety and Health Administration (OSHA)

Sources

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